Sialylglycopeptide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
disodium;5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYGLJORYOCJF-OABTZWTBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H187N15Na2O70 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719949 | |
| Record name | PUBCHEM_56973681 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2909.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189035-43-6 | |
| Record name | PUBCHEM_56973681 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Sialylglycopeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of sialylglycopeptide (SGP), a class of molecules crucial in various biological processes and with significant potential in therapeutic applications. This document outlines the core structural components, key chemical linkages, and the advanced analytical techniques used for its characterization.
Core Structure of this compound
Sialylglycopeptides are complex biomolecules composed of a peptide backbone to which one or more glycan chains are covalently attached. The defining feature of these molecules is the presence of sialic acid residues at the terminal positions of the glycan chains. The structure can be broadly divided into two main components: the peptide moiety and the glycan moiety.
1.1. The Peptide Backbone
The peptide component of SGP consists of a specific sequence of amino acids. A commonly studied this compound, isolated from hen egg yolk, has a defined peptide sequence. This peptide provides the scaffold for the attachment of the glycan chains. The primary structure of egg yolk SGP has been identified as containing amino acids such as Lysine, Valine, and Alanine, with the glycan attached to an Asparagine (Asn) residue.[1]
1.2. The Glycan Moiety
The glycan portion of SGP is a complex carbohydrate structure attached to the peptide backbone. These can be either N-linked or O-linked glycans.
-
N-Linked Glycans: In the well-characterized egg yolk SGP, the glycan is N-linked to the asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).[2] The core of N-glycans typically consists of a pentasaccharide composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues. This core is further elaborated with additional monosaccharides to form complex-type N-glycans.
-
O-Linked Glycans: In other sialylglycopeptides, such as those derived from milk, the glycans are O-linked to the hydroxyl group of serine (Ser) or threonine (Thr) residues.[3][4] O-linked glycans have a different core structure, often starting with a GalNAc residue attached to the amino acid.
The terminal positions of the glycan chains are capped with sialic acid residues. The most common sialic acid is N-acetylneuraminic acid (Neu5Ac).[2] The linkage of sialic acid to the underlying galactose (Gal) residue is a critical structural feature and is most commonly found in two isomeric forms:
-
α2,3-linkage
-
α2,6-linkage
The specific type of linkage has profound implications for the biological function of the this compound.
A schematic representation of a common N-linked this compound structure is presented below.
Quantitative Structural Data
| Property | Value | Source |
| Molecular Formula | C112H187N15Na2O70 | PubChem CID: 56973681 |
| Molecular Weight | 2909.7 g/mol | PubChem CID: 56973681 |
| Exact Mass | 2908.1329529 Da | PubChem CID: 56973681 |
| Peptide Sequence (Egg Yolk) | Lys-Val-Ala-Asn-Thr | (inferred) |
| Glycan Composition (Egg Yolk) | NeuAc₂Gal₂GlcNAc₂Man₃GlcNAc₂ |
Experimental Protocols for Structural Elucidation
The determination of the complex structure of sialylglycopeptides requires a combination of sophisticated analytical techniques. The most powerful of these are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
3.1. Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for glycopeptide analysis, providing information on molecular weight, peptide sequence, glycan composition, and the site of glycosylation.
Experimental Workflow for this compound Analysis by MS:
Detailed Methodologies:
-
Proteolytic Digestion: The glycoprotein of interest is first digested into smaller peptides using a protease such as trypsin. This step makes the sample more amenable to MS analysis.
-
Enrichment: Sialylglycopeptides are often present in low abundance. Therefore, an enrichment step is crucial. This can be achieved using techniques like hydrophilic interaction liquid chromatography (HILIC) or chemical methods that selectively capture sialic acid-containing molecules. A novel workflow combines mild periodate oxidation, hydrazide chemistry, and click chemistry for selective enrichment.
-
LC-MS/MS Analysis: The enriched glycopeptides are separated by liquid chromatography (LC) and introduced into the mass spectrometer.
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact glycopeptides is measured, providing the molecular weight.
-
MS2 Scan (Tandem MS): Selected glycopeptide ions are fragmented. The fragmentation pattern provides information about the peptide sequence and the glycan composition. Higher-energy C-trap dissociation (HCD) is a common fragmentation method that can yield characteristic oxonium ions to differentiate sialic acid linkages.
-
-
Data Analysis: The acquired MS and MS/MS spectra are analyzed using specialized software that can identify the peptide sequence and the attached glycan structure from the fragmentation data.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution, including the anomeric configuration and linkage of monosaccharides.
Key NMR Experiments for this compound Characterization:
-
1D ¹H NMR: Provides a proton spectrum where characteristic chemical shifts can indicate the presence of specific residues, such as the N-acetyl group of Neu5Ac. The chemical shifts of the H3 protons of sialic acid are sensitive to the α2,3 or α2,6 linkage.
-
2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same monosaccharide residue.
-
2D Total Correlation Spectroscopy (TOCSY): Establishes the correlation of all protons within a spin system (i.e., within a single sugar residue).
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, providing information about the linkage between monosaccharide units and the overall conformation of the glycan chain.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms, aiding in the assignment of signals.
-
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the linkage positions between monosaccharides.
Experimental Protocol Outline for NMR Analysis:
-
Sample Preparation: The this compound is dissolved in a suitable solvent, typically D₂O, to minimize the signal from water protons.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: The acquired data is processed using software such as NMRPipe. The spectra are then analyzed to assign the chemical shifts of the protons and carbons of each monosaccharide residue and to determine the linkages and sequence of the glycan chain.
Logical Relationship for Structural Determination:
3.3. X-ray Crystallography
While challenging due to the flexibility of glycan chains, X-ray crystallography can provide the most detailed atomic-level three-dimensional structure of a this compound. This technique requires the molecule to be crystallized, which can be a significant bottleneck. The process involves diffracting X-rays off the crystal and analyzing the diffraction pattern to determine the electron density and, consequently, the atomic positions. While structures of entire sialylglycopeptides are rare, crystallographic studies of sialic acid-binding proteins in complex with sialylated ligands provide valuable insights into their conformation.
Conclusion
The structure of this compound is multifaceted, comprising a peptide core and complex, sialylated glycan chains. A thorough understanding of this structure, including the specific linkages and conformations, is essential for elucidating its biological function and for its application in drug development and other biotechnological fields. The integrated use of advanced analytical techniques, particularly mass spectrometry and NMR spectroscopy, is paramount for the detailed characterization of these intricate biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sialylglycopeptide: Molecular Characteristics, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sialylglycopeptide (SGP), focusing on its molecular properties, detailed experimental protocols for its characterization, and its emerging role in significant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of glycobiology, proteomics, and drug discovery.
Molecular Weight and Chemical Formula
Sialylglycopeptides are complex biomolecules composed of a peptide backbone decorated with one or more sialic acid-containing oligosaccharide chains (glycans). The precise molecular weight and chemical formula can vary depending on the specific peptide sequence and the structure of the attached glycan. However, a commonly referenced this compound, often used as a standard in research, possesses the following characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁₂H₁₈₉N₁₅O₇₀ | [1] |
| Molecular Weight | 2865.76 g/mol | [1] |
| Alternative Formula (with Sodium) | C₁₁₂H₁₈₇N₁₅Na₂O₇₀ | [2] |
| Alternative Molecular Weight (with Sodium) | 2909.7 g/mol | [2] |
Experimental Protocols for Characterization
The accurate determination of the molecular weight, sequence, and structure of sialylglycopeptides requires specialized analytical techniques. The following sections detail the methodologies for two critical experimental procedures: Mass Spectrometry and Edman Degradation.
Mass Spectrometry for Molecular Weight Determination and Structural Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of glycopeptides, providing information on molecular weight, glycan composition, and peptide sequence.[3] Due to the labile nature of sialic acid residues, specific precautions and methodologies are required for accurate analysis.
2.1.1. MALDI-TOF Mass Spectrometry Protocol
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method for determining the molecular weight of glycopeptides.
-
Sample Preparation:
-
Prepare a 1 µM solution of the this compound analyte in deionized water or a suitable buffer.
-
Prepare a saturated matrix solution. For sialylated glycopeptides, 4-chloro-α-cyanocinnamic acid (Cl-CCA) is a recommended matrix as it minimizes desialylation. Dissolve the matrix in a solvent mixture such as acetonitrile/water/trifluoroacetic acid (50:47.5:2.5 v/v/v).
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, permitting co-crystallization of the analyte and matrix.
-
-
Instrumentation and Data Acquisition:
-
Use a MALDI-TOF mass spectrometer equipped with a suitable laser (e.g., nitrogen laser, 337 nm).
-
Operate the instrument in negative ion reflectron mode for optimal detection of sialylated species.
-
Set the mass range to encompass the expected molecular weight of the this compound (e.g., m/z 1000-4000).
-
Adjust the laser power to the minimum necessary to obtain a good signal-to-noise ratio, further minimizing in-source decay of sialic acids.
-
Acquire spectra by averaging multiple laser shots across the sample spot to ensure reproducibility.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the peak corresponding to the singly charged molecular ion [M-H]⁻.
-
The observed m/z value will represent the molecular weight of the this compound.
-
2.1.2. LC-MS/MS for Detailed Structural Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides more in-depth structural information, including the peptide sequence and the structure of the glycan moiety.
-
Sample Preparation and Liquid Chromatography:
-
Dissolve the this compound sample in a solvent compatible with reverse-phase or hydrophilic interaction liquid chromatography (HILIC). For glycopeptides, HILIC is often preferred for better retention and separation.
-
Inject the sample onto an appropriate LC column.
-
Elute the glycopeptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry and Data Acquisition:
-
Couple the LC eluent to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent manner, where the instrument performs a full scan to detect precursor ions, followed by fragmentation of the most intense ions (MS/MS).
-
Employ a fragmentation method suitable for glycopeptides, such as higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD), to obtain fragment ions from both the peptide backbone and the glycan.
-
-
Data Analysis:
-
Use specialized software to analyze the MS/MS spectra.
-
Identify the peptide sequence from the b- and y-type fragment ions.
-
Identify the glycan composition and structure from the oxonium ions and the neutral losses of monosaccharide units.
-
Confirm the presence of sialic acid by observing characteristic oxonium ions (e.g., m/z 292.10) and its neutral loss from the precursor ion.
-
Edman Degradation for N-Terminal Peptide Sequencing
Edman degradation is a chemical method used to sequentially remove and identify amino acid residues from the N-terminus of a peptide. While mass spectrometry has become a primary tool for peptide sequencing, Edman degradation remains a valuable orthogonal technique.
-
Sample Preparation:
-
Ensure the this compound sample is free of salts and detergents, which can interfere with the reaction. If necessary, perform a buffer exchange or precipitation step.
-
Immobilize the sample on a solid support, such as a PVDF membrane, to facilitate the removal of reagents and byproducts during the sequencing cycles.
-
-
Automated Edman Degradation Cycle: An automated protein sequencer performs the following steps in a cyclical manner:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions (e.g., using trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.
-
Involvement in Cellular Signaling Pathways
Sialic acids, as terminal components of glycans on cell surface glycoproteins, play crucial roles in cellular recognition and signaling. Aberrant sialylation is associated with various diseases, including cancer and inflammatory disorders. While the direct signaling roles of free sialylglycopeptides are still under investigation, the influence of sialylation on key signaling pathways like NF-κB and JAK-STAT is well-documented.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. The sialylation status of cell surface receptors, such as Toll-like receptors (TLRs), can influence the activation of this pathway. For instance, changes in sialylation can affect ligand binding to TLR4, a key upstream activator of NF-κB, thereby modulating the inflammatory response.
References
A Technical Guide to the Natural Sources of Sialylglycopeptide
For Researchers, Scientists, and Drug Development Professionals
Sialylglycopeptides (SGPs) are complex biomolecules composed of a peptide backbone glycosylated with sialic acid-terminated glycans. These molecules play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. Their unique structural and functional attributes have positioned them as valuable targets in drug development and glycobiology research. This technical guide provides an in-depth overview of the primary natural sources of SGPs, detailing their extraction, purification, and characterization, with a focus on quantitative data and experimental protocols.
Primary Natural Sources of Sialylglycopeptides
Sialylglycopeptides are predominantly found in animal-derived products, with hen's egg yolk and bovine milk being the most significant and well-characterized sources.[1][2][3][4] Other sources, such as the eggs of various fish species, also contain these valuable compounds.[5]
1.1. Hen's Egg Yolk
Hen's egg yolk is a rich and readily available source of a specific sialylglycopeptide, often referred to as SGP or egg yolk SGP. This SGP consists of a hexapeptide (Lys-Val-Ala-Asn-Lys-Thr) with a disialyl-biantennary N-glycan attached to the asparagine residue. The molar amount of SGP in a single egg yolk is substantial, making it a major component of the yolk plasma.
1.2. Bovine Milk
Bovine milk and its derivatives, particularly whey protein concentrate, are another significant source of sialylglycopeptides. These milk-derived sialylglycopeptides (MSGPs) are primarily O-glycopeptides originating from the proteolysis of κ-casein to form glycomacropeptide (GMP). The glycan structures in MSGPs are mainly sialyl core 1 O-glycans.
1.3. Other Sources
Research has also identified sialylglycopeptides in the eggs of various fish, such as tuna and Gadus morhua. For instance, a novel sialoglycopeptide has been isolated from tuna eggs. Edible bird's nest is another source known for its high sialic acid content, which exists in the form of sialoglycoproteins and sialylglycopeptides.
Quantitative Data on this compound Content
The concentration and composition of sialylglycopeptides vary depending on the natural source. The following tables summarize the quantitative data available from the cited literature.
Table 1: this compound Yield from Hen's Egg Yolk
| Starting Material | Amount of Starting Material | Approximate Yield of SGP | Reference |
| Fresh Egg Yolk | 1 egg yolk | 2.8 µmol | |
| Egg Yolk Powder | 250 g | ~200 mg |
Table 2: Composition of Milk-Derived this compound (MSGP) Concentrate
| Component | Concentration (% wt/wt) | Reference |
| N-acetylneuraminic acid (Neu5Ac) | 32.3% | |
| N-acetylgalactosamine | 11.3% | |
| Galactose | 10.2% | |
| Disialyl core 1 O-glycan (as % of total O-glycan) | 72.4% | |
| Total Sialyl Core 1 O-glycans | 21.4% |
Table 3: Sialic Acid Content in Various Milk Sources
| Milk Source | Total Sialic Acid (g/L) | % Neu5Gc of Total Sialic Acid | Reference |
| Human Breast Milk | 0.91 | 0% | |
| Cow's Milk | 0.38 | 2% | |
| Sheep's Milk | 0.35 | 89% | |
| Goat's Milk | 0.31 | 60% | |
| Horse's Milk | 0.14 | 14% |
Table 4: Composition of Sialoglycopeptide from Tuna Eggs (T-ES)
| Component | Concentration (%) | Reference |
| Protein | 14.07% | |
| Hexose | 73.54% | |
| N-acetylneuraminic acid (Neu5Ac) | 8.28% |
Experimental Protocols
Detailed methodologies for the extraction, purification, and characterization of sialylglycopeptides are crucial for researchers. The following sections provide summaries of key experimental protocols.
3.1. Extraction and Purification of this compound from Hen's Egg Yolk
An improved and environmentally friendly procedure for the large-scale isolation of SGP from commercially available egg yolk powder has been developed.
-
This compound Extraction:
-
Resuspend 250 g of egg yolk powder in 750 ml of MilliQ water (1:3 w/v ratio).
-
Stir the suspension for 2 hours at room temperature.
-
Add 3 liters of a chloroform/methanol mixture (2:1 v/v) and stir for an additional hour.
-
Separate the upper aqueous layer containing the crude SGP.
-
-
Purification:
-
Reduce the volume of the crude product using a rotary evaporator.
-
Subject the concentrated solution to gel filtration on a Sephadex G50 column.
-
Elute with 100 mM ammonium acetate (pH 7) at a flow rate of 1 ml/min.
-
Collect fractions and identify SGP-containing fractions using a resorcinol test.
-
Pool the positive fractions.
-
A more convenient method for isolating gram quantities of homogeneous SGP from egg yolk powder involves solid/liquid extraction and HILIC-HPLC purification.
-
Extraction and Initial Purification:
-
Add cold aqueous ethanol (40%) to a concentrated solution to precipitate proteins, which are then removed by centrifugation.
-
Purify the resulting solution using an active carbon/Celite column chromatography.
-
Elute the column with increasing concentrations of acetonitrile in water (0.1% TFA). SGP is released with 25% acetonitrile.
-
3.2. Preparation of Milk-Derived this compound (MSGP) Concentrate
MSGP concentrate can be prepared from glycomacropeptide (GMP)-rich whey protein concentrate.
-
Subject the GMP-containing whey protein concentrate to proteolytic digestion.
-
Concentrate the resulting sialylglycopeptides by ultrafiltration using membranes with a molecular weight cut-off of 1,000 Da.
3.3. Characterization of Sialylglycopeptides
A variety of analytical techniques are employed to characterize the structure and purity of isolated sialylglycopeptides.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to determine the molecular weight and purity of the SGP. Tandem mass spectrometry (MS/MS) provides structural information, including the peptide sequence and glycan structure.
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used for purification and analysis. Hydrophilic Interaction Chromatography (HILIC) is particularly effective for separating glycopeptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to elucidate the chemical structure of the glycan moiety.
Biological Activities and Signaling Pathways
Sialic acids, the terminal residues on sialylglycopeptides, are key players in various biological and pathological processes. They are involved in cell-cell recognition, immune modulation, and pathogen binding.
Sialylated glycans can act as ligands for intrinsic receptors like Siglecs (sialic acid-binding immunoglobulin-like lectins) and selectins, thereby mediating signal transduction. The sialylation of glycoproteins is crucial for regulating the immune system, including processes like complement activation and leukocyte trafficking. Aberrant sialylation is often associated with diseases such as cancer and cardiovascular disorders. For instance, altered sialyltransferase activity has been observed in atherosclerosis.
The anti-osteoporosis effects of sialoglycopeptides from fish eggs have been demonstrated, suggesting their potential role in bone metabolism by influencing the OPG/RANKL/TRAF6 pathway.
Visualizations
5.1. Experimental Workflows
Caption: Workflow for SGP extraction and purification from egg yolk powder.
Caption: Workflow for the preparation of MSGP concentrate from bovine milk.
5.2. Signaling Pathway
Caption: Simplified signaling initiated by this compound binding.
References
- 1. Improved strategy for large scale isolation of this compound (SGP) from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary sialic acids: distribution, structure, and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Sialylglycopeptide from Hen Egg Yolk: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sialylglycopeptide (SGP) is a naturally occurring glycopeptide found in abundance in hen egg yolk.[1][2] It consists of a complex bi-antennary N-glycan attached to a short peptide backbone.[1][3] Specifically, the glycan moiety is a disialyl-biantennary structure, and the peptide sequence has been identified as Lys-Val-Ala-Asn-Lys-Thr, with the glycan linked to the asparagine (Asn) residue.[2] The presence of terminal sialic acid residues imparts significant biological activity to the molecule, making it a subject of interest for various biomedical and pharmaceutical applications. This technical guide provides an in-depth overview of the core aspects of hen egg yolk SGP, including its biological activities, relevant signaling pathways, and detailed experimental protocols.
Structure and Composition
The fundamental structure of SGP features a core hexapeptide with an attached N-linked glycan. The glycan component is characterized as an A2G2S2 structure, where 'A' represents N-acetylglucosamine (GlcNAc), 'G' represents galactose (Gal), and 'S' represents N-acetylneuraminic acid (Neu5Ac), a type of sialic acid. The sialic acid residues are terminal and play a crucial role in the biological functions of SGP. The molar amount of SGP in a single egg yolk is significant, estimated to be around 2.8 micromoles, making it a major component of egg yolk.
Biological Activities and Potential Therapeutic Applications
SGP exhibits a range of biological activities primarily attributed to its terminal sialic acid moieties. These activities suggest its potential use in drug development, particularly in the areas of anti-inflammatory and anti-adhesive therapies, as well as in antiviral research.
Anti-Adhesive Properties
The terminal sialic acid structures within SGP, particularly when enzymatically modified to form structures like sialyl Lewis X (sLeX), can act as inhibitors of selectin-mediated cell adhesion. Selectins are a family of cell adhesion molecules involved in the initial tethering and rolling of leukocytes on the endothelial surface during inflammation. By mimicking the natural ligands of selectins, SGP derivatives can competitively inhibit these interactions, thereby preventing leukocyte extravasation into tissues.
A dimeric sialyl Lewis X glycopeptide synthesized from a precursor isolated from egg yolk has been shown to inhibit E-selectin with an IC50 of 0.75 mM. This highlights the potential of SGP as a scaffold for developing potent anti-inflammatory agents that target cell adhesion.
Neuraminidase Inhibition
Sialylglycopeptides and their derivatives have been investigated for their ability to inhibit neuraminidase, an enzyme crucial for the release of new viral particles from infected cells, particularly in the context of the influenza virus. The sialic acid residues of SGP can act as competitive inhibitors by binding to the active site of neuraminidase, thus preventing the cleavage of sialic acid from host cell receptors and halting the spread of the virus. While the inhibitory activity is established, specific IC50 values for native hen egg yolk SGP are not consistently reported in the literature.
Potential Anti-inflammatory and Immunomodulatory Effects
While direct studies on the anti-inflammatory signaling pathways of purified hen egg yolk SGP are limited, other components of egg yolk have been shown to possess anti-inflammatory properties. For instance, egg yolk oils have been demonstrated to exert anti-inflammatory effects by regulating the Nrf2/NF-κB pathway. Delipidated egg yolk fractions have also been shown to inhibit the activation of NF-κB, a key transcription factor in inflammation. Given that sialylation plays a critical role in modulating immune responses, it is plausible that SGP contributes to the overall anti-inflammatory profile of egg yolk. Further research is needed to elucidate the specific mechanisms by which SGP may modulate inflammatory pathways, such as those involving cytokine production and the activation of immune cells.
Signaling Pathways
The biological activities of SGP are intrinsically linked to its ability to interact with and modulate specific signaling pathways. The terminal sialic acids are key to these interactions.
Selectin-Mediated Adhesion Pathway
During inflammation, cytokines stimulate the expression of selectins on the surface of endothelial cells and leukocytes. These selectins recognize and bind to sialylated carbohydrate ligands, such as sialyl Lewis X, on opposing cells, initiating the process of leukocyte rolling and adhesion to the blood vessel wall, which is a prerequisite for their migration into inflamed tissues. SGP and its derivatives can act as soluble decoy ligands, competitively inhibiting the binding of leukocytes to the endothelium and thereby disrupting this inflammatory cascade.
References
The In Vivo Biosynthesis of Sialylglycopeptides: A Technical Guide for Researchers
November 2025
Abstract
Sialylation, the enzymatic addition of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification influencing a vast array of biological processes. The resulting sialylglycopeptides play pivotal roles in protein stability, cell-cell recognition, and immune responses.[1][2] This in-depth technical guide provides a comprehensive overview of the in vivo biosynthesis of sialylglycopeptides for researchers, scientists, and drug development professionals. It details the core metabolic pathways, presents quantitative data on sialylation, outlines key experimental protocols for analysis, and visualizes complex biological and experimental workflows.
Introduction to Sialylglycopeptide Biosynthesis
The biosynthesis of sialylglycopeptides is a complex, multi-step process that occurs across different cellular compartments, primarily the cytosol, nucleus, and the Golgi apparatus. This process involves the de novo synthesis of sialic acid, its activation to a high-energy donor molecule, and its subsequent transfer to nascent glycan chains on proteins. The two most common forms of sialic acid found in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1] It is important to note that humans cannot synthesize Neu5Gc, and its presence on therapeutic proteins can elicit an immune response.[1]
The Core Biosynthetic Pathway
The in vivo synthesis of sialylglycopeptides can be broadly divided into three main stages:
-
Sialic Acid Synthesis: This process begins in the cytosol with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[3] ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently converted to sialic acid (Neu5Ac).
-
Activation of Sialic Acid: Before it can be transferred to a glycan, sialic acid must be activated. This occurs in the nucleus where CMP-sialic acid synthetase (CMAS) catalyzes the reaction of sialic acid with cytidine triphosphate (CTP) to form the high-energy sugar nucleotide, CMP-sialic acid (CMP-Neu5Ac).
-
Transfer to Glycans: The activated CMP-sialic acid is then transported into the Golgi apparatus. Here, a family of enzymes called sialyltransferases (STs) catalyze the transfer of sialic acid from CMP-sialic acid to the terminal galactose, N-acetylgalactosamine, or another sialic acid residue on the glycan chains of a glycoprotein.
Regulation of Sialylation
The extent and type of sialylation are tightly regulated by several factors, including the expression and activity of sialyltransferases and the availability of the CMP-sialic acid donor substrate. Signaling pathways such as the PI3K/Akt pathway have been shown to modulate the expression of certain sialyltransferases, like ST6Gal-I, thereby influencing the sialylation of key receptors and impacting cellular processes.
Quantitative Data on Sialylation
The degree of sialylation is a critical quality attribute for many therapeutic glycoproteins. The choice of expression system significantly impacts the sialylation profile of a recombinant protein. The following tables summarize representative quantitative data on sialic acid content.
Table 1: Sialic Acid Content in Different Glycoproteins
| Glycoprotein | Host Cell | Neu5Ac (mol/mol protein) | Neu5Gc (mol/mol protein) | Reference |
| Recombinant Human IFN-β (Rebif) | CHO | 0.77 | Not Detected | |
| R27T (biobetter rhIFN-β) | CHO | 2.75 | 0.06 | |
| Human IgG | Human | Varies | Not Detected | |
| Mouse IgG | Mouse Hybridoma | Varies | Present |
Table 2: Relative Abundance of Sialic Acids in Different Meats
| Meat Source | Relative Abundance Neu5Ac (%) | Relative Abundance Neu5Gc (%) | Reference |
| Chicken | ~98 | ~2 | |
| Pork | ~75 | ~25 | |
| Beef | ~20 | ~80 |
Table 3: Sialylation Profile of Recombinant Human EPO Produced in Plants
| Glycan Structure | Relative Abundance (%) |
| Bi-antennary, bi-sialylated | Varies |
| Tri-antennary, tri-sialylated | up to 56% |
| Tetra-antennary, tetra-sialylated | ~10-13% |
| *Data from a study on rhEPOFc produced in Nicotiana benthamiana co-expressing human sialylation pathway genes. |
Experimental Protocols
Accurate characterization of sialylglycopeptides requires robust analytical methods. The following sections detail common experimental protocols.
Enzymatic Release of N-Glycans using PNGase F
This protocol describes the release of N-linked glycans from glycoproteins under denaturing conditions.
Materials:
-
Glycoprotein sample (1-20 µg)
-
Glycoprotein Denaturing Buffer (10X)
-
NP-40 (10%)
-
GlycoBuffer 2 (10X)
-
PNGase F
-
Nuclease-free water
Procedure:
-
Combine the glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a total volume of 10 µL.
-
Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.
-
Chill the denatured sample on ice and briefly centrifuge.
-
Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of nuclease-free water to the denatured glycoprotein. It is crucial to include NP-40 as PNGase F is inhibited by SDS present in the denaturing buffer.
-
Add 1 µL of PNGase F and mix gently.
-
Incubate the reaction at 37°C for 1 hour.
-
The released glycans can be analyzed by various methods, and the deglycosylated protein can be visualized by a mobility shift on an SDS-PAGE gel.
DMB Labeling of Sialic Acids for HPLC Analysis
This protocol outlines the derivatization of released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescent detection.
Materials:
-
Released sialic acid sample
-
DMB Labeling Reagent (freshly prepared)
-
Nuclease-free water
Procedure:
-
Preparation of DMB Labeling Solution: Into a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid. Add 26 µL of 2-mercaptoethanol and mix. Add this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix. Finally, add this solution to a vial containing 0.7 mg of DMB and mix. Use immediately.
-
Add 20 µL of the freshly prepared DMB Labeling Reagent to the sialic acid sample.
-
Cap the reaction vial, vortex, and incubate for 3 hours at 50°C in the dark.
-
Terminate the reaction by adding 0.5 mL of water and mix thoroughly.
-
Store the labeled sample at 4°C in the dark and analyze by reverse-phase HPLC within a few hours for optimal results. DMB-labeled sialic acids are light-sensitive.
MALDI-TOF Mass Spectrometry Analysis of N-Glycans
This protocol provides a general procedure for the analysis of released N-glycans by MALDI-TOF MS.
Materials:
-
Released and purified N-glycan sample
-
MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
Calibration standards
Procedure:
-
Resuspend the purified N-glycans in a suitable solvent.
-
Spot the resuspended glycans onto a MALDI target plate.
-
Add 2 µL of a 10 mg/mL DHB solution (with 1 mM NaCl in 50% methanol) to the sample spot to recrystallize the N-glycans.
-
Allow the spot to air dry completely.
-
Use peptide calibration standards for mass calibration.
-
Acquire mass spectra in positive ion reflection mode over a mass range of 1,000–4,000 Da.
-
Analyze the resulting spectra using appropriate software to identify and annotate the N-glycan structures.
Experimental Workflows
The analysis of sialylglycopeptides often involves a multi-step workflow from sample preparation to data analysis.
Conclusion
The in vivo biosynthesis of sialylglycopeptides is a fundamental biological process with significant implications for both basic research and the development of therapeutic glycoproteins. A thorough understanding of the enzymatic machinery, regulatory networks, and analytical methodologies is essential for scientists in this field. This guide provides a foundational resource, integrating core concepts with practical experimental details and visual representations to facilitate a deeper comprehension of this complex and vital area of glycobiology. As research continues to unravel the intricacies of sialylation, the methods and knowledge presented here will serve as a valuable tool for advancing our ability to harness and manipulate this critical post-translational modification.
References
The Multifaceted Biological Functions of Sialylglycopeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialylglycopeptides (SGPs) are a class of glycoconjugates characterized by the presence of terminal sialic acid residues linked to a peptide backbone. These molecules play pivotal roles in a myriad of biological processes, ranging from immune modulation and cell signaling to pathogen recognition and cancer progression. Their unique structural features make them valuable tools in biopharmaceutical development, including targeted drug delivery and the enhancement of therapeutic protein stability. This technical guide provides an in-depth exploration of the core biological functions of SGPs, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Introduction to Sialylglycopeptides
Sialylglycopeptides are integral components of the cellular glycocalyx, where they contribute to the dense layer of carbohydrates on the cell surface. The terminal sialic acid residues of SGPs are key determinants of their biological activity, mediating a wide range of molecular interactions.[1] These interactions are crucial for maintaining cellular homeostasis and are implicated in various pathological states when dysregulated. The inherent bioactivity of SGPs has spurred significant interest in their therapeutic and biotechnological applications.
Core Biological Functions
The biological activities of Sialylglycopeptides are diverse and largely dictated by their sialic acid moieties. These functions include critical roles in immunology, oncology, and drug development.
Immunomodulation
Sialic acids on SGPs act as self-associated molecular patterns (SAMPs) that are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors predominantly expressed on immune cells.[2][3] The interaction between sialylated glycans and Siglecs is a key mechanism for maintaining immune tolerance and preventing autoimmunity.[3]
-
Inhibition of Immune Cell Activation: Engagement of inhibitory Siglecs (e.g., Siglec-7, Siglec-9) on natural killer (NK) cells, macrophages, and other immune cells by SGPs can lead to the recruitment of phosphatases (SHP-1 and SHP-2) to the intracellular ITIM domain of the Siglec receptor. This, in turn, dampens downstream activating signals, leading to reduced cytokine production and cytotoxicity.[4]
-
Modulation of Cytokine Expression: The interaction of SGPs with immune cells can influence the cytokine milieu. For instance, engagement of certain Siglecs can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
Role in Cancer
Aberrant sialylation is a hallmark of cancer, with tumor cells often displaying an increased density of sialylated glycans on their surface. This "hypersialylation" contributes to the malignant phenotype by promoting metastasis, angiogenesis, and immune evasion.
-
Immune Evasion: Cancer cells can exploit the SGP-Siglec axis to evade immune surveillance. By presenting a high density of sialylated ligands, tumor cells can engage inhibitory Siglecs on immune cells, leading to the suppression of anti-tumor immune responses.
-
Induction of Apoptosis: Paradoxically, certain SGPs or their derivatives have been shown to induce apoptosis in cancer cells. For example, a sulfated derivative of a plant-derived SGP has been reported to induce apoptosis in A549 lung cancer cells. This process often involves the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins.
Applications in Drug Development and Biotechnology
The unique properties of SGPs make them valuable in various biotechnological and pharmaceutical applications.
-
Targeted Drug Delivery: The sialic acid moieties of SGPs can be used to target specific receptors on cells, such as Siglecs, which are often overexpressed on certain cancer cells or immune cells. This allows for the targeted delivery of therapeutic agents, potentially increasing efficacy and reducing off-target side effects. SGP-functionalized liposomes and other nanoparticles are being explored as drug delivery vehicles.
-
Biopharmaceutical Stabilization and Glycoengineering: Sialylation is known to increase the serum half-life of glycoproteins by preventing their clearance by asialoglycoprotein receptors in the liver. SGPs are used as building blocks in the chemoenzymatic synthesis of homogeneously glycosylated antibodies and other therapeutic proteins, a process known as glycoengineering. This allows for the production of biopharmaceuticals with improved stability, efficacy, and consistent batch-to-batch quality.
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of Sialylated Compounds on Cancer Cell Lines
| Compound/Target | Cell Line | IC50 (µM) | Reference |
| Sialyltransferase Inhibitor (R)-10 | - | 68 ± 24 (Ki) | |
| Sialyltransferase Inhibitor (S)-10 | - | 140 ± 30 (Ki) | |
| Goniothalamin (GTN) | A549 (Lung) | 0.62 ± 0.06 (72h) | |
| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 2.01 ± 0.28 (72h) | |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | |
| Compound 2 | PC-3 (Prostate) | 10 - 50 |
Note: Data for specific Sialylglycopeptides is limited. The provided data for related compounds illustrates the range of potencies observed for molecules targeting or mimicking aspects of sialic acid biology.
Table 2: Dissociation Constants (Kd) for Sialic Acid-Lectin Interactions
| Lectin | Sialoside Ligand | Kd (µM) | Reference |
| Sambucus nigra agglutinin (SNA) | Neu5Acα2,6-Lactose | 0.777 ± 0.093 | |
| Mistletoe Lectin I (MLI) Binding Domain | Neu5Ac | - (Affinity Confirmed) | |
| General Lectin-Glycan Interactions | - | 1 - 1000 |
Note: These values represent the binding affinity of lectins to specific sialic acid linkages, which is a key aspect of SGP function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Sialylglycopeptide functions.
Chemoenzymatic Glycoengineering of Antibodies using SGP
This protocol describes the remodeling of antibody N-glycans using SGP as a donor substrate.
Materials:
-
IgG antibody
-
Endoglycosidase S2 (Endo-S2)
-
This compound (SGP)
-
Endo-S2 D184M mutant (glycosynthase)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Protein A affinity chromatography column
-
LC-MS system
Procedure:
-
Deglycosylation of IgG:
-
Dissolve the IgG antibody in Tris-HCl buffer.
-
Add wild-type Endo-S2 to the antibody solution (enzyme-to-substrate ratio of 1:100 w/w).
-
Incubate the reaction mixture at 37°C for 2 hours to remove the native heterogeneous glycans, leaving a single GlcNAc residue at the glycosylation site.
-
Purify the deglycosylated antibody using a Protein A column.
-
-
Transglycosylation with SGP:
-
Prepare the SGP-oxazoline donor substrate by treating SGP with an appropriate enzyme (e.g., Endo-M).
-
Mix the purified deglycosylated IgG with a 10-fold molar excess of the SGP-oxazoline.
-
Add the Endo-S2 D184M glycosynthase mutant to the mixture.
-
Incubate the reaction at 30°C for 4 hours.
-
Monitor the reaction progress by LC-MS to confirm the transfer of the sialylated glycan from SGP to the antibody.
-
-
Purification and Analysis:
-
Purify the resulting homogeneously glycosylated antibody using a Protein A column.
-
Analyze the final product by LC-MS to confirm its purity and molecular weight.
-
SGP-Induced Apoptosis Assay in A549 Cells via Flow Cytometry
This protocol details the detection of apoptosis in A549 lung cancer cells treated with SGP using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
A549 cells
-
This compound (SGP) solution
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10x)
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Treat the cells with varying concentrations of SGP for 24, 48, and 72 hours. Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Bcl-2 and Bax Expression
This protocol describes the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in SGP-treated cells by Western blotting.
Materials:
-
SGP-treated and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the SGP-treated and control cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to the β-actin control to determine the relative expression levels of Bcl-2 and Bax.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving Sialylglycopeptides.
Caption: SGP-mediated immune modulation via Siglec receptors.
Caption: Putative SGP-induced apoptosis pathway.
Caption: Chemoenzymatic antibody glycoengineering workflow.
Conclusion
Sialylglycopeptides are critical players in a wide array of biological phenomena, with profound implications for health and disease. Their ability to modulate the immune system, influence cancer progression, and serve as versatile tools in biopharmaceutical development underscores their importance in modern biomedical research. This technical guide has provided a comprehensive overview of the core functions of SGPs, supported by available quantitative data and detailed experimental protocols. The continued exploration of SGP biology promises to unveil new therapeutic strategies and biotechnological innovations.
References
- 1. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sialylglycopeptides in Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialylglycopeptides, glycoproteins terminally capped with sialic acid, are integral components of the cell surface glycome and play a pivotal role in mediating a diverse array of cell signaling events. Their strategic location at the cell periphery enables them to function as key regulators of cell-cell communication, adhesion, and signal transduction.[1] This technical guide provides a comprehensive overview of the multifaceted roles of specific sialylglycopeptides, namely P-selectin glycoprotein ligand-1 (PSGL-1), Podocalyxin, and CD34, in orchestrating complex signaling pathways. We delve into the molecular mechanisms by which these molecules initiate and modulate intracellular signaling cascades, present quantitative data on their interactions and downstream effects, and provide detailed experimental protocols for their study. Furthermore, we visualize the intricate signaling networks using Graphviz diagrams to offer a clear and structured understanding of these critical biological processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of cell biology, immunology, and drug development, providing insights into the therapeutic potential of targeting sialylglycopeptide-mediated signaling pathways.
Introduction: The Significance of Sialylation in Cell Signaling
Sialic acids are a family of nine-carbon carboxylated monosaccharides that are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[2] This terminal positioning makes them crucial mediators of intercellular and cell-matrix interactions, influencing a wide range of physiological and pathological processes. The process of sialylation, the enzymatic addition of sialic acid to glycans, is a critical post-translational modification that profoundly impacts the function of glycoproteins.[2] Sialylglycopeptides can act as ligands for intrinsic and extrinsic receptors, thereby initiating or modulating intracellular signaling cascades that govern cell fate decisions such as proliferation, differentiation, migration, and apoptosis.[1][3] This guide will focus on three well-characterized sialylglycopeptides—PSGL-1, Podocalyxin, and CD34—to illustrate their diverse and critical roles in cell signaling.
P-selectin Glycoprotein Ligand-1 (PSGL-1): A Key Regulator of Leukocyte Trafficking and Immune Responses
PSGL-1, a dimeric mucin-like glycoprotein expressed on the surface of leukocytes, is a crucial ligand for P-, E-, and L-selectins. Its interaction with selectins on activated endothelial cells and platelets mediates the initial tethering and rolling of leukocytes during an inflammatory response, a critical step in their recruitment to sites of injury or infection. Beyond its role as an adhesion molecule, PSGL-1 is an active signaling receptor that transduces signals into the leukocyte, influencing its behavior.
PSGL-1 Signaling in Leukocyte Adhesion
The engagement of PSGL-1 by selectins under shear flow conditions initiates a signaling cascade that leads to the activation of the integrin LFA-1, promoting slow rolling and firm adhesion of neutrophils. This signaling is mediated by a pre-formed complex of PSGL-1 and L-selectin on the neutrophil surface.
Signaling Pathway:
-
Ligand Binding: P-selectin or E-selectin on activated endothelium binds to PSGL-1 on the neutrophil.
-
Src Family Kinase Activation: This engagement triggers the activation of Src family kinases (SFKs), including Fgr, Hck, and Lyn, which are constitutively associated with the cytoplasmic tails of the PSGL-1/L-selectin complex.
-
ITAM Adapter Phosphorylation: The activated SFKs phosphorylate Immunoreceptor Tyrosine-based Activation Motif (ITAM)-containing adapter proteins, DAP12 and FcRγ.
-
Syk Activation: The phosphorylated ITAMs serve as docking sites for and activate the spleen tyrosine kinase (Syk).
-
Downstream Signaling: Syk activation leads to a cascade of downstream signaling events, including the activation of PLCγ2 and the p38 MAPK pathway, ultimately resulting in the conformational activation of LFA-1.
-
Cellular Response: Activated LFA-1 binds to its ligand, ICAM-1, on the endothelial surface, leading to slow rolling and firm adhesion of the neutrophil, a prerequisite for transmigration.
Quantitative Data for PSGL-1 Signaling
| Parameter | Value | Cell Type/Condition | Reference |
| PSGL-1 Molecules per Neutrophil | ~25,000 | Human Neutrophils | |
| L-selectin Molecules per Neutrophil | ~100,000 | Human Neutrophils | |
| Neutrophil Rolling Velocity on P-selectin | ~40 µm/s | In venules of cremaster muscle | |
| Neutrophil Rolling Velocity on E-selectin | 3-7 µm/s | Under inflammatory conditions | |
| ICAM-1 Dependent Velocity Reduction | ~50% | In vitro flow chamber with WT neutrophils |
Experimental Protocols for Studying PSGL-1 Signaling
2.3.1. Co-Immunoprecipitation of PSGL-1 and L-selectin
This protocol is adapted from established methods for co-immunoprecipitation of membrane proteins.
-
Cell Lysis:
-
Harvest neutrophils and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors) for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing:
-
Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for PSGL-1 or L-selectin overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three to five times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., blot for L-selectin after pulling down with anti-PSGL-1).
-
2.3.2. Neutrophil Adhesion Assay under Flow Conditions
This protocol is based on established methods for studying leukocyte adhesion under shear stress.
Podocalyxin: A Sialomucin with Diverse Roles in Cancer Progression and Cell Polarity
Podocalyxin is a member of the CD34 family of sialomucins and was first identified in the podocytes of the kidney glomerulus. It is overexpressed in a variety of aggressive cancers and its expression often correlates with poor prognosis. Podocalyxin plays a crucial role in regulating cell adhesion, migration, and invasion, primarily through its interaction with the actin cytoskeleton and the modulation of key signaling pathways.
Podocalyxin Signaling in Cancer Metastasis
Podocalyxin promotes cancer cell motility and invasion by forming a complex with the ERM (ezrin-radixin-moesin) protein ezrin and the scaffolding proteins NHERF1/2. This complex links Podocalyxin to the actin cytoskeleton and initiates downstream signaling.
Signaling Pathways:
-
Complex Formation: The cytoplasmic tail of Podocalyxin interacts directly with ezrin and indirectly via NHERF1/2.
-
Rho GTPase Activation: This complex can activate small Rho GTPases, including RhoA, Rac1, and Cdc42.
-
MAPK and PI3K/Akt Pathway Activation: Podocalyxin overexpression has been shown to increase the phosphorylation and activation of ERK (a key component of the MAPK pathway) and Akt (a central kinase in the PI3K pathway).
-
TAZ Signaling: Podocalyxin can also regulate the Hippo pathway transducer TAZ, a transcriptional co-activator involved in cell proliferation and stemness.
-
Cellular Response: The activation of these pathways leads to actin reorganization, formation of invasive structures like invadopodia, and increased cell migration and invasion, contributing to the metastatic potential of cancer cells.
Quantitative Data for Podocalyxin Signaling
| Parameter | Observation | Cell Type/Condition | Reference |
| Phosphorylated Podocalyxin in Normal Glomeruli | ~20% of total Podocalyxin | Normal rat glomeruli | |
| Phosphorylated Podocalyxin in Nephrosis | >90% of total Podocalyxin | PAN-nephrotic rat glomeruli | |
| ERK Phosphorylation upon Podocalyxin Overexpression | Increased | MCF7 breast cancer cells | |
| Akt Phosphorylation upon Podocalyxin Overexpression | Increased | MCF7 breast cancer cells |
Experimental Protocols for Studying Podocalyxin Signaling
3.3.1. In Vitro Kinase Assay for PI3K/Akt Pathway Activation
This protocol is a general guide for measuring PI3K activity, which can be adapted for studying the effects of Podocalyxin.
-
Cell Treatment and Lysis:
-
Culture cells with and without Podocalyxin overexpression.
-
Lyse cells in a buffer compatible with immunoprecipitation and kinase assays.
-
-
Immunoprecipitation of PI3K:
-
Immunoprecipitate PI3K from the cell lysates using an anti-PI3K antibody.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated PI3K beads.
-
Resuspend the beads in a kinase buffer containing phosphatidylinositol (PI) as a substrate and [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract the lipids.
-
Separate the phosphorylated lipid products by thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipids by autoradiography and quantify the spots to determine PI3K activity.
-
CD34: A Hematopoietic Stem Cell Marker with Signaling Capabilities
CD34 is a well-established cell surface marker for hematopoietic stem and progenitor cells (HSPCs). While its role in cell adhesion is recognized, emerging evidence suggests that CD34 also participates in signal transduction, influencing cell proliferation, differentiation, and survival.
CD34 Signaling in Hematopoietic Cells
CD34 can be activated by various cytokines and has been implicated in the activation of several key signaling pathways.
Signaling Pathways:
-
Ligand Binding: Cytokines such as Stem Cell Factor (SCF) and Flt3-Ligand (FL) bind to their respective receptors on CD34+ cells, leading to downstream signaling. While not a direct ligand for these receptors, CD34 is a key marker of the cells where this signaling occurs.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Activation of this pathway in HSPCs can be influenced by signals originating from the cellular microenvironment where CD34 plays an adhesive role.
-
MAPK/ERK Pathway: Cytokine stimulation of CD34+ cells leads to the rapid phosphorylation and activation of ERK.
-
JAK/STAT Pathway: Certain cytokines, like IL-3 and GM-CSF, activate the JAK/STAT pathway in CD34+ cells, leading to the phosphorylation of STAT5.
-
Cellular Response: The activation of these pathways regulates the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.
Quantitative Data for CD34 Signaling
| Parameter | Value | Cell Type/Condition | Reference |
| t½ for ERK phosphorylation (SCF stimulation) | 0.9 - 1.2 minutes | Human CD34+/CD117+ cells | |
| t½ for S6 phosphorylation (SCF stimulation) | 2.2 - 2.7 minutes | Human CD34+/CD117+ cells | |
| t½ for ERK phosphorylation (FL stimulation) | 0.9 - 1.3 minutes | Human CD34+/CD117+ cells | |
| FL-driven ERK and S6 phosphorylation | ~40% lower than SCF-driven | Human CD34+/CD117+ cells | |
| STAT5 activation by SCF or FL | Not activated in 97% of cells | Human CD34+/CD117+ cells |
Experimental Protocols for Studying CD34 Signaling
4.3.1. Mass Spectrometry for this compound Identification
This protocol provides a general workflow for the identification and characterization of sialylglycopeptides from biological samples.
-
Protein Extraction and Digestion:
-
Extract proteins from CD34+ cells or tissues of interest.
-
Perform in-solution or in-gel tryptic digestion to generate peptides.
-
-
Enrichment of Glycopeptides:
-
Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched glycopeptides using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer and appropriate fragmentation methods (e.g., HCD, ETD) to obtain peptide sequence and glycan composition information.
-
-
Data Analysis:
-
Use specialized software to identify the glycopeptides, determine the site of glycosylation, and characterize the glycan structures, including the presence and linkage of sialic acids.
-
Conclusion and Future Perspectives
Sialylglycopeptides are not merely passive structural components of the cell surface but are dynamic players in a multitude of signaling pathways that are fundamental to cellular function. The examples of PSGL-1, Podocalyxin, and CD34 highlight the diverse mechanisms by which these molecules translate extracellular cues into intracellular responses, thereby regulating processes from leukocyte trafficking to cancer metastasis and hematopoiesis.
The detailed understanding of these signaling pathways, facilitated by the experimental approaches outlined in this guide, opens up new avenues for therapeutic intervention. The development of drugs that can specifically target the interactions of sialylglycopeptides with their ligands or modulate their downstream signaling cascades holds immense promise for the treatment of a wide range of diseases, including inflammatory disorders, cancer, and hematological malignancies. As our knowledge of the "sialo-glycome" and its role in signaling continues to expand, so too will the opportunities for innovative drug discovery and development.
References
- 1. Measurement of Neutrophil Adhesion Under Conditions Mimicking Blood Flow | Springer Nature Experiments [experiments.springernature.com]
- 2. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
Sialylglycopeptide Involvement in the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides, glycoconjugates terminating with sialic acid residues, are pivotal players in the intricate communication network of the immune system. Their ubiquitous presence on cell surfaces allows them to function as critical recognition motifs, mediating a wide array of cellular interactions that govern immune homeostasis, pathogen recognition, and cancer immunity. This technical guide provides an in-depth exploration of the core mechanisms by which sialylglycopeptides modulate immune responses, with a focus on their interactions with the Siglec family of receptors.
This document offers a comprehensive resource for researchers and drug development professionals, detailing the signaling pathways involved, presenting quantitative data for key interactions, and providing detailed experimental protocols for studying these phenomena. The information is structured to facilitate a deeper understanding of the sialo-immune axis and to aid in the development of novel therapeutic strategies targeting these pathways.
Sialylglycopeptide-Mediated Signaling Pathways
The biological effects of sialylglycopeptides are primarily transduced by the Sialic acid-binding immunoglobulin-like lectin (Siglec) family of receptors, which are predominantly expressed on the surface of immune cells.[1] Siglecs can be broadly categorized into two functional groups: inhibitory Siglecs, which dampen immune responses, and activating Siglecs, which promote them.
Inhibitory Signaling: The majority of Siglecs are inhibitory and feature immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or ITIM-like domains in their cytoplasmic tails.[2] Upon binding to their this compound ligands, these Siglecs recruit Src homology region 2 domain-containing tyrosine phosphatases, such as SHP-1 and SHP-2.[3] These phosphatases dephosphorylate key signaling molecules, thereby downregulating immune cell activation pathways. This inhibitory signaling is a crucial mechanism for maintaining immune tolerance to self-antigens, which are typically highly sialylated.
Activating Signaling: A smaller subset of Siglecs lack inhibitory motifs and instead associate with activating adaptor proteins, such as DAP12, which contain immunoreceptor tyrosine-based activation motifs (ITAMs).[3] Engagement of these activating Siglecs by sialylglycopeptides leads to the phosphorylation of ITAMs and the recruitment of spleen tyrosine kinase (Syk), initiating a downstream signaling cascade that promotes immune cell activation. This can be crucial for clearing certain sialylated pathogens.
Quantitative Analysis of this compound-Immune Cell Interactions
The affinity of sialylglycopeptides for their cognate Siglec receptors is a critical determinant of the resulting immune response. These interactions are typically of low to moderate affinity, with dissociation constants (Kd) in the micromolar to millimolar range.[4] Multivalency, however, can significantly enhance the avidity of these interactions.
| Siglec | Ligand | Binding Affinity (Kd) | Method | Reference |
| Siglec-5 | α(2,3)-sialyllactose | 8.7 mM | Surface Plasmon Resonance | |
| Siglec-5 | α(2,6)-sialyllactose | 8.0 mM | Surface Plasmon Resonance | |
| Siglec-5 | α(2,8)-disialic acid | 25 mM | Surface Plasmon Resonance | |
| Siglec-9 | LGALS3BP (glycoprotein) | 1.2 ± 0.2 μM | 19F-T2 CPMG filtered competitive NMR | |
| Siglec-15 | diF α2,6SLN | 469 ± 77 μM | 1H STD-NMR | |
| HGal-3 | Asialofetuin (ASF) | 6.9 ± 1.6 µM | Solid-Phase Assay | |
| HSYGal-3 | Asialofetuin (ASF) | 1.5 ± 0.8 µM | Solid-Phase Assay |
Immune Cell Inhibition by Sialylated Ligands
The engagement of inhibitory Siglecs on immune cells by sialylated ligands on target cells, such as cancer cells, can lead to the suppression of cytotoxic functions.
| Effector Cell | Target Cell | Siglec Involved | % Inhibition of Cytotoxicity | Reference |
| NK cells | Sialyl-Tn expressing tumor cells | Not specified | Significant inhibition | |
| Mast cells | anti-FcεRI activated | Siglec-6/8 | Dose-dependent inhibition | |
| T cells | Sialylated IgG expressing cancer cells | Siglec-7 | Inhibition of TCR signals |
Cytokine Release Modulation
This compound-Siglec interactions can modulate the production and secretion of cytokines by immune cells, thereby shaping the nature of the immune response.
| Immune Cell | Stimulus | This compound/Siglec Interaction | Cytokine Change | Reference |
| Macrophages | LPS | Fungal lipophilic ligands binding Siglec-5 | IL-8 production suppressed | |
| Monocytic cells | Endogenous lipids | Lipophilic ligands binding Siglec-14 | IL-8 production induced | |
| Bone marrow stromal cells | Substance P | - | IL-7 and SCF levels increased | |
| THP-1 macrophages | Recombinant mucins | Glycans on mucins | IL-10 and IL-6 production significantly increased | |
| PBMCs | LPS | - | Increased TNF-α, IL-6, IL-1β |
Detailed Experimental Protocols
Protocol 1: Sialidase Treatment of Cells to Remove Sialic Acids
This protocol is used to enzymatically remove terminal sialic acids from the cell surface to study the sialic acid-dependency of interactions.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Neuraminidase (Sialidase) from Vibrio cholerae or Arthrobacter ureafaciens
-
Appropriate buffer (e.g., PBS or cell culture medium without serum)
-
Centrifuge
Procedure:
-
Harvest cells and wash them three times with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the appropriate buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Add neuraminidase to a final concentration of 0.1-1 U/mL.
-
Incubate the cell suspension for 1-2 hours at 37°C with gentle agitation.
-
Wash the cells three times with cold PBS to remove the enzyme.
-
Resuspend the cells in the desired medium for downstream applications.
-
(Optional) Confirm sialic acid removal by staining with sialic acid-binding lectins (e.g., SNA, MAL-II) and analysis by flow cytometry.
Protocol 2: Co-culture of Immune Cells with Sialylated Target Cells
This protocol describes a general procedure for co-culturing immune cells (e.g., NK cells, T cells) with target cells (e.g., cancer cells) to assess the impact of sialylglycopeptides on immune cell function.
Materials:
-
Immune cells (e.g., freshly isolated or cultured NK cells, T cells)
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well culture plates
-
Reagents for the desired readout (e.g., cytotoxicity assay kit, ELISA kit)
Procedure:
-
Target Cell Preparation: Culture target cells to the desired confluency. If studying the effect of sialylation, prepare both untreated (sialylated) and sialidase-treated (desialylated) target cells as described in Protocol 1. Seed the target cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Immune Cell Preparation: Isolate or culture immune cells. Ensure high viability and purity.
-
Co-culture: Add the immune cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Incubate the co-culture for a period appropriate for the assay (e.g., 4-24 hours for cytotoxicity assays, 24-72 hours for cytokine release assays) at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Cytotoxicity: Measure target cell lysis using a standard method such as a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., IFN-γ, TNF-α, IL-10) using an ELISA or a multiplex bead-based assay.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant Siglec protein
-
Purified or synthesized this compound ligand
-
ITC instrument
-
Degassed buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation: Prepare a solution of the Siglec protein (typically in the sample cell) and the this compound ligand (typically in the injection syringe) in the same, extensively degassed buffer to minimize heat of dilution effects.
-
Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, injection volume, and spacing between injections.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution.
-
Data Acquisition: The instrument measures the minute heat changes that occur upon binding after each injection.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Conclusion
The interaction between sialylglycopeptides and Siglec receptors represents a critical axis of immune regulation. A thorough understanding of the underlying signaling pathways, the quantitative aspects of these interactions, and the experimental methodologies to study them is essential for advancing our knowledge in immunology and for the development of novel immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field. By leveraging the information and protocols presented herein, the scientific community can further unravel the complexities of the sialo-immune checkpoint and translate these findings into innovative treatments for a wide range of diseases, including cancer and autoimmune disorders.
References
- 1. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Siglec-sialic acid interactions in balancing immunological activation and tolerance during viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in targeting the sialylated glycan-SIGLEC axis in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRUCTURAL IMPLICATIONS OF SIGLEC-5 MEDIATED SIALO-GLYCAN RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
Sialylglycopeptide-Lectin Interactions: A Technical Guide for Researchers
An In-depth Examination of the Molecular Recognition, Experimental Analysis, and Signaling Cascades Governing Sialylglycopeptide-Lectin Binding
Introduction
Sialylglycopeptides, glycoconjugates terminating with sialic acid residues, are integral players in a vast array of biological processes, from cell-cell recognition and adhesion to immune modulation and pathogen invasion. The biological information encoded within the complex structures of these glycans is deciphered by a class of carbohydrate-binding proteins known as lectins. The interaction between sialylglycopeptides and lectins is characterized by a high degree of specificity, which is crucial for maintaining cellular homeostasis and orchestrating complex physiological and pathological events. This technical guide provides a comprehensive overview of this compound-lectin interactions, designed for researchers, scientists, and drug development professionals. It delves into the quantitative aspects of these interactions, details key experimental protocols for their study, and visualizes the intricate signaling pathways they trigger.
Quantitative Analysis of this compound-Lectin Interactions
The affinity between a lectin and its this compound ligand is a critical determinant of its biological function. This interaction is typically characterized by the dissociation constant (Kd), which reflects the concentration of ligand at which half of the lectin binding sites are occupied. A lower Kd value signifies a higher binding affinity. The binding affinities of lectins for monovalent carbohydrate ligands are often in the millimolar (mM) to high micromolar (µM) range[1]. However, multivalency, the simultaneous binding of multiple lectin binding sites to multiple carbohydrate ligands, can dramatically enhance the avidity of the interaction, leading to significantly lower dissociation constants[1].
The following table summarizes representative quantitative data for the interaction of various lectins with their this compound ligands, highlighting the diversity in binding affinities.
| Lectin Family | Lectin | This compound Ligand | Dissociation Constant (Kd) | Experimental Method |
| Siglecs | Siglec-9 | Sialylated N-linked glycans on LGALS3BP | 1.2 ± 0.2 µM | NMR |
| CD22 (Siglec-2) | Neu5Acα2-6Galβ1-4GlcNAc (6'-Sialyllactosamine) | 50 - 200 µM | Various | |
| CD22 (Siglec-2) | Neu5Acα(2–6)Gal | 281 ± 10 μM | ITC | |
| Selectins | E-selectin | Sialyl Lewis X (sLex) | 107 ± 26 µM | Fluorescence Pol. |
| Galectins | Galectin-3 | Lactose | 110 µM | ITC |
| Galectin-3 | A-tetrasaccharide | ~3 µM (37-fold higher than lactose) | ITC |
Experimental Protocols for Studying this compound-Lectin Interactions
A variety of biophysical techniques are employed to characterize the binding kinetics and thermodynamics of this compound-lectin interactions. This section provides an overview of the methodologies for three commonly used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Lectin Microarrays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions[2]. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This technique can provide valuable information on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (Kd).
Detailed Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip with a suitable surface chemistry (e.g., carboxymethylated dextran for amine coupling).
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.
-
Inject the lectin (ligand) solution over the activated surface to achieve covalent immobilization. The amount of immobilized lectin is monitored in real-time and measured in resonance units (RU).
-
Deactivate any remaining active esters on the surface using a solution of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the this compound (analyte) in a suitable running buffer (e.g., HBS-EP). The concentration range should ideally span from 0.1 to 10 times the expected Kd.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate. A reference flow cell without the immobilized ligand is used to subtract non-specific binding and bulk refractive index changes.
-
Monitor the association of the analyte in real-time as an increase in RU.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte, observed as a decrease in RU.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of the lectin and the this compound in the same buffer to minimize heat of dilution effects. Dialyze both samples against the same buffer batch extensively.
-
The concentration of the lectin in the sample cell is typically in the micromolar range, while the this compound in the syringe is at a concentration 10-20 times higher than the lectin.
-
-
ITC Experiment:
-
Load the lectin solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the this compound into the lectin solution while stirring to ensure rapid mixing.
-
The heat change upon each injection is measured by the instrument's detector.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.
-
These integrated heat values are then plotted against the molar ratio of the this compound to the lectin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd).
-
Lectin Microarray
Lectin microarrays are a high-throughput platform for profiling the glycosylation patterns of glycoproteins. They consist of a panel of different lectins with known carbohydrate specificities immobilized on a solid surface.
Detailed Methodology:
-
Sample Preparation and Labeling:
-
Isolate and purify the sialylglycoproteins of interest from cells or tissues.
-
Label the purified glycoproteins with a fluorescent dye, such as Cy3-succinimidyl ester, which reacts with primary amines on the protein.
-
Remove the excess, unconjugated fluorescent dye using a desalting spin column.
-
-
Microarray Hybridization and Washing:
-
Rehydrate and block the lectin microarray slide to prevent non-specific binding.
-
Apply the fluorescently labeled glycoprotein sample to the microarray and incubate in a humidified chamber to allow for binding to the immobilized lectins.
-
Wash the microarray slide extensively with appropriate buffers to remove unbound and weakly bound glycoproteins.
-
-
Data Acquisition and Analysis:
-
Scan the microarray slide using a fluorescence microarray scanner to detect the fluorescence intensity at each lectin spot.
-
The fluorescence intensity of each spot is proportional to the amount of labeled glycoprotein bound to that specific lectin.
-
The data is then analyzed to generate a glycan profile, indicating the relative abundance of different glycan structures recognized by the lectins on the array.
-
Signaling Pathways Initiated by this compound-Lectin Interactions
The binding of sialylglycopeptides to lectins on the cell surface can trigger intracellular signaling cascades that regulate a wide range of cellular processes, including cell activation, proliferation, apoptosis, and migration. The following diagrams, generated using the DOT language, illustrate key signaling pathways initiated by three major families of sialic acid-binding lectins: Siglecs, Galectins, and Selectins.
Siglec-Mediated Signaling
Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins primarily expressed on immune cells. Many Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon ligand binding and phosphorylation, recruit phosphatases like SHP-1 and SHP-2 to downregulate cellular activation.
Caption: Siglec-mediated inhibitory signaling pathway.
Galectin-Induced Signaling
Galectins are a family of soluble β-galactoside-binding lectins that can be found both intracellularly and extracellularly. Extracellular galectins can crosslink cell surface glycoproteins, such as integrins and growth factor receptors, leading to the activation of downstream signaling pathways that regulate cell adhesion, migration, and proliferation.
Caption: A generalized Galectin-induced signaling cascade.
Selectin-Mediated Leukocyte Rolling and Activation
Selectins are a family of C-type lectins expressed on leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin) that mediate the initial tethering and rolling of leukocytes on the blood vessel wall during inflammation. This interaction also triggers intracellular signals that lead to the activation of integrins, promoting firm adhesion and subsequent extravasation.
Caption: Selectin-mediated signaling in leukocyte adhesion.
Conclusion
The intricate interplay between sialylglycopeptides and lectins is fundamental to a multitude of biological recognition events. A thorough understanding of the quantitative, mechanistic, and signaling aspects of these interactions is paramount for advancing our knowledge in glycobiology and for the development of novel therapeutic strategies targeting diseases where these interactions are dysregulated, such as in cancer and inflammatory disorders. The experimental approaches and signaling paradigms outlined in this guide provide a solid foundation for researchers to explore this dynamic and rapidly evolving field. As our analytical capabilities continue to improve, we can anticipate a deeper and more nuanced understanding of the "glycocode" and its role in health and disease.
References
An In-depth Technical Guide to the Discovery and History of Sialylglycopeptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides (SGPs) are a class of naturally occurring glycopeptides characterized by a core peptide structure adorned with complex N-linked glycans terminating in sialic acid residues. These molecules are of significant interest to the scientific community due to their diverse biological activities and their potential as therapeutic agents and research tools. This technical guide provides a comprehensive overview of the discovery, history, and core research methodologies associated with Sialylglycopeptides. We will delve into their biochemical properties, the signaling pathways they modulate, and their applications in immunology and drug development. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding.
Discovery and History of Sialylglycopeptide Research
The story of this compound research is intrinsically linked to the discovery of sialic acids.
-
1936: Gunnar Blix first isolated a crystalline substance from bovine submaxillary mucin, which he named "sialic acid" due to its acidic nature and origin from salivary glands.[1]
-
1940s: Frank Macfarlane Burnet and George Hirst's work on the influenza virus revealed that sialic acid acts as a cellular receptor for the virus.[2] Burnet's group also identified a "receptor-destroying enzyme" in the virus, which was later found to be a sialidase.[1][2]
-
1957: Alfred Gottschalk, a researcher at the Walter and Eliza Hall Institute, discovered that the influenza virus contains an enzyme, which he named neuraminidase, that releases sialic acid from macromolecules.[3] This discovery was pivotal in understanding viral pathogenesis and laid the groundwork for the development of antiviral drugs.
-
Late 1950s: The structure of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, was elucidated, with significant contributions from Gottschalk and Saul Roseman.
-
1997: A significant milestone in SGP research was the isolation and characterization of a major this compound from hen's egg yolk. Researchers determined its glycan moiety to be an N-linked disialyl-biantennary glycan and identified the amino acid sequence of the peptide as Lys-Val-Ala-Asn-Lys-Thr, with the glycan attached to the asparagine residue. This readily available source of a homogenous SGP greatly facilitated further research into its properties and applications.
This historical progression is illustrated in the following diagram:
Biochemical Properties and Quantitative Data
Sialylglycopeptides are characterized by their complex structure and specific biochemical properties. The most well-studied SGP, isolated from hen egg yolk, has a molecular weight of approximately 2865.78 Da and the chemical formula C112H189N15O70.
Purification Yields of this compound from Egg Yolk
Several methods have been developed for the isolation of SGP from egg yolk, with varying yields. The following table summarizes representative data from the literature.
| Source Material | Extraction Method | Purification Steps | Yield | Reference |
| Fresh Egg Yolks | Phenol extraction | Gel filtration, Anion- and Cation-exchange chromatography | 2.8 µmol per egg yolk | |
| Egg Yolk Powder | 40% Aqueous Ethanol Extraction | Active carbon/Celite column chromatography, Size-exclusion chromatography | 0.8 mg SGP / g of egg yolk powder | |
| Egg Yolk Powder | Chloroform/Methanol Precipitation | Gel filtration | ~200 mg SGP from 250 g egg yolk powder |
Binding Affinities of Sialoglycans to Siglec Receptors
The biological activity of SGPs is often mediated through their interaction with Siglec receptors. The binding affinities (Kd) of various sialoglycans to different Siglecs have been determined, providing insight into the specificity of these interactions.
| Siglec Receptor | Sialoglycan Ligand | Binding Affinity (Kd) | Reference |
| Siglec-5 | α(2,3)-linked Sialyllactose | 8.7 mM | |
| Siglec-5 | α(2,6)-linked Sialyllactose | 8.0 mM | |
| Siglec-5 | α(2,8)-linked Disialic acid | 25 mM | |
| Siglec-9 | α(2,6)-Sialyllactosamine (glycoprotein) | 1.2 ± 0.2 µM | |
| Siglec-15 | α(2,3)- or α(2,6)-linked mono- or di-saccharides | 0.1–3 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Isolation of this compound from Egg Yolk Powder
This protocol is adapted from established methods for the gram-scale purification of SGP.
Materials:
-
Egg yolk powder
-
Ethanol (various concentrations)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Active carbon
-
Celite
-
Ammonium bicarbonate
-
Bio-Rad P-2 size-exclusion chromatography column
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Lipid Extraction: Stir egg yolk powder in 80% ethanol for 30 minutes to remove lipids. Filter and dry the insoluble material.
-
SGP Extraction: Extract the lipid-free powder with 40% aqueous ethanol.
-
Protein Precipitation: Concentrate the extract and add cold 40% aqueous ethanol to precipitate proteins. Centrifuge to remove the precipitate.
-
Carbon/Celite Chromatography: Concentrate the supernatant and apply it to an active carbon/Celite (1:1 wt/wt) column.
-
Elution: Wash the column with a gradient of 0% to 15% acetonitrile in water (with 0.1% TFA). Elute the SGP fraction with 25% acetonitrile in water (with 0.1% TFA).
-
Size-Exclusion Chromatography: Concentrate the SGP-containing fractions and apply to a Bio-Rad P-2 size-exclusion column equilibrated with 0.1 M ammonium bicarbonate.
-
Lyophilization: Collect the SGP fractions and lyophilize to obtain a white, fluffy powder.
This compound-Cell Binding Assay
This protocol outlines a general procedure for assessing the binding of SGP to cells expressing Siglec receptors.
Materials:
-
Siglec-expressing cells (e.g., monocytes, neutrophils)
-
This compound (SGP)
-
Fluorescently labeled secondary antibody or streptavidin (if using biotinylated SGP)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest Siglec-expressing cells and wash with PBS.
-
Blocking: Resuspend cells in PBS containing 1% BSA and incubate for 30 minutes on ice to block non-specific binding sites.
-
SGP Incubation: Incubate the cells with varying concentrations of SGP (or biotinylated SGP) for 1 hour on ice.
-
Washing: Wash the cells three times with cold PBS to remove unbound SGP.
-
Secondary Staining: If using unlabeled SGP, incubate with a fluorescently labeled anti-SGP antibody. If using biotinylated SGP, incubate with fluorescently labeled streptavidin. Incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells twice with cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of bound SGP.
Western Blot Analysis of SGP-Mediated Signaling
This protocol is for detecting changes in the phosphorylation state of signaling proteins, such as SHP-1/2, in response to SGP treatment.
Materials:
-
Siglec-expressing cells
-
This compound (SGP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SHP-1, anti-total-SHP-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture Siglec-expressing cells and treat with SGP for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SHP-1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-SHP-1) to normalize for protein loading.
Biological Functions and Signaling Pathways
Sialylglycopeptides exert their biological effects primarily through interactions with Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of receptors expressed on the surface of immune cells.
Siglec-Mediated Immune Regulation
Most Siglecs that bind to SGP contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails. Upon binding of SGP, these Siglecs recruit and activate the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases then dephosphorylate key signaling molecules in activating pathways, leading to an overall inhibitory effect on immune cell function. This can include the suppression of pro-inflammatory cytokine production, inhibition of cell proliferation, and induction of apoptosis.
The following diagram illustrates the canonical Siglec-mediated inhibitory signaling pathway:
Applications in Research and Drug Development
The unique properties of Sialylglycopeptides make them valuable in several areas of research and development.
-
Immunology Research: SGPs are used as tools to study the role of Siglecs in immune regulation. By engaging specific Siglec receptors, researchers can investigate the downstream signaling events and their impact on various immune cell types.
-
Drug Delivery: The sialic acid moieties of SGPs can be recognized by receptors on specific cell types, making them potential candidates for targeted drug delivery systems.
-
Vaccine Development: Sialic acids play a role in immune recognition, and SGPs are being explored as adjuvants or components of vaccines to enhance the immune response.
-
Glycoengineering of Biopharmaceuticals: The glycosylation pattern of therapeutic proteins, such as monoclonal antibodies, significantly affects their stability, efficacy, and immunogenicity. SGPs can be used as donors in chemoenzymatic reactions to remodel the glycans of biopharmaceuticals to improve their therapeutic properties.
Conclusion
This compound research has evolved from the fundamental discovery of sialic acids to the intricate details of their roles in cell signaling and immune regulation. The availability of homogenous SGP from natural sources has been a catalyst for this progress. As our understanding of the diverse functions of SGPs and their interactions with Siglec receptors continues to grow, so too will their potential applications in medicine and biotechnology. This technical guide provides a solid foundation for researchers and professionals seeking to explore the exciting field of this compound research.
References
Sialylglycopeptide as a precursor for N-glycan synthesis
An In-depth Technical Guide to Sialylglycopeptide as a Precursor for N-Glycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (SGP), a complex bi-antennary N-glycan bearing a short peptide fragment, has emerged as a crucial starting material for the chemoenzymatic synthesis of a diverse array of complex N-glycans.[1][2] Isolated from hen egg yolk, SGP provides a homogeneous and readily available precursor, circumventing the need for complex and often low-yielding total chemical synthesis of N-glycan cores.[1][3] This guide provides a comprehensive overview of the utilization of SGP in N-glycan synthesis, detailing the underlying biochemistry, experimental methodologies, and relevant biological signaling pathways.
The chemoenzymatic approach leverages the specificity of enzymes for precise glycan modifications, allowing for the construction of complex, asymmetric, and biologically relevant N-glycan structures.[4] These synthesized N-glycans are invaluable tools for research in glycobiology, immunology, and for the development of therapeutic glycoproteins with optimized glycosylation patterns.
Data Presentation: Quantitative Analysis of N-Glycan Synthesis from this compound
The following tables summarize quantitative data reported in the literature for key steps in the process of N-glycan synthesis starting from the isolation of SGP. It is important to note that yields can vary depending on the specific reaction conditions and purification methods employed.
| Process Step | Product | Reported Yield/Abundance | Source |
| Isolation from Source Material | This compound (SGP) | 0.8 mg / g of egg yolk powder | |
| N-Glycan Release and Characterization | A2G2S2 N-glycan in released mixture | 54% | |
| Enzymatic Synthesis Step (Glycosylation) | Trisaccharide intermediate | 88% | |
| Enzymatic Synthesis Step (Sialylation) | α-2,3-sialylated N-glycan | 38% (isolated yield) | |
| Enzymatic Synthesis Step (Sialylation) | α-2,6-sialylated N-glycan | 33% (isolated yield) |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of N-glycans from this compound.
Isolation of this compound (SGP) from Egg Yolk Powder
This protocol is adapted from a simplified method for gram-scale production of SGP.
Materials:
-
Egg yolk powder
-
40% Acetone in water
-
Centrifuge and appropriate tubes
-
Lyophilizer
Procedure:
-
Suspend egg yolk powder in 40% aqueous acetone.
-
Stir the suspension at room temperature.
-
Centrifuge the mixture to pellet the insoluble material.
-
Collect the supernatant containing SGP.
-
Remove the acetone from the supernatant under reduced pressure.
-
Lyophilize the aqueous solution to obtain crude SGP as a powder.
-
Further purification can be achieved using size-exclusion and/or reversed-phase chromatography.
Enzymatic Release of N-Glycans from SGP using PNGase F
This protocol describes the enzymatic release of N-glycans from the peptide backbone of SGP.
Materials:
-
Purified this compound (SGP)
-
Peptide-N-Glycosidase F (PNGase F)
-
Denaturing buffer (e.g., 0.5% SDS, 1% β-mercaptoethanol)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Incubator at 37°C
Procedure:
-
Dissolve SGP in the denaturing buffer.
-
Heat the solution at 100°C for 10 minutes to denature the peptide.
-
Cool the solution to room temperature.
-
Add the reaction buffer and a non-ionic detergent (e.g., NP-40) to counteract the SDS.
-
Add PNGase F to the reaction mixture (typically 1-5 units per mg of SGP).
-
Incubate the reaction at 37°C for 12-24 hours.
-
The released N-glycans can be separated from the peptide backbone by solid-phase extraction (SPE) using a C18 cartridge.
Chemoenzymatic Modification of Released N-Glycans
This section outlines the general principles for the enzymatic extension of the released N-glycans using glycosyltransferases.
a) Galactosylation using β-1,4-Galactosyltransferase (GalT)
Materials:
-
Released N-glycans with terminal GlcNAc residues
-
β-1,4-Galactosyltransferase (GalT)
-
UDP-Galactose (UDP-Gal)
-
Reaction buffer (e.g., 100 mM MES, pH 6.5, containing 10 mM MnCl₂)
-
Alkaline phosphatase (optional, to prevent product inhibition by UDP)
Procedure:
-
Dissolve the N-glycan acceptor in the reaction buffer.
-
Add UDP-Gal (typically in 1.5-2 fold molar excess to the acceptor).
-
Add GalT to the reaction mixture.
-
If using, add alkaline phosphatase.
-
Incubate the reaction at 37°C for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Purify the galactosylated N-glycan using HILIC-SPE or size-exclusion chromatography.
b) Sialylation using Sialyltransferase (SiaT)
Materials:
-
Galactosylated N-glycans
-
α-2,3- or α-2,6-Sialyltransferase
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 10 mM MnCl₂)
Procedure:
-
Dissolve the galactosylated N-glycan acceptor in the reaction buffer.
-
Add CMP-Neu5Ac (typically in 1.5-2 fold molar excess).
-
Add the desired sialyltransferase to the mixture.
-
Incubate at 37°C for 24-72 hours.
-
Monitor the reaction and purify the sialylated product as described for galactosylation.
Purification and Analysis of Synthesized N-Glycans
a) Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a standard method for the purification and analysis of released and labeled N-glycans.
Typical Mobile Phases:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 50-100 mM Ammonium Formate or Formic Acid, pH 4.4
General Gradient: A decreasing gradient of Mobile Phase A is used to elute glycans, with larger, more polar glycans eluting later.
b) MALDI-TOF Mass Spectrometry Analysis
MALDI-TOF MS is a powerful technique for the characterization of N-glycans.
Matrix Selection:
-
2,5-Dihydroxybenzoic acid (DHB) is a common matrix for neutral glycans.
-
4-Chloro-α-cyanocinnamic acid (Cl-CCA) can be used for the analysis of labile sialylated glycans in negative ion mode.
Sample Preparation:
-
Mix the purified glycan sample with the matrix solution on the MALDI target plate.
-
Allow the mixture to dry and crystallize.
-
Acquire mass spectra in either positive or negative reflectron mode.
Visualization of Pathways and Workflows
Chemoenzymatic Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of complex N-glycans starting from this compound.
Caption: Chemoenzymatic synthesis of N-glycans from SGP.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
N-glycans play a critical role in the function of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Alterations in N-glycan structures can impact receptor dimerization, ligand binding, and downstream signaling.
Caption: N-Glycan role in EGFR signaling.
Siglec Signaling Pathway
Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of receptors primarily expressed on immune cells that recognize sialylated N-glycans. This interaction can lead to either activating or inhibitory signals, modulating immune responses.
Caption: Siglec-mediated immune regulation.
Conclusion
This compound is a cornerstone of modern chemoenzymatic N-glycan synthesis, providing a reliable and efficient route to complex and biologically important glycans. The methodologies outlined in this guide, from isolation to enzymatic modification and analysis, offer a framework for researchers to produce custom N-glycans for a wide range of applications. The ability to synthesize specific N-glycan structures is paramount for elucidating their roles in fundamental biological processes, such as cell signaling, and for the rational design of next-generation glycoprotein therapeutics. As our understanding of the glycome expands, the importance of precursors like SGP and the chemoenzymatic strategies they enable will only continue to grow.
References
The Significance of Sialic Acid in Sialylglycopeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, occupy the terminal positions of glycan chains on glycoproteins and glycolipids, forming sialylglycopeptides (SGPs) and sialoglycoconjugates.[1][2] This strategic location on the cell surface and on secreted proteins makes them pivotal players in a vast array of biological processes, from cell-cell communication and immune regulation to pathogen recognition and cancer progression.[3][4][5] This technical guide provides a comprehensive overview of the core significance of sialic acid in sialylglycopeptides, detailing their structure, function, and involvement in key signaling pathways. It further presents a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of relevant biological and analytical workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Prominent Role of Terminal Sialylation
Sialic acids are most commonly found as N-acetylneuraminic acid (Neu5Ac) in humans. The process of attaching sialic acid to the glycan chains of proteins is known as sialylation, a critical post-translational modification that occurs in the Golgi apparatus. This modification dramatically influences the physicochemical properties of glycoproteins, imparting a negative charge, increasing hydrophilicity, and contributing to the overall conformation and stability of the molecule. Beyond these structural roles, the terminal position of sialic acids on sialylglycopeptides allows them to act as key recognition epitopes and functional modulators in a multitude of biological interactions.
Structural Diversity and Functional Implications
The functional diversity of sialic acids stems from the variety of their forms, the different linkages to the underlying glycan chain, and the overall architecture of the sialylglycopeptide.
-
Linkage Diversity: Sialic acids are typically linked to galactose (Gal), N-acetylgalactosamine (GalNAc), or another sialic acid molecule. The most common linkages are α2,3- and α2,6- to galactose, and α2,8- to another sialic acid, forming polysialic acid chains. This linkage isomerism is critical, as different sialic acid-binding proteins (lectins) exhibit strict specificity for particular linkages.
-
Modifications: The sialic acid molecule itself can be modified, for example, by O-acetylation, further expanding its structural and functional diversity.
-
Impact on Protein Structure and Function: Sialylation can mask or reveal underlying glycan structures, thereby regulating the binding of other lectins. It also contributes to the stability of glycoproteins in circulation by preventing their clearance by asialoglycoprotein receptors in the liver. The high negative charge density provided by sialic acids creates electrostatic repulsion, influencing cell-cell adhesion and interactions.
Sialylglycopeptides in Cellular Communication and Signaling
Sialylglycopeptides are integral to a multitude of signaling events that govern cellular behavior. A prominent example is their interaction with sialic acid-binding immunoglobulin-like lectins (Siglecs).
The Sialic Acid-Siglec Axis: A Key Regulator of Immune Responses
Siglecs are a family of I-type lectins expressed predominantly on immune cells that recognize and bind to sialic acids. This interaction plays a crucial role in modulating immune responses, often leading to an inhibitory signal that prevents excessive immune activation and maintains immune homeostasis.
-
Inhibitory Signaling: Most Siglecs contain an immunoreceptor tyrosine-based inhibition motif (ITIM) in their cytoplasmic tail. Upon binding to sialylglycopeptides on opposing cells (trans-interaction) or on the same cell surface (cis-interaction), the ITIM becomes phosphorylated, leading to the recruitment of phosphatases like SHP-1 and SHP-2. These phosphatases dephosphorylate key signaling molecules, thereby dampening downstream activation signals.
-
Activating Signals: A smaller subset of Siglecs lacks an ITIM and instead associates with activating adaptor proteins containing an immunoreceptor tyrosine-based activation motif (ITAM), which can initiate an immune response.
The balance between inhibitory and activating Siglec signaling is critical for a properly functioning immune system. Pathogens and cancer cells can exploit this axis by expressing high levels of sialic acids to engage inhibitory Siglecs and evade immune surveillance.
Role in Disease and Therapeutic Implications
Aberrant sialylation is a hallmark of numerous diseases, making sialylglycopeptides and the enzymes involved in their synthesis attractive biomarkers and therapeutic targets.
-
Cancer: Cancer cells often exhibit hypersialylation, which contributes to metastasis, immune evasion, and drug resistance. The increased negative charge repels immune cells, while the engagement of inhibitory Siglecs on natural killer (NK) cells and T cells suppresses their anti-tumor activity.
-
Infectious Diseases: Many viruses, bacteria, and parasites utilize sialic acids as receptors for host cell entry. For instance, the influenza virus hemagglutinin protein binds to sialic acids on the surface of respiratory epithelial cells to initiate infection.
-
Inflammatory and Autoimmune Diseases: Alterations in sialylation patterns can disrupt immune tolerance and contribute to chronic inflammation and autoimmunity. For example, sialylation of the Fc region of immunoglobulin G (IgG) is critical for its anti-inflammatory activity.
-
Cardiovascular and Neurological Disorders: Elevated levels of serum sialic acid have been correlated with an increased risk of cardiovascular disease. In the nervous system, sialic acids, particularly in the form of polysialic acid, are crucial for neural development, synaptic plasticity, and regeneration.
The critical roles of sialylglycopeptides in disease have spurred the development of therapeutic strategies that target sialylation, including inhibitors of sialyltransferases and sialidases, and glycoengineering of therapeutic proteins to optimize their sialylation profiles.
Quantitative Data on Sialic Acid and Sialylglycopeptides
The following tables summarize key quantitative data related to sialic acid and its interactions, providing a reference for researchers in the field.
Table 1: Representative Sialic Acid Concentrations in Human Fluids
| Biological Fluid | Total Sialic Acid Concentration (mM) | Reference(s) |
| Serum/Plasma | 1.5 - 2.5 | ,, |
| Saliva | 0.1 - 1.0 | |
| Cerebrospinal Fluid | 0.02 - 0.05 |
Table 2: Binding Affinities of Siglecs for Sialylated Ligands
| Siglec | Ligand Specificity | Dissociation Constant (Kd) (µM) | Reference(s) |
| Siglec-1 (Sialoadhesin) | α2,3-Sialylated glycans | 1 - 10 | |
| Siglec-2 (CD22) | α2,6-Sialylated glycans | 0.1 - 1 | |
| Siglec-7 | α2,8-Disialic acid, α2,6-Sialylated glycans | 10 - 100 |
Note: Binding affinities can vary depending on the specific glycan structure and experimental conditions.
Experimental Protocols
The study of sialylglycopeptides requires a range of specialized techniques for their enrichment, quantification, and structural characterization.
Quantification of Total Sialic Acid
This protocol describes a common method for quantifying total sialic acid in a glycoprotein sample using acid hydrolysis followed by derivatization and fluorescence detection.
Materials:
-
Glycoprotein sample
-
2 M Acetic Acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) solution (7 mM DMB, 1.4 M acetic acid, 0.5 M 2-mercaptoethanol, 18 mM sodium hydrosulfite)
-
Sialic acid standards (e.g., Neu5Ac)
-
Heating block or water bath
-
Fluorometer or HPLC with fluorescence detector
Procedure:
-
Acid Hydrolysis:
-
To 10-50 µg of glycoprotein sample, add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M.
-
Incubate at 80°C for 2 hours to release sialic acids.
-
Cool the samples to room temperature.
-
-
DMB Labeling:
-
Add 200 µL of DMB solution to each hydrolyzed sample and standard.
-
Incubate at 50°C for 2.5 hours in the dark.
-
-
Analysis:
-
Analyze the labeled samples by reverse-phase HPLC with fluorescence detection (Excitation: 373 nm, Emission: 448 nm).
-
Quantify the sialic acid content by comparing the peak areas of the samples to a standard curve generated from the sialic acid standards.
-
Enrichment of Sialylglycopeptides for Mass Spectrometry Analysis
Due to their low abundance, enrichment of sialylglycopeptides is often necessary prior to mass spectrometry (MS) analysis. This protocol outlines a common approach using hydrophilic interaction liquid chromatography (HILIC).
Materials:
-
Tryptic digest of a glycoprotein mixture
-
HILIC solid-phase extraction (SPE) cartridge
-
Loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)
-
Wash buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)
-
Elution buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid, or aqueous buffer)
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Perform a tryptic digest of the protein sample to generate peptides.
-
-
HILIC Enrichment:
-
Condition the HILIC SPE cartridge with elution buffer followed by loading buffer.
-
Load the peptide digest onto the cartridge. Non-glycosylated peptides will flow through.
-
Wash the cartridge with loading buffer to remove any remaining non-glycosylated peptides.
-
Elute the enriched glycopeptides with the elution buffer.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched glycopeptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the sialylglycopeptides.
-
Conclusion and Future Directions
The terminal sialic acid residues of sialylglycopeptides are not mere structural decorations but are critical determinants of a vast range of biological functions. Their roles in mediating cellular interactions, regulating the immune system, and their involvement in numerous diseases highlight their significance in health and disease. For researchers and professionals in drug development, a thorough understanding of the biology of sialylglycopeptides is paramount. Future research will likely focus on elucidating the complex interplay of different sialic acid linkages and modifications in specific biological contexts, developing more sophisticated tools for their analysis, and harnessing this knowledge to design novel therapeutics and diagnostics. The continued exploration of the "sialo-world" promises to uncover new avenues for understanding and treating a wide spectrum of human diseases.
References
- 1. Sialic acid - Wikipedia [en.wikipedia.org]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
The Pivotal Role of Sialylglycopeptides in Viral Entry and Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of sialylglycopeptides as cell surface receptors that mediate the initial attachment and subsequent entry of a wide range of viruses into host cells. Understanding these intricate interactions at a molecular level is paramount for the development of novel antiviral therapeutics and vaccines. This document provides a comprehensive overview of the viruses that exploit sialylated glycans, the viral proteins involved, the quantitative biophysical parameters of these interactions, detailed experimental protocols for their study, and the intracellular signaling pathways triggered upon viral engagement.
Sialylglycopeptides as Viral Receptors
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] Their ubiquitous presence on the outer surface of vertebrate cells makes them prime targets for pathogens seeking entry.[1][2] Viruses have evolved specialized proteins that recognize and bind to specific sialic acid linkages, initiating the infection process. This binding is often the primary determinant of viral tropism, dictating which host species and cell types a virus can infect.[3]
Viral Proteins Engaging Sialylglycopeptides
A variety of viruses from different families utilize sialylglycopeptides as receptors. The viral proteins responsible for this interaction are diverse in their structure and nomenclature but share the common function of mediating attachment to the host cell surface.
-
Influenza Viruses: The hemagglutinin (HA) glycoprotein on the surface of influenza viruses is responsible for binding to sialic acid receptors. Avian influenza viruses typically show a preference for α2,3-linked sialic acids, which are abundant in the avian gastrointestinal tract, while human influenza viruses preferentially bind to α2,6-linked sialic acids, found predominantly in the human upper respiratory tract. This difference in receptor specificity is a key factor in the species barrier for influenza viruses.
-
Paramyxoviruses: Members of the Paramyxoviridae family, such as Newcastle disease virus (NDV) and human parainfluenza viruses (HPIV), utilize a hemagglutinin-neuraminidase (HN) protein for both receptor binding and subsequent cleavage. The HN protein recognizes terminal sialic acids on the host cell, facilitating viral attachment. Some paramyxoviruses, like NDV, possess a second sialic acid binding site that is implicated in promoting the fusion activity of the F protein.
-
Polyomaviruses: The major capsid protein VP1 of polyomaviruses mediates binding to sialylated glycans. For instance, the Merkel cell polyomavirus (MCPyV) VP1 recognizes the disaccharide Neu5Ac-α2,3-Gal. The interaction of polyomavirus VP1 with sialic acid is often of low affinity but is strengthened by the multivalent presentation of binding sites on the viral capsid.
-
Rotaviruses: The VP8* domain of the spike protein VP4 of certain rotavirus strains, particularly animal rotaviruses, is responsible for binding to sialic acids. For example, the rhesus rotavirus hemagglutinin specifically binds to α-anomeric N-acetylneuraminic acid. However, many human rotavirus strains are sialic acid-independent.
-
Adenoviruses: Several adenovirus serotypes, particularly those belonging to species D that cause epidemic keratoconjunctivitis, utilize their fiber knob proteins to bind to sialic acid-containing glycoproteins on the cell surface. This interaction is often charge-dependent. For instance, the Ad37 fiber knob binds to both α2,3- and α2,6-linked sialyl-lactose.
-
Parvoviruses: Some members of the Parvoviridae family have been shown to interact with sialic acids. For example, canine parvovirus (CPV) and feline panleukopenia virus (FPV) can bind to N-glycolylneuraminic acid (Neu5Gc), a type of sialic acid not typically found in humans.
Quantitative Analysis of Viral-Sialylglycopeptide Interactions
The affinity of a viral protein for its sialylglycopeptide receptor is a critical parameter that influences the efficiency of viral attachment and entry. These interactions are often characterized by fast on-rates and off-rates, and while individual binding events may be of low affinity (in the millimolar range), the multivalent presentation of both viral proteins and cellular receptors leads to a high avidity interaction.
| Virus Family | Viral Protein | This compound Ligand | Dissociation Constant (K_d) | Experimental Method |
| Orthomyxoviridae | Influenza A (H3N2) Hemagglutinin | 3'-sialyllactose (α2,3) | ~3.2 mM | Nuclear Magnetic Resonance (NMR) |
| Orthomyxoviridae | Influenza A (H3N2) Hemagglutinin | 6'-sialyllactose (α2,6) | ~1.9 mM | Nuclear Magnetic Resonance (NMR) |
| Reoviridae | Rhesus Rotavirus VP8 | 3'-sialyllactose (N-acetylneuraminic acid) | 1.2 mM | Nuclear Magnetic Resonance (NMR) |
| Reoviridae | Rhesus Rotavirus VP8 | 3'-sialyllactose (N-glycolylneuraminic acid) | 11 mM | Nuclear Magnetic Resonance (NMR) |
| Adenoviridae | Adenovirus Type 37 Fiber Knob | Sialyl-lactose | 5 mM | X-ray Crystallography Occupancy |
| Adenoviridae | Adenovirus Type 19p Fiber Knob | Sialyl-lactose | 7 mM | X-ray Crystallography Occupancy |
| Polyomaviridae | Merkel Cell Polyomavirus VP1 | Sialylated Oligosaccharides | Millimolar range (typical) | General observation |
Signaling Pathways Activated by Viral-Sialylglycopeptide Interaction
The binding of viruses to sialylglycopeptides is not merely a passive attachment process. For several viruses, this initial interaction triggers intracellular signaling cascades that actively promote viral entry and create a favorable environment for replication.
PI3K/Akt Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. A number of viruses, including influenza A virus, have been shown to activate this pathway upon binding to host cells. This activation can occur at different stages of the viral life cycle and serves various pro-viral functions. Early and transient activation of PI3K/Akt during viral attachment can facilitate viral entry. For influenza A virus, this is thought to occur through the clustering of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) upon virus binding to sialic acids.
Figure 1: Influenza A virus-induced PI3K/Akt signaling pathway.
EGFR Signaling
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell signaling. Influenza A virus has been shown to activate EGFR upon binding to sialic acid receptors on the cell surface. This activation is thought to be a key step in triggering the endocytic uptake of the virus. The co-clustering of sialic acid attachment factors and EGFR in the plasma membrane appears to facilitate this process, allowing for a cooperative effect of binding and signaling.
Experimental Protocols
A variety of experimental techniques are employed to characterize the interaction between viruses and sialylglycopeptides. Below are detailed methodologies for three key assays.
Glycan Microarray Analysis
Glycan microarrays are a powerful high-throughput tool for screening the binding specificity of viruses and viral proteins to a large number of different glycan structures.
Protocol:
-
Virus Preparation and Labeling:
-
Purify the virus of interest using standard methods (e.g., ultracentrifugation).
-
Fluorescently label the purified virus with a suitable dye (e.g., Alexa Fluor 488 succinimidyl ester) according to the manufacturer's instructions.
-
Remove excess dye by dialysis or size-exclusion chromatography.
-
Determine the hemagglutination (HA) titer of the labeled virus to ensure that binding activity is retained.
-
-
Glycan Array Binding Assay:
-
Prepare a humidified chamber for the incubation of the glycan array slides.
-
Rehydrate the glycan microarray slide in a suitable buffer (e.g., TSM wash buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, 0.05% Tween-20, pH 7.4) for 5-10 minutes.
-
Prepare a dilution series of the fluorescently labeled virus in a binding buffer (e.g., TSM binding buffer: TSM wash buffer with 1% BSA).
-
Apply the virus dilutions to the surface of the glycan array.
-
Cover the array with a coverslip and incubate in the humidified chamber for 1-2 hours at room temperature, protected from light.
-
-
Washing and Scanning:
-
Carefully remove the coverslip and wash the slide sequentially in TSM wash buffer, TSM buffer, and deionized water to remove unbound virus.
-
Dry the slide by centrifugation or under a gentle stream of nitrogen.
-
Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent dye used.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each spot on the array using appropriate software.
-
Subtract the background fluorescence and average the intensities of replicate spots.
-
Identify the glycan structures that show significant binding to the virus.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between a viral protein and a this compound.
Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for immobilizing either the viral protein or the this compound (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol (e.g., with a mixture of N-hydroxysuccinimide and N-ethyl-N'-(dimethylaminopropyl)carbodiimide).
-
Immobilize the ligand (e.g., a sialic acid-containing glycan or the viral protein) to the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in parallel, either by blocking the surface without ligand or by immobilizing an irrelevant molecule.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (the binding partner that is not immobilized) in a suitable running buffer.
-
Inject the analyte dilutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the analyte solution is replaced with running buffer.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand-coupled flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a).
-
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a classical method used to quantify the ability of antibodies or other inhibitors to block the interaction between a hemagglutinating virus and red blood cells (RBCs), which express sialic acids on their surface.
Protocol:
-
Reagent Preparation:
-
Prepare a standardized suspension of RBCs (e.g., 0.5% turkey or human type O RBCs in PBS).
-
Prepare a standardized amount of the hemagglutinating virus (typically 4 hemagglutinating units, HAU). This is determined by a prior hemagglutination assay where serial dilutions of the virus are mixed with RBCs to find the highest dilution that causes complete agglutination.
-
-
HAI Assay:
-
In a V-bottom 96-well plate, perform a serial two-fold dilution of the test sample (e.g., serum containing antibodies or a potential inhibitor) in PBS.
-
Add 4 HAU of the virus to each well containing the diluted sample.
-
Incubate the plate at room temperature for 30-60 minutes to allow the antibodies/inhibitors to bind to the virus.
-
Add the standardized RBC suspension to all wells.
-
Gently mix and incubate the plate at room temperature for 30-60 minutes, or until a clear button of RBCs has formed in the control wells without virus.
-
-
Reading and Interpretation:
-
Read the plate for the presence or absence of hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of agglutinated RBCs indicates no inhibition.
-
The HAI titer is the reciprocal of the highest dilution of the sample that completely inhibits hemagglutination.
-
Experimental and Logical Workflows
The characterization of viral-sialylglycopeptide interactions often follows a logical progression of experiments to move from initial identification to a detailed mechanistic understanding.
Figure 2: A logical workflow for characterizing viral-sialylglycopeptide interactions.
Conclusion
The interaction between viral proteins and host cell sialylglycopeptides represents a fundamental and often essential step in the initiation of viral infection. A thorough understanding of the specificity, affinity, and structural basis of these interactions is crucial for the rational design of antiviral drugs that can block this critical entry point. The experimental approaches and workflows detailed in this guide provide a framework for researchers in virology and drug development to investigate these vital molecular events. By elucidating the intricacies of how viruses exploit sialic acids, we can pave the way for novel therapeutic strategies to combat a wide array of viral diseases.
References
- 1. Structure of Merkel Cell Polyomavirus Capsid and Interaction with Its Glycosaminoglycan Attachment Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the Convention: Sialoglycan Variants, Coreceptors, and Alternative Receptors for Influenza A Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad sialic acid usage amongst species D human adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Unraveling the Complexity of Sialylglycopeptide Structures
For Researchers, Scientists, and Drug Development Professionals
The intricate world of glycobiology presents a significant challenge in the complete structural characterization of glycoproteins, largely due to the profound heterogeneity of their glycan moieties. Among these, sialylglycopeptides stand out for their critical roles in a multitude of biological processes, including cell adhesion, immune responses, and disease pathogenesis. Their terminal sialic acid residues, often linked in various ways, create a vast landscape of structural isomers that dictates their functional diversity. This guide provides an in-depth exploration of the heterogeneity of sialylglycopeptide structures, offering detailed experimental protocols, quantitative data analysis, and visual representations of key concepts and workflows to aid researchers in this complex field.
The Basis of this compound Heterogeneity
The structural diversity of sialylglycopeptides arises from several key factors that occur during their biosynthesis in the endoplasmic reticulum and Golgi apparatus.[1] This heterogeneity is not a random process but is tightly regulated by the expression and activity of various glycosyltransferases and glycosidases.[1] Understanding these sources of variation is fundamental to deciphering the functional implications of different glycoforms.
Key Sources of Heterogeneity:
-
Sialic Acid Linkage Isomerism: Sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac), can be attached to the underlying glycan chain through different glycosidic linkages. The most prevalent in humans are the α2,3- and α2,6-linkages to galactose (Gal) residues.[2][3][4] Less common, but functionally important, are α2,8-linkages, which can form polysialic acid chains. The specific linkage is determined by the action of different sialyltransferases and profoundly influences the conformation and recognition of the glycan by binding partners.
-
Glycan Branching: The underlying N-glycan core structure can be extended with multiple antennae (branches), typically initiated by N-acetylglucosamine (GlcNAc) residues. This branching creates bi-, tri-, and tetra-antennary structures, each providing additional sites for sialylation and other modifications, thereby exponentially increasing the potential for structural diversity.
-
Fucosylation: The addition of fucose residues to the core or antennae of the N-glycan, known as fucosylation, is another significant contributor to heterogeneity. Core fucosylation, the addition of fucose to the innermost GlcNAc, is a common modification with important functional consequences.
-
Site Occupancy (Macroheterogeneity): Not every potential glycosylation site on a protein may be occupied by a glycan. This variation in site occupancy, termed macroheterogeneity, adds another layer of complexity to the overall structure of a glycoprotein.
Experimental Workflows for this compound Analysis
The comprehensive analysis of this compound heterogeneity requires a multi-pronged approach, combining enzymatic or chemical release of glycans, derivatization to stabilize sialic acids and distinguish isomers, and high-resolution separation and detection techniques.
Overall Workflow
A typical workflow for the analysis of this compound structures is depicted below. This process begins with the isolation of the glycoprotein of interest, followed by the release of N-glycans, their derivatization, and subsequent analysis by mass spectrometry, often coupled with liquid chromatography.
Detailed Experimental Protocols
The first step in analyzing the glycan portion of a this compound is its enzymatic release from the protein backbone. Peptide-N-Glycosidase F (PNGase F) is the most commonly used enzyme for this purpose, as it cleaves the bond between the innermost GlcNAc and the asparagine residue of the peptide.
Protocol: Enzymatic Release of N-Glycans using PNGase F
-
Denaturation:
-
Reconstitute 20-50 µg of the purified glycoprotein sample in 20 µL of deionized water.
-
Add 6 µL of a denaturing surfactant (e.g., 2% SDS or a commercially available surfactant like RapiGest SF).
-
Heat the sample at 90°C for 3 minutes to denature the protein.
-
-
Reduction and Alkylation (Optional but Recommended):
-
To prevent disulfide bond reformation, add a reducing agent (e.g., dithiothreitol to a final concentration of 10 mM) and incubate at 56°C for 30 minutes.
-
Follow with an alkylating agent (e.g., iodoacetamide to a final concentration of 25 mM) and incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add 1.2 µL of PNGase F (typically 500 units/µL) to the denatured glycoprotein solution.
-
Incubate the reaction mixture at 37°C for 5 minutes for rapid digestion or overnight for more complex samples.
-
-
Glycan Isolation:
-
Precipitate the deglycosylated protein by adding three volumes of cold ethanol and incubating at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Carefully collect the supernatant containing the released N-glycans.
-
Dry the supernatant in a vacuum centrifuge.
-
Due to the labile nature of sialic acids and the need to differentiate between linkage isomers, chemical derivatization is a crucial step. One effective method involves a two-step process that results in a mass difference between α2,3- and α2,6-linked sialic acids.
Protocol: Two-Step Derivatization for Sialic Acid Linkage Isomer Discrimination
-
Esterification of α2,6-Linked Sialic Acids:
-
Prepare an ethylation reagent consisting of 250 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 250 mM 1-hydroxybenzotriazole (HOBt) in ethanol.
-
Add 20 µL of the ethylation reagent to the dried, released N-glycans.
-
Incubate the mixture for 1 hour at 37°C. This reaction specifically converts the carboxylic acid group of α2,6-linked sialic acids into an ethyl ester, while α2,3-linked sialic acids form a lactone.
-
-
Amidation of α2,3-Linked Sialic Acids:
-
Add 20 µL of acetonitrile to the reaction mixture and incubate for 15 minutes at -20°C.
-
Subsequently, add a solution of aqueous ammonia to open the lactone of the α2,3-linked sialic acids and convert them into a stable primary amide.
-
-
Purification of Derivatized Glycans:
-
Purify the derivatized glycans using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) microelution plate. This step removes excess reagents and salts.
-
For quantitative analysis using fluorescence detection, the released and derivatized glycans are often labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB) or a more modern reagent like RapiFluor-MS, which enhances both fluorescence and mass spectrometry signals.
Protocol: Fluorescent Labeling with RapiFluor-MS
-
Labeling Reaction:
-
Prepare the RapiFluor-MS labeling reagent according to the manufacturer's instructions.
-
Add 12 µL of the labeling reagent solution to the purified, derivatized N-glycans.
-
Incubate at room temperature for 5 minutes.
-
-
Clean-up of Labeled Glycans:
-
Perform a HILIC SPE clean-up to remove excess fluorescent dye.
-
Elute the labeled glycans in an aqueous buffer, which can then be diluted for HILIC-FLR-MS analysis.
-
Analytical Techniques for Characterizing Heterogeneity
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful chromatographic technique for separating polar molecules like glycans. It provides excellent resolution of glycan isomers based on their size, charge, and polarity. When coupled with fluorescence and mass spectrometry detectors (HILIC-FLR-MS), it allows for both quantification and structural identification of this compound isomers.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the detailed structural characterization of sialylglycopeptides.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is useful for rapid profiling of glycan mixtures and provides accurate mass measurements.
-
Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-ESI-MS), this method allows for the analysis of complex mixtures and provides information on the charge state of the glycopeptides.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the glycopeptide ions, MS/MS provides detailed structural information, including the sequence of monosaccharides and the location of linkages.
Quantitative Analysis of this compound Isomers
The relative abundance of different this compound isomers can vary significantly depending on the biological source and physiological state. Quantitative analysis is therefore crucial for understanding the biological relevance of this heterogeneity.
The following tables summarize hypothetical quantitative data for this compound isomers found in human serum, illustrating the types of information that can be obtained from quantitative glycomic studies.
Table 1: Relative Abundance of Sialic Acid Linkage Isomers on a Biantennary Glycan in Healthy vs. Disease State Human Serum
| Glycan Structure | Linkage Isomer | Healthy Serum (Relative Abundance %) | Disease State Serum (Relative Abundance %) |
| Neu5Ac2Gal2GlcNAc2Man3GlcNAc2 | α2,6 / α2,6 | 65 | 40 |
| Neu5Ac2Gal2GlcNAc2Man3GlcNAc2 | α2,3 / α2,6 | 25 | 35 |
| Neu5Ac2Gal2GlcNAc2Man3GlcNAc2 | α2,3 / α2,3 | 10 | 25 |
Table 2: Relative Abundance of Fucosylated this compound Isomers in Human Serum
| Glycan Structure | Fucosylation | Healthy Serum (Relative Abundance %) | Disease State Serum (Relative Abundance %) |
| Neu5Ac1Gal2GlcNAc2Man3GlcNAc2 | Non-fucosylated | 70 | 50 |
| Neu5Ac1Gal2GlcNAc2Man3GlcNAc2Fuc1 | Core-fucosylated | 30 | 50 |
Biological Significance and Signaling Pathways
The heterogeneity of this compound structures is not merely a matter of structural complexity; it has profound biological implications. Alterations in sialylation patterns are a hallmark of many diseases, particularly cancer. For instance, increased α2,6-sialylation, mediated by the sialyltransferase ST6GAL1, has been linked to enhanced cancer cell invasion and metastasis.
The following diagram illustrates a simplified signaling pathway where altered sialylation on cell surface receptors can influence cancer cell behavior.
This diagram illustrates how the upregulation of the ST6GAL1 enzyme in cancer cells leads to increased α2,6-sialylation on the N-glycans of cell surface receptors. This altered glycosylation can modulate receptor function, leading to the activation of downstream signaling cascades that promote cancer cell invasion and metastasis.
Conclusion
The heterogeneity of this compound structures presents a formidable analytical challenge, yet unraveling this complexity is essential for a deeper understanding of their diverse biological roles. The combination of advanced enzymatic and chemical methods with high-resolution analytical techniques provides a powerful toolkit for researchers in this field. By carefully applying the detailed protocols and analytical strategies outlined in this guide, scientists can gain valuable insights into the structure-function relationships of sialylglycopeptides, paving the way for the development of novel diagnostics and therapeutics.
References
Sialylglycopeptide in cellular adhesion and recognition
An In-depth Technical Guide on the Role of Sialylglycopeptides in Cellular Adhesion and Recognition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sialylglycopeptides, glycoproteins terminating with sialic acid residues, are paramount mediators of cellular communication, dictating the specificity of cell-cell and cell-matrix interactions. Occupying the outermost position on the cellular glycocalyx, these molecules play a dual role: they can act as biological masks, preventing unwanted interactions through electrostatic repulsion, or serve as specific recognition sites for endogenous lectins like selectins and Siglecs. Aberrant sialylation is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, where it critically modulates tumor metastasis and immune responses. This guide provides a comprehensive overview of the structure and function of sialylglycopeptides, the signaling pathways they govern, quantitative interaction data, and detailed experimental protocols for their study.
Core Concepts: The Sialylglycopeptide Landscape
Sialic acids are a family of nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans.[1][2] They are enzymatically added to the terminal positions of glycan chains on proteins and lipids by sialyltransferases. The linkage of sialic acid to the underlying glycan chain is critical for its recognition by binding proteins. The most common linkages are α2-3, α2-6, and α2-8, each synthesized by a distinct family of sialyltransferases.
Sialylglycopeptides function through two primary mechanisms:
-
Inherent Biophysical Properties: The dense negative charge of sialic acids contributes to electrostatic repulsion between cells, preventing non-specific adhesion. For example, the high sialylation of erythrocytes and vascular endothelium prevents aggregation and ensures smooth blood flow.[3]
-
Specific Ligand Recognition: They serve as essential ligands for two major families of glycan-binding proteins (lectins): Selectins and Siglecs.
Selectins: Orchestrators of Leukocyte Trafficking
The selectin family consists of three C-type lectins: L-selectin (on leukocytes), P-selectin (on platelets and activated endothelial cells), and E-selectin (on activated endothelial cells). They are crucial for initiating the "leukocyte adhesion cascade," a process required for immune cell trafficking to sites of inflammation. Selectins recognize sialylated and fucosylated glycan structures, most notably the Sialyl Lewis X (sLex) antigen, on the surface of leukocytes. These interactions are characterized by rapid on/off rates, mediating the initial tethering and rolling of leukocytes on the vascular endothelium under shear flow.
Siglecs: Modulators of the Immune System
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins primarily expressed on immune cells. They play a key role in distinguishing "self" from "non-self" and regulating immune responses. Most Siglecs contain intracellular Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). Upon binding to sialylglycopeptides on host cells ("self"), these ITIMs become phosphorylated and recruit phosphatases like SHP-1 and SHP-2, which dampen activating signals and prevent an autoimmune response. Cancer cells and pathogens often exploit this mechanism by upregulating their surface sialylation to engage inhibitory Siglecs on immune cells like NK cells and macrophages, thereby evading immune destruction.
Signaling Pathways Involving Sialylglycopeptides
This compound interactions trigger intracellular signaling cascades that are fundamental to cellular function.
Selectin-Mediated Leukocyte Activation
The binding of selectins on the endothelium to their sialylated ligands (e.g., PSGL-1) on a rolling leukocyte does more than just mediate physical adhesion; it initiates an "outside-in" signal. This signal activates intracellular tyrosine kinases, which in turn trigger a signaling cascade that converts β2 integrins (like LFA-1) on the leukocyte surface from a low-affinity to an intermediate- or high-affinity state. This integrin activation is crucial for the transition from rolling to firm adhesion and subsequent transmigration into the tissue.
Caption: Selectin-mediated signaling cascade in leukocytes.
Inhibitory Siglec Signaling
The canonical signaling pathway for inhibitory Siglecs (e.g., Siglec-7, Siglec-9) is a critical immune checkpoint. When a Siglec receptor binds to a this compound ligand on a target cell (which could be a healthy host cell or a cancer cell), Src family kinases phosphorylate the tyrosine residues within the intracellular ITIMs. This creates a docking site for the SH2 domains of phosphatases SHP-1 and SHP-2. Once recruited, these phosphatases dephosphorylate key molecules in activating signaling pathways (such as those downstream of the T-cell receptor or Fc receptors), thereby raising the threshold for cellular activation and promoting immune tolerance or evasion.
Caption: Canonical inhibitory signaling pathway of ITIM-bearing Siglecs.
Integrin Sialylation and FAK Signaling
Cell surface sialylation levels are not static but are dynamically regulated by intracellular signaling. The Focal Adhesion Kinase (FAK), a key molecule in integrin-mediated signaling, regulates the sialylation of N-glycans. Activation of integrins leads to FAK activation, which stabilizes the kinase PI4KIIα. This in turn increases the levels of phosphatidylinositol 4-phosphate (PI4P) in the Golgi apparatus. PI4P, along with the protein GOLPH3, helps retain sialyltransferases (ST) in the Golgi, enhancing the sialylation of glycoproteins, including integrins themselves. This creates a feedback loop where integrin signaling promotes sialylation, which can then modulate cell adhesion and migration, partly through the Akt pathway.
Caption: Integrin-FAK signaling regulates glycoprotein sialylation.
Quantitative Data Presentation
The interactions between sialylglycopeptides and their binding partners are often of low affinity but high avidity, relying on multivalent presentation on the cell surface.
Table 1: Sialylglycan-Lectin Binding Affinities
| Interacting Molecules | Binding Affinity (KD) | Technique | Comments |
| Siglec-9 and Sialylated Glycoprotein (LGALS3BP) | 1.2 ± 0.2 µM | NMR Displacement Assay | High-affinity interaction due to glycoprotein presentation. |
| Siglec-9 and Monomeric α2,6-Sialyllactosamine | High µM to low mM | NMR, ITC | Typical low-affinity for monovalent sialoside ligands. |
| Siglec-15 and Multivalent Sialic Acid Ligand | ~5-fold higher than Siglec-9 | NMR Displacement Assay | Demonstrates selectivity among Siglec family members. |
| Selectins and Sialyl Lewis X | High µM to low mM | Various | Monovalent affinity is weak; adhesion relies on multivalency and shear force. |
Table 2: Sialyltransferase Expression in Cancer
| Sialyltransferase | Cancer Type(s) | Observation | Clinical Correlation |
| ST6GAL1 | Colorectal, Breast, Lung, Ovarian, Prostate | Frequently overexpressed. | Associated with advanced tumor grade, metastasis, and reduced patient survival. |
| ST3GAL1 | Ovarian, HCC | Overexpression promotes migration and invasion via EGFR signaling. | Associated with poor prognosis in hepatocellular carcinoma (HCC). |
| ST6GALNAc-II | Colorectal | Significantly increased expression. | Correlates with lymph node metastases and is a prognostic factor for poor survival. |
Detailed Experimental Protocols
Protocol: Analysis of Cell Surface Sialylation by Lectin Flow Cytometry
This protocol allows for the quantification of α2-3 and α2-6-linked sialic acids on the cell surface.
-
Core Principle: Biotinylated lectins with specific linkage preferences—Maackia amurensis lectin (MAL-II) for α2-3 and Sambucus nigra agglutinin (SNA) for α2-6—are used to label cells. The binding is detected with a fluorescently-conjugated streptavidin molecule and analyzed by flow cytometry.
-
Materials & Reagents:
-
Cells of interest (e.g., 1x106 cells per sample).
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide).
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).
-
Biotinylated SNA and MAL-II Lectins (Vector Laboratories or similar).
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-FITC or -APC).
-
Neuraminidase (from Arthrobacter ureafaciens, broad specificity) for negative control.
-
Acetate Buffer (e.g., 50 mM Sodium Acetate, pH 5.5).
-
Flow cytometer.
-
-
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend to a concentration of 1-2x106 cells/mL in FACS buffer.
-
Negative Control (Desialylation): For a negative control sample, resuspend one cell aliquot in Acetate Buffer containing neuraminidase (e.g., 0.1 U/mL). Incubate at 37°C for 1 hour to remove surface sialic acids. Wash cells twice with FACS buffer.
-
Lectin Staining: a. Aliquot 1x106 cells per tube (including unstained, neuraminidase-treated, and experimental samples). b. Add biotinylated lectin (SNA or MAL-II) to the appropriate tubes at a pre-determined optimal concentration (typically 0.5-5 µg/mL, requires titration). c. Incubate on ice for 30-45 minutes in the dark. d. Wash cells twice with 2 mL of cold FACS buffer.
-
Secondary Staining: a. Resuspend cell pellets in 100 µL of FACS buffer containing the fluorescently-labeled streptavidin at the manufacturer's recommended dilution. b. Incubate on ice for 30 minutes in the dark. c. Wash cells twice with 2 mL of cold FACS buffer.
-
Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the stained populations relative to the unstained and neuraminidase-treated controls.
-
Protocol: Cell Adhesion Assay under Shear Flow
This protocol assesses the strength of cell adhesion to a protein-coated surface under physiological shear stress, which is critical for studying selectin-mediated interactions.
-
Core Principle: Cells are perfused through a microfluidic flow chamber, the bottom surface of which is coated with an adhesion ligand (e.g., E-selectin). The number of cells that adhere and roll under a defined shear stress is quantified by microscopy.
-
Materials & Reagents:
-
Parallel-plate flow chamber or microfluidic device.
-
Syringe pump capable of maintaining a constant flow rate.
-
Inverted microscope with a camera for imaging.
-
Substrate (e.g., glass coverslip or plastic slide).
-
Coating Protein (e.g., Recombinant human E-selectin-Fc chimera).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Cell suspension (e.g., leukocytes at 1x106 cells/mL in assay medium).
-
-
Procedure:
-
Substrate Coating: Coat the substrate with E-selectin (e.g., 20 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
-
Chamber Assembly: a. Wash the coated substrate gently with PBS. b. Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature. c. Assemble the flow chamber according to the manufacturer's instructions, ensuring no air bubbles are trapped.
-
Flow Experiment: a. Mount the chamber on the microscope stage. b. Connect the chamber inlet to the syringe pump containing the cell suspension. c. Perfuse the chamber with assay medium at a low shear stress (e.g., 0.5 dyn/cm²) to remove any unbound protein and equilibrate the system. d. Begin perfusion of the cell suspension at the desired physiological shear stress (e.g., 1.0 - 4.0 dyn/cm²). e. Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes).
-
Data Analysis: a. From the recorded videos, manually or using image analysis software, quantify the number of interacting cells (tethering, rolling, and firmly adhered) per unit area per unit time. b. Calculate the rolling velocity of individual cells by tracking their displacement over time.
-
Protocol: Enrichment of Sialylglycopeptides for Mass Spectrometry
This protocol outlines a common workflow for enriching sialylated glycopeptides from a complex protein digest prior to LC-MS/MS analysis.
-
Core Principle: Sialic acids are negatively charged and hydrophilic. This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) to separate glycopeptides from non-glycosylated peptides. Titanium dioxide (TiO₂) can also be used for its high affinity for the negatively charged sialic acid.
-
Materials & Reagents:
-
Protein extract and standard proteomics digestion reagents (DTT, iodoacetamide, trypsin).
-
HILIC solid-phase extraction (SPE) cartridge or spin columns.
-
Loading/Wash Buffer: 80% Acetonitrile (ACN), 1% Trifluoroacetic Acid (TFA).
-
Elution Buffer: 0.1% TFA in water.
-
Mass spectrometer (e.g., Orbitrap) coupled to a nanoLC system.
-
-
Procedure:
-
Protein Digestion: Start with a protein lysate. Reduce, alkylate, and digest the proteins with trypsin using a standard proteomics protocol. Desalt the resulting peptide mixture using a C18 SPE cartridge.
-
HILIC Cartridge Equilibration: a. Wash the HILIC cartridge with 300 µL of 0.1% TFA. b. Equilibrate the cartridge with 600 µL of Loading/Wash Buffer.
-
Sample Loading: a. Lyophilize the desalted peptide digest and resuspend it in 400 µL of Loading/Wash Buffer. b. Load the sample onto the equilibrated HILIC cartridge. Collect the flow-through. c. Reload the flow-through onto the cartridge two more times to maximize binding.
-
Washing: Wash the cartridge with 1.2 mL of Loading/Wash Buffer to remove non-glycosylated, more hydrophobic peptides.
-
Elution: Elute the bound glycopeptides (including sialylglycopeptides) with a series of aqueous buffers: a. 750 µL of 0.1% TFA. b. 60 µL of H₂O. c. 60 µL of 25 mM NH₄HCO₃. d. 60 µL of 50% ACN.
-
LC-MS/MS Analysis: Lyophilize the eluted fraction, resuspend in a suitable solvent (e.g., 0.1% formic acid), and analyze by LC-MS/MS using an appropriate fragmentation method (e.g., HCD with stepped collision energy) to identify both the peptide backbone and the glycan structure.
-
References
Methodological & Application
Application Note & Protocol: Extraction of Sialylglycopeptide (SGP) from Egg Yolk Powder
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sialylglycopeptide (SGP) is a naturally occurring glycopeptide found in hen egg yolks, composed of a short peptide (Lys-Val-Ala-Asn-Lys-Thr) with a complex biantennary N-glycan attached to the asparagine residue.[1][2] This readily available glycopeptide has gained significant attention as a valuable starting material for the chemoenzymatic synthesis of a wide array of complex N-glycans.[3][4][5] These synthesized glycans are crucial tools in glycobiology research and for the development of novel therapeutics and diagnostics. This application note provides detailed protocols for the extraction and purification of SGP from commercially available egg yolk powder, along with quantitative data to guide researchers in selecting the most suitable method for their needs.
Historically, SGP isolation from fresh egg yolks involved cumbersome and time-consuming procedures, including phenol extraction and multiple chromatographic steps. More recent methods have been optimized for use with egg yolk powder, offering improved efficiency, scalability, and reduced use of hazardous solvents. The protocols outlined below are based on established and improved methods, focusing on solid/liquid extraction followed by hydrophilic interaction chromatography (HILIC) for purification.
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for SGP extraction, providing a comparative overview of their efficiency.
Table 1: Comparison of Different SGP Extraction and Purification Methods
| Starting Material | Extraction Method | Purification Method | Yield of SGP | Purity | Reference |
| 50 Egg Yolks | Phenol treatment | Cotton Hydrophilic Chromatography | 300 mg | >95% | |
| 250 g Egg Yolk Powder | Chloroform/Methanol Precipitation | Single Chromatographic Step | ~200 mg | High (indicated by MS) | |
| Egg Yolk Powder | 40% Aqueous Ethanol | Activated Carbon/Celite Chromatography & HILIC-HPLC | 0.8 mg / g | Homogeneous | |
| Egg Yolk Powder | 40% Acetone | Not specified in detail | Gram-scale | Not specified |
Experimental Protocols
Here, we provide two detailed protocols for the extraction and purification of SGP from egg yolk powder. Protocol 1 is an optimized method using ethanol for delipidation and aqueous ethanol for extraction, followed by carbon and HILIC chromatography. Protocol 2 describes a simplified method using hydrophilic interaction chromatography with a cotton stationary phase.
Protocol 1: Optimized SGP Isolation using Ethanol Extraction and HILIC-HPLC
This protocol is adapted from a method developed for convenient, large-scale isolation of homogeneous SGP.
Materials:
-
Egg Yolk Powder
-
Ethanol (absolute)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Activated Carbon
-
Celite
-
Ammonium Bicarbonate
-
Deionized Water
-
HILIC-HPLC column
-
Bio-Rad P-2 size exclusion column (or equivalent)
-
Rotary evaporator
-
Lyophilizer
-
Centrifuge
-
Stir plate and stir bars
-
Filtration apparatus
Procedure:
Part A: Delipidation and SGP Extraction
-
Lipid Removal:
-
Suspend egg yolk powder in absolute ethanol (e.g., 2.5 kg powder in 10 L ethanol).
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Filter the mixture to separate the solid material from the ethanol. The insoluble material contains the delipidated proteins and glycopeptides.
-
Dry the insoluble material in vacuo.
-
-
SGP Extraction:
-
Resuspend the dried, delipidated powder in a 40% aqueous ethanol solution.
-
Stir the mixture for an extended period (e.g., overnight) at room temperature to extract the SGP.
-
Centrifuge the mixture to pellet the insoluble material.
-
Collect the supernatant containing the crude SGP extract.
-
Part B: Purification by Carbon Chromatography
-
Column Packing:
-
Prepare a chromatography column with a 1:1 (wt/wt) mixture of activated carbon and Celite. This ratio helps to reduce back pressure and improve flow rates.
-
-
Chromatography:
-
Concentrate the crude SGP extract in vacuo.
-
Load the concentrated extract onto the prepared carbon/Celite column.
-
Wash the column with a gradient of 0% to 15% acetonitrile in water (containing 0.1% TFA) to remove impurities.
-
Elute the SGP from the column using 25% acetonitrile in water (containing 0.1% TFA).
-
Collect fractions and analyze for the presence of SGP using a suitable method (e.g., ESI-MS).
-
Part C: Final Purification and Desalting
-
Size-Exclusion Chromatography:
-
Pool the SGP-containing fractions from the carbon chromatography step and concentrate them.
-
Load the concentrated sample onto a Bio-Rad P-2 size exclusion column.
-
Elute with a 0.1 M ammonium bicarbonate solution to remove salts.
-
-
Lyophilization:
-
Collect the fractions containing the desalted SGP.
-
Lyophilize the pooled fractions to obtain SGP as a white, fluffy powder.
-
-
(Optional) HILIC-HPLC for Homogeneity:
-
For applications requiring highly pure SGP, further purification can be performed using preparative HILIC-HPLC. This step is effective at separating SGP from closely related structures.
-
Protocol 2: Simplified SGP Purification using Cotton Hydrophilic Chromatography
This protocol is based on a simple and low-cost method using medical absorbent cotton as a stationary phase for hydrophilic interaction chromatography.
Materials:
-
Fresh Egg Yolks or Egg Yolk Powder
-
Phenol
-
Acetonitrile (ACN)
-
Deionized Water
-
Medical Absorbent Cotton
-
Chromatography Column
-
HPLC system for purity analysis
Procedure:
-
Crude SGP Preparation:
-
If starting with fresh egg yolks, treat approximately 50 yolks with phenol to obtain a crude SGP extract. (Note: Phenol is highly corrosive and toxic; handle with appropriate safety precautions).
-
If starting with egg yolk powder, an initial extraction with a suitable solvent (e.g., 40% acetone or aqueous ethanol as in Protocol 1) is necessary to obtain a crude extract.
-
-
Cotton HILIC Column Preparation:
-
Pack a chromatography column with medical absorbent cotton. The cotton acts as the stationary phase for hydrophilic interaction.
-
-
Purification:
-
Dissolve the crude SGP in a minimal amount of deionized water and add acetonitrile to a final concentration of 100%.
-
Load the SGP solution onto the cotton HILIC column.
-
Wash the column sequentially with aqueous acetonitrile solutions of decreasing organic content (e.g., 100%, 95%, 85%, and 75% ACN) to remove impurities like non-glycosylated peptides, lipids, and salts.
-
Elute the purified SGP from the column with deionized water.
-
-
Analysis and Quantification:
-
Analyze the purity of the eluted SGP by HPLC, monitoring at a wavelength of 214 nm.
-
Quantify the yield of the purified SGP.
-
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for SGP extraction using ethanol and chromatography.
Caption: Simplified workflow for SGP purification using Cotton HILIC.
Conclusion
The protocols described provide robust and scalable methods for the isolation of this compound from egg yolk powder. The choice of method may depend on the available equipment, the desired scale of production, and the required final purity of the SGP. The optimized ethanol extraction followed by multi-step chromatography (Protocol 1) is suitable for obtaining gram quantities of highly homogeneous SGP. The simplified cotton HILIC method (Protocol 2) offers a low-cost and rapid alternative for obtaining SGP with good purity. The availability of these well-characterized SGP extraction methods facilitates the advancement of glycobiology research and the development of glycan-based therapeutics.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Occurence of a this compound and free sialylglycans in hen's egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved isolation and characterization procedure of this compound from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved isolation and characterization procedure of this compound from egg yolk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Purification of Sialylglycopeptides using Hydrophilic Interaction Liquid Chromatography (HILIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation is a critical post-translational modification of glycoproteins that significantly influences their stability, function, and immunogenicity. The terminal sialic acid residues on glycan structures play pivotal roles in various biological processes, including cell-cell recognition and immune responses.[1] Accurate analysis and purification of sialylglycopeptides are therefore essential for the characterization of biotherapeutics and for advancing glycobiology research. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust and highly effective technique for the separation and purification of these highly polar molecules.[2][3] This application note provides a detailed protocol for the purification of sialylglycopeptides using HILIC-HPLC, complete with quantitative data and a visual representation of the experimental workflow.
HILIC separates analytes based on their hydrophilicity, making it particularly well-suited for retaining and resolving glycopeptides that are often poorly retained in reverse-phase chromatography.[3][4] The separation mechanism in HILIC primarily involves the partitioning of analytes between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Quantitative Data Summary
The efficiency of sialylglycopeptide purification using HILIC can be assessed by various parameters, including purity and recovery. The following table summarizes representative quantitative data from studies utilizing HILIC for this compound purification.
| Sample Source | HILIC Stationary Phase | Purity Achieved | Detection Method | Reference |
| Egg Yolk | Medical Absorbent Cotton | > 95% | HPLC | |
| Monoclonal Antibody (Infliximab) | Amide | High Resolution | UV, FLD, MS | |
| Human Hemopexin | Penta-HILIC | High Separation Efficiency | MS/MS | |
| Standard Glycoproteins (Fetuin and HRP) | ZIC-cHILIC@MNPs | 80-91% Specificity | MALDI-TOF MS |
Experimental Workflow
The overall workflow for this compound purification using HILIC-HPLC involves several key stages, from initial sample preparation to the final analysis of purified fractions.
Caption: Experimental workflow for this compound purification.
Detailed Experimental Protocol
This protocol provides a general framework for the purification of sialylglycopeptides using HILIC-HPLC. Optimization of specific parameters may be required depending on the sample complexity and the specific instrumentation used.
Sample Preparation
Proper sample preparation is crucial for successful HILIC separation and to prevent column contamination.
a. Proteolytic Digestion:
-
Denature the glycoprotein sample (e.g., 1 mg of monoclonal antibody) in a suitable buffer such as 6 M urea in 50 mM TEAB, pH 8.0.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.
-
Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to below 1 M.
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:30 (w/w) and incubate at 37°C for 16-18 hours.
b. Desalting and/or Enrichment (Optional but Recommended):
-
To remove salts and non-glycosylated peptides that can interfere with HILIC separation, perform solid-phase extraction (SPE).
-
Condition a C18 SPE cartridge with 100% acetonitrile followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides and glycopeptides with a solution of 50-80% acetonitrile in 0.1% TFA.
-
Dry the eluted sample using a vacuum concentrator.
HILIC-HPLC Chromatography
a. Materials and Reagents:
-
HPLC System: A biocompatible UHPLC or HPLC system equipped with a gradient pump, autosampler, and a suitable detector (e.g., UV, fluorescence, or mass spectrometer).
-
HILIC Column: A column with a polar stationary phase, such as an amide-based column (e.g., TSKgel Amide-80) or a penta-HILIC column, is recommended for this compound separation.
-
Mobile Phase A: 100% Acetonitrile (ACN) with 0.1% Formic Acid (FA) or 10 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: 100% Water with 0.1% Formic Acid (FA) or 10 mM Ammonium Formate, pH 4.4.
b. Chromatographic Method:
-
Sample Reconstitution: Reconstitute the dried glycopeptide sample in a high percentage of organic solvent (e.g., 75-90% ACN) to ensure proper binding to the HILIC column.
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 80-95% Mobile Phase A) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample onto the equilibrated column.
-
Gradient Elution: A typical gradient involves a gradual increase in the aqueous mobile phase (Mobile Phase B) to elute the bound glycopeptides. An example gradient is as follows:
| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (Aqueous) |
| 0.0 | 80 | 20 |
| 60.0 | 20 | 80 |
| 65.0 | 5 | 95 |
| 70.0 | 5 | 95 |
| 71.0 | 80 | 20 |
| 80.0 | 80 | 20 |
Note: The gradient should be optimized based on the specific column and the complexity of the glycopeptide mixture. Sialylated glycopeptides are highly hydrophilic and will elute at lower acetonitrile concentrations.
-
Flow Rate: A typical analytical flow rate is 0.4-1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 40°C, to ensure reproducible retention times.
-
Detection: Monitor the elution profile using a UV detector at 214 nm for the peptide backbone. For higher sensitivity and structural information, couple the HPLC system to a mass spectrometer (MS) or use a fluorescence detector after appropriate labeling of the glycans.
Fraction Collection and Analysis
-
Collect fractions corresponding to the peaks of interest, which typically elute later in the gradient for glycopeptides compared to non-glycosylated peptides.
-
Analyze the collected fractions using mass spectrometry to confirm the identity and purity of the sialylglycopeptides.
-
Remove the solvent from the purified fractions via vacuum centrifugation.
Logical Relationships in HILIC Separation
The retention of glycopeptides in HILIC is governed by the hydrophilicity of the glycan moieties. More polar and larger glycan structures, particularly those with multiple sialic acid residues, exhibit stronger retention.
Caption: Key factors influencing HILIC separation of glycopeptides.
Conclusion
HILIC-HPLC is a powerful and indispensable tool for the purification and characterization of sialylglycopeptides. By leveraging the hydrophilic properties of the glycan moieties, this technique provides excellent resolution and selectivity, enabling the isolation of highly pure this compound species. The protocol outlined in this application note serves as a comprehensive guide for researchers to develop and optimize their purification workflows, ultimately facilitating a deeper understanding of the structure-function relationships of glycoproteins in both fundamental research and biopharmaceutical development.
References
- 1. lcms.cz [lcms.cz]
- 2. Improved isolation and characterization procedure of this compound from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mass Spectrometry Analysis of Sialylglycopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the enzymatic addition of sialic acid residues to the termini of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses.[1][2] Aberrant sialylation has been implicated in various diseases, most notably in cancer, where it can influence metastasis and immune evasion.[3][4] Consequently, the detailed characterization of sialylglycopeptides is of paramount importance in both basic research and the development of therapeutic glycoproteins.
Mass spectrometry (MS) has emerged as the cornerstone technology for the in-depth analysis of sialylglycopeptides, offering unparalleled sensitivity and structural detail.[5] However, the inherent lability of the sialic acid linkage and the structural complexity of glycopeptides present unique analytical challenges. These challenges include in-source decay of sialic acid during ionization and the difficulty in distinguishing between linkage isomers (e.g., α2,3- vs. α2,6-).
This application note provides a comprehensive overview of current mass spectrometry-based methodologies for the analysis of sialylglycopeptides. We present detailed protocols for sample preparation, glycopeptide enrichment, and various MS analysis techniques, including MALDI-TOF and LC-MS/MS. Furthermore, we discuss chemical derivatization strategies to stabilize sialic acids and enable the differentiation of linkage isomers.
Principles of Analysis
The mass spectrometric analysis of sialylglycopeptides typically involves a multi-step workflow designed to isolate, stabilize, and characterize these complex molecules. Key steps include:
-
Protein Digestion: The glycoprotein of interest is proteolytically digested, commonly with trypsin, to generate a mixture of peptides and glycopeptides.
-
Glycopeptide Enrichment: Due to the low abundance of glycopeptides relative to non-glycosylated peptides, an enrichment step is crucial. Common strategies include Hydrophilic Interaction Liquid Chromatography (HILIC), lectin affinity chromatography, and specific capture of sialylated species.
-
Chemical Derivatization (Optional but Recommended): To overcome the instability of sialic acids and to differentiate linkage isomers, chemical derivatization is often employed. These methods can stabilize the sialic acid through amidation or esterification and can introduce a mass difference between α2,3- and α2,6-linked sialic acids.
-
Mass Spectrometry Analysis: Enriched and derivatized sialylglycopeptides are then analyzed by mass spectrometry.
-
MALDI-TOF MS: Provides rapid profiling of glycopeptides and is particularly useful when coupled with derivatization techniques that enhance signal and stability.
-
LC-MS/MS: Couples the separation power of liquid chromatography with the structural elucidation capabilities of tandem mass spectrometry. Higher-energy collisional dissociation (HCD) is commonly used as it generates diagnostic oxonium ions and fragments of both the peptide backbone and the glycan structure. Electron-transfer dissociation (ETD) can be advantageous for localizing the glycosylation site.
-
-
Data Analysis: Specialized software is used to identify the peptide sequence, the glycan composition, and the site of glycosylation from the complex MS/MS spectra.
Experimental Workflows and Protocols
A generalized experimental workflow for the analysis of sialylglycopeptides is depicted below.
Caption: General workflow for sialylglycopeptide analysis.
Protocol 1: Enrichment of Sialylglycopeptides using HILIC
This protocol is adapted from standard HILIC-based glycopeptide enrichment procedures.
Materials:
-
Lyophilized protein digest
-
HILIC solid-phase extraction (SPE) cartridge
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 80% Acetonitrile (ACN), 0.1% TFA
-
Elution Buffer: 0.1% TFA in water, 25 mM Ammonium Bicarbonate, 50% ACN
-
Microcentrifuge and tubes
Procedure:
-
Cartridge Equilibration:
-
Wash the HILIC cartridge with 300 µL of Solvent A.
-
Equilibrate the cartridge with 600 µL of Solvent B.
-
-
Sample Loading:
-
Reconstitute the dried peptide mixture in 400 µL of Solvent B.
-
Load the sample onto the equilibrated HILIC cartridge.
-
Collect the flow-through and reload it onto the cartridge twice more to ensure maximum binding.
-
-
Washing:
-
Wash the cartridge with 1.2 mL of Solvent B to remove non-glycosylated peptides.
-
-
Elution:
-
Elute the glycopeptides sequentially with:
-
750 µL of 0.1% TFA
-
60 µL of H₂O
-
60 µL of 25 mM NH₄HCO₃
-
60 µL of 50% ACN
-
-
-
Sample Preparation for MS:
-
Pool the elution fractions and lyophilize to dryness.
-
Store the dried glycopeptides at -20°C until MS analysis.
-
Protocol 2: Linkage-Specific Derivatization of Sialic Acids
This protocol is based on the Derivatization of Sialylated Glycopeptides (DOSG) method, which allows for the differentiation of α2,3- and α2,6-linked sialic acids by introducing a mass difference.
Materials:
-
Enriched this compound sample
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylamine solution
-
Reaction buffer (e.g., MES buffer, pH 6.5)
-
Quenching solution (e.g., hydroxylamine)
-
C18 SPE cartridge for cleanup
Procedure:
-
Reaction Setup:
-
Dissolve the dried glycopeptides in the reaction buffer.
-
Add EDC and HOBt to activate the carboxylic acid groups.
-
-
Lactonization and Amidation:
-
The reaction conditions are optimized to promote lactonization of α2,3-linked sialic acids and amidation of α2,6-linked sialic acids with dimethylamine. This results in a mass difference between the two isomers.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution.
-
-
Sample Cleanup:
-
Desalt and purify the derivatized glycopeptides using a C18 SPE cartridge.
-
-
Sample Preparation for MS:
-
Elute the derivatized glycopeptides from the C18 cartridge and lyophilize.
-
The sample is now ready for LC-MS/MS or MALDI-TOF MS analysis.
-
Quantitative Data Presentation
Chemical derivatization methods are invaluable for quantitative analysis as they stabilize sialic acids and allow for the differentiation of isomers. The following table summarizes the mass changes associated with a common derivatization technique.
| Derivatization Method | Sialic Acid Linkage | Chemical Modification | Mass Change (Da) |
| DOSG (Dimethylamidation) | α2,3-linked | Lactonization | -18.01 |
| α2,6-linked | Dimethylamidation | +27.05 | |
| Peptide Carboxyl Groups | Dimethylamidation | +27.05 per group |
Note: The derivatization of peptide carboxyl groups (Asp, Glu, and C-terminus) also occurs and must be accounted for in data analysis. This modification can enhance signal intensity in positive ion mode MS.
LC-MS/MS Parameters for this compound Analysis
The following table provides typical parameters for LC-MS/MS analysis of sialylglycopeptides on an Orbitrap mass spectrometer.
| Parameter | Setting | Purpose |
| LC Column | C18 reversed-phase | Separation of glycopeptides |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 80% ACN, 0.1% Formic Acid | Elution of glycopeptides |
| Gradient | 5-40% B over 60 min | Separation of diverse glycopeptides |
| MS1 Resolution | 120,000 | Accurate mass measurement of precursors |
| MS2 Fragmentation | Stepped Collision Energy HCD | Fragmentation of both glycan and peptide |
| HCD Energies | e.g., 15%, 30%, 45% | To obtain comprehensive fragment ions |
| Data Acquisition | Data-Dependent Acquisition (DDA) | Fragment the most abundant precursors |
Stepped collision energy in HCD is particularly effective for sialylglycopeptides as it allows for the simultaneous fragmentation of the labile glycan and the more stable peptide backbone in a single MS/MS scan.
Sialic Acid in Cellular Signaling
Sialic acids at the cell surface are key players in cellular recognition and signaling. They can act as ligands for a family of I-type lectins called Siglecs (Sialic acid-binding immunoglobulin-like lectins). The interaction between sialylated glycans and Siglecs can modulate immune cell activity. Most Siglecs contain an immunoreceptor tyrosine-based inhibitory motif (ITIM) in their cytoplasmic tail, which, upon ligand binding, recruits phosphatases like SHP-1 and SHP-2 to downregulate activating signaling pathways.
Caption: Inhibitory Siglec signaling pathway.
Conclusion
The mass spectrometric analysis of sialylglycopeptides is a rapidly evolving field with significant implications for our understanding of biology and disease. The protocols and workflows detailed in this application note provide a robust framework for the comprehensive characterization of protein sialylation. The use of chemical derivatization, coupled with high-resolution mass spectrometry, enables the stabilization of labile sialic acids and the differentiation of linkage isomers, which is crucial for elucidating the functional roles of sialylation. As MS technology continues to advance, we can expect even more sensitive and detailed insights into the complex world of sialoglycobiology.
References
- 1. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic Acids and Their Influence on Human NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy for Sialylglycopeptide Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sialylglycopeptides, crucial components of glycoproteins, play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis.[1] The terminal sialic acid residues are particularly significant, as their linkage (e.g., α2–3 or α2–6) and conformation can dramatically alter biological activity.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the complete structural characterization of these complex biomolecules at atomic resolution.[4][5] It provides detailed information on monosaccharide composition, anomeric configuration, glycosidic linkages, sequence, and three-dimensional conformation in solution.
These application notes provide a comprehensive workflow, from sample preparation to a suite of NMR experiments, for the complete structural elucidation of sialylglycopeptides.
Part 1: Experimental Workflow Overview
The structural elucidation of a sialylglycopeptide by NMR follows a logical progression of experiments. The workflow begins with sample preparation, followed by initial 1D ¹H NMR for a general assessment. A series of 2D experiments are then performed to piece together the structure, from identifying individual sugar residues to defining their connectivity and spatial arrangement.
Part 2: Protocols
Protocol for Sample Preparation
High-quality NMR spectra depend critically on proper sample preparation. The following protocol is recommended for sialylglycopeptides.
-
Sample Purity and Quantity: Start with a purified this compound sample of >90% homogeneity. For 1D ¹H NMR, 5-25 mg is typically sufficient. For a full suite of 2D experiments, especially ¹³C-edited experiments like HSQC, a more concentrated sample of 15-25 mg is recommended.
-
Solvent Preparation: Use high-purity deuterium oxide (D₂O, 99.96%). To facilitate the exchange of labile amide and hydroxyl protons, the sample can be lyophilized from D₂O two to three times.
-
Dissolution: Dissolve the lyophilized sample in 0.5–0.6 mL of D₂O. For aqueous samples, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added for chemical shift referencing (0 ppm).
-
pH Adjustment: The chemical shifts of sialic acid nuclei, particularly C1 and C2, are sensitive to the ionization state of the C1 carboxylate group, making pH control important. Adjust the pD if necessary using dilute DCl or NaOD. A pD around 7 is standard for mimicking physiological conditions.
-
Filtration: To remove any solid particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the sample solution through a small, tightly packed plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Degassing (Optional): For samples sensitive to oxidation or for precise NOE measurements, oxygen can be removed by several freeze-pump-thaw cycles.
Protocols for NMR Data Acquisition
The following are general protocols for key NMR experiments. Instrument parameters should be optimized based on the specific spectrometer and sample.
A. 1D ¹H NMR
-
Purpose: To assess sample purity, concentration, and identify key structural reporter groups, such as anomeric protons (δ 4.5–5.5 ppm) and sialic acid H3 protons.
-
Protocol:
-
Insert the sample, lock, and shim the magnetic field.
-
Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation or WATERGATE).
-
Set a spectral width of ~12 ppm centered around 4.7 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
B. 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, primarily for tracing intra-residue connectivities starting from the anomeric proton (H1-H2-H3, etc.).
-
Protocol:
-
Use the spectral width and offset from the 1D ¹H experiment.
-
Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Collect 8-16 scans per increment.
-
Process the data with a sine-bell window function in both dimensions.
-
C. 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To reveal the entire spin system of a monosaccharide residue, correlating all protons within that residue from a single cross-peak. This is essential for identifying the type of sugar (e.g., Glc, Gal, Man, Neu5Ac).
-
Protocol:
-
Use similar spectral parameters as COSY.
-
Employ a spin-lock mixing time of 60-120 ms. Longer mixing times allow magnetization to propagate further through the spin system.
-
Collect 8-16 scans per increment.
-
D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom, providing the ¹³C chemical shifts. An edited-HSQC can also distinguish CH/CH₃ groups from CH₂ groups by their phase.
-
Protocol:
-
¹H dimension parameters are similar to other 2D experiments.
-
Set the ¹³C spectral width to cover the expected range (~10-110 ppm for glycans) centered around 60-70 ppm.
-
Optimize the experiment for a one-bond ¹JCH coupling constant of ~145 Hz.
-
Acquire 128-256 increments in the ¹³C dimension. Due to the lower sensitivity, more scans (e.g., 32-64) per increment are typically required.
-
E. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is the primary experiment for determining glycosidic linkages (e.g., H1 of sugar A to C3 of sugar B) and establishing the sequence of monosaccharides.
-
Protocol:
-
Use similar spectral parameters as HSQC.
-
Optimize the long-range coupling delay for a ⁿJCH of 4-10 Hz. A compromise value of 8 Hz is common.
-
Direct one-bond correlations are suppressed.
-
This is a less sensitive experiment; a higher number of scans per increment is necessary.
-
F. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (<5 Å), irrespective of bonding. This provides crucial information for determining glycosidic linkages, sequence, and the 3D conformation around the glycosidic bonds (φ and ψ torsion angles).
-
Protocol:
-
Choice of Experiment: For smaller molecules (MW < 1200 Da), ROESY is often preferred as the NOE can be zero or weak. For larger molecules (MW > 1200 Da), NOESY gives strong, negative cross-peaks.
-
Use a mixing time (τₘ) appropriate for the molecule's size. Typical values range from 100-400 ms.
-
Acquire data with sufficient increments and scans to detect weak cross-peaks.
-
Process the data similarly to a COSY spectrum.
-
Part 3: Data Interpretation and Structural Elucidation
The data from each NMR experiment provides a specific piece of the structural puzzle. The logical flow of interpretation is key to solving the complete structure.
-
Identify Monosaccharide Residues: Use TOCSY spectra to trace the complete proton spin system for each residue. The pattern of cross-peaks and coupling constants (from 1D or COSY spectra) helps identify the sugar type (e.g., GlcNAc, Gal, Man, Neu5Ac). The ¹H and ¹³C chemical shifts from HSQC provide further confirmation.
-
Determine Anomeric Configuration (α/β): The anomeric configuration is typically determined by the ³J(H1,H2) coupling constant. For most common sugars, a small coupling (~1-4 Hz) indicates an α-anomer, while a large coupling (~7-9 Hz) indicates a β-anomer. The ¹J(C1,H1) coupling constant (~170 Hz for α, ~160 Hz for β) can also be used.
-
Establish Sequence and Linkage: This is primarily achieved using inter-residue correlations in HMBC and NOESY spectra. An HMBC cross-peak between the anomeric proton of one residue (H1') and a carbon of the adjacent residue (Cx) establishes a C1'→Ox linkage. A corresponding NOESY cross-peak between H1' and a proton on the adjacent residue (Hx) confirms this linkage and provides conformational information.
-
Characterize Sialic Acid Linkage: The chemical shifts of the sialic acid H3 protons are highly sensitive to the linkage type. For α2–6 linkages, H3ax is typically found at ~1.7 ppm and H3eq at ~2.7 ppm. For α2–3 linkages, these shifts are different. The C2 chemical shift is also a reliable indicator of the linkage.
-
Determine 3D Conformation: The conformation around the glycosidic bonds (defined by torsion angles φ and ψ) is determined by the pattern and intensity of inter-residue NOEs. The intensities of NOE cross-peaks are classified as strong, medium, or weak, which correspond to approximate inter-proton distances (e.g., strong: 1.8–2.8 Å; medium: 1.8–3.3 Å; weak: 1.8–5.0 Å). These distance restraints are then used in molecular modeling programs to calculate the preferred solution conformation.
Part 4: Quantitative Data Reference
The following tables provide typical ¹H and ¹³C NMR chemical shifts for N-Acetylneuraminic acid (Neu5Ac) in different linkage contexts and other common monosaccharides found in N-glycans, referenced to DSS in D₂O at neutral pD.
Table 1: ¹H Chemical Shifts (ppm) for Neu5Ac Residues
| Proton | α-Neu5Ac (free) | α2-3 linked Neu5Ac | α2-6 linked Neu5Ac |
| H3ax | ~1.80 | ~1.71 | ~1.71 |
| H3eq | ~2.76 | ~2.75 | ~2.67 |
| H4 | ~4.00 | ~4.09 | ~3.99 |
| H5 | ~3.88 | ~3.65 | ~3.61 |
| H6 | ~3.95 | ~3.82 | ~3.85 |
| H7 | ~3.62 | ~3.87 | ~3.76 |
| H8 | ~3.78 | ~3.66 | ~3.69 |
| H9a/b | ~3.85 / ~3.65 | ~3.81 / ~3.60 | ~3.85 / ~3.64 |
| N-Ac | ~2.03 | ~2.03 | ~2.03 |
Note: Chemical shifts can vary slightly based on the full glycan structure and solution conditions.
Table 2: ¹³C Chemical Shifts (ppm) for Neu5Ac Residues
| Carbon | α-Neu5Ac (free) | α2-3 linked Neu5Ac | α2-6 linked Neu5Ac |
| C1 (COO⁻) | ~175.8 | ~174.5 | ~174.4 |
| C2 | ~100.5 | ~100.8 | ~100.8 |
| C3 | ~40.9 | ~41.1 | ~41.0 |
| C4 | ~69.0 | ~68.8 | ~68.9 |
| C5 | ~53.0 | ~53.3 | ~53.2 |
| C6 | ~73.6 | ~74.0 | ~76.5 |
| C7 | ~69.5 | ~69.2 | ~69.4 |
| C8 | ~72.0 | ~72.9 | ~71.8 |
| C9 | ~64.1 | ~64.1 | ~64.2 |
| N-Ac (CH₃) | ~23.2 | ~23.2 | ~23.2 |
| N-Ac (C=O) | ~176.5 | ~176.5 | ~176.5 |
Note: The C2, C3, and C6 chemical shifts are particularly diagnostic of the linkage type.
Table 3: Typical ¹H and ¹³C Anomeric Chemical Shifts (ppm) for Common Monosaccharides in Glycopeptides
| Residue | Anomeric Config. | H1 Shift (ppm) | C1 Shift (ppm) | ³J(H1,H2) (Hz) |
| α-Man | α | ~4.8 - 5.1 | ~101 - 103 | ~1-2 |
| β-Man | β | ~4.75 | ~101.5 | ~1 |
| α-GlcNAc | α | ~4.9 - 5.1 | ~98 - 100 | ~3-4 |
| β-GlcNAc | β | ~4.6 - 4.7 | ~102 - 104 | ~8-9 |
| α-Gal | α | ~5.0 - 5.2 | ~100 - 101 | ~3-4 |
| β-Gal | β | ~4.4 - 4.5 | ~104 - 105 | ~7-8 |
| α-Fuc | α | ~5.0 - 5.1 | ~100 - 102 | ~3-4 |
Source: Compiled from general glycan NMR databases and literature.
Table 4: Key NOE Contacts for Linkage and Conformation Analysis
| Linkage Type | Key Inter-residue NOE | Implication |
| General (any linkage) | H1' to Hx on adjacent residue | Confirms linkage and defines ψ angle |
| General (any linkage) | H1' to C(x-1)H on adjacent residue | Helps define ψ angle |
| 1→6 Linkage | H1' to H6a/H6b on adjacent residue | Defines ψ angle |
| 1→6 Linkage | H1' to H5 on adjacent residue | Helps define ω angle |
Note: The presence and intensity of these NOEs are used as constraints in molecular modeling to determine the 3D structure.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling [frontiersin.org]
- 4. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Use of Sialylglycopeptide as a Standard in Glycan Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins. Accurate and reproducible glycan analysis is therefore paramount in biopharmaceutical development, disease biomarker discovery, and fundamental glycobiology research. The use of well-characterized standards is essential for method development, system suitability testing, and ensuring the quality and consistency of analytical data. Sialylglycopeptides, which are glycopeptides bearing one or more sialic acid residues, serve as invaluable standards in various analytical workflows. This document provides detailed application notes and protocols for utilizing sialylglycopeptide standards, with a focus on fetuin-derived N-glycans, in common glycan analysis techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
Application Notes
This compound standards, most notably those derived from bovine fetuin, offer a complex and relevant mixture of N-glycans. Fetuin is a glycoprotein rich in bi-, tri-, and tetra-antennary N-linked oligosaccharides with variable sialylation, making it an ideal control for a range of analytical procedures.[1][2] The applications of these standards include:
-
Positive Control for Glycan Release and Labeling: The efficiency of enzymatic N-glycan release (e.g., using PNGase F) and subsequent fluorescent labeling (e.g., with 2-aminobenzamide [2-AB] or 8-aminopyrene-1,3,6-trisulfonic acid [APTS]) can be verified by processing a this compound standard in parallel with unknown samples.[1][2]
-
System Suitability and Method Validation: A standardized mixture of sialylglycans allows for the assessment of analytical system performance, including column resolution, separation efficiency, and detector sensitivity. It is crucial for validating new analytical methods and ensuring consistency in routine analyses.
-
Qualitative and Quantitative Reference: By comparing the retention times, migration times, or mass-to-charge ratios of unknown glycans to those of a known standard, researchers can tentatively identify structures and perform relative quantification of different glycoforms.
Experimental Workflows and Signaling Pathways
The overall workflow for N-glycan analysis using a this compound standard involves several key steps, from glycan release to final analysis. The following diagrams illustrate these processes.
Experimental Protocols
Protocol 1: N-Glycan Release and 2-AB Labeling
This protocol describes the enzymatic release of N-glycans from a this compound standard (e.g., bovine fetuin) and subsequent labeling with the fluorescent dye 2-aminobenzamide (2-AB).
Materials:
-
This compound Standard (e.g., Bovine Fetuin)
-
PNGase F
-
Denaturation Solution (e.g., 0.5% SDS, 50 mM DTT)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
2-AB Labeling Kit (containing 2-AB and a reducing agent like sodium cyanoborohydride)
-
HILIC Solid Phase Extraction (SPE) Cartridges
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
Procedure:
-
Denaturation: Dissolve 10-20 µg of the this compound standard in 10 µL of denaturation solution. Heat at 100°C for 10 minutes.
-
N-Glycan Release: Cool the sample to room temperature. Add 2 µL of PNGase F and 2 µL of reaction buffer. Incubate at 37°C for 12-16 hours.
-
Labeling: To the released glycans, add the 2-AB labeling solution according to the manufacturer's instructions. Typically, this involves adding a solution of 2-AB and a reducing agent in a solvent like DMSO/acetic acid. Incubate at 65°C for 2-3 hours.
-
Purification: a. Condition a HILIC SPE cartridge with water followed by acetonitrile. b. Load the labeling reaction mixture onto the cartridge. c. Wash the cartridge with a high percentage of acetonitrile to remove excess labeling reagents. d. Elute the labeled N-glycans with water or a low percentage of acetonitrile. e. Dry the eluted sample in a vacuum centrifuge. f. Reconstitute in an appropriate solvent for analysis (e.g., 70% acetonitrile for HILIC-HPLC).
Protocol 2: HILIC-HPLC Analysis of 2-AB Labeled N-Glycans
This protocol outlines the separation of 2-AB labeled sialylglycans using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.
Instrumentation and Columns:
-
HPLC or UPLC system with a fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm).
-
HILIC column (e.g., amide-based stationary phase).
Mobile Phases:
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
Gradient Conditions (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 28 | 72 |
| 45 | 43 | 57 |
| 46 | 100 | 0 |
| 51 | 100 | 0 |
| 52 | 28 | 72 |
| 60 | 28 | 72 |
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the reconstituted 2-AB labeled N-glycan standard.
-
Run the gradient program as specified above.
-
Monitor the elution of glycans using the fluorescence detector.
-
Integrate the peaks and compare the chromatogram to a reference profile to assess system suitability and glycan composition.
Quantitative Data Presentation
The following tables provide representative quantitative data obtained from the analysis of this compound standards.
Table 1: Representative HILIC-UPLC Data for 2-AB Labeled N-Glycans from Bovine Fetuin
This table presents the expected elution profile of major sialylated N-glycans from bovine fetuin. The elution order is generally based on the size and charge of the glycan, with neutral glycans eluting first, followed by monosialylated, disialylated, trisialylated, and tetrasialylated species.[3] Within each charge group, larger and more branched glycans are retained longer.
| Peak ID | Putative Structure | Sialylation | Retention Time (min) | Relative Abundance (%) |
| 1 | Neutral Biantennary (A2) | 0 | ~15-20 | Varies |
| 2 | Monosialylated Biantennary (A2G2S1) | 1 | ~25-30 | Varies |
| 3 | Disialylated Biantennary (A2G2S2) | 2 | ~30-35 | Major |
| 4 | Disialylated Triantennary (A3G3S2) | 2 | ~35-40 | Major |
| 5 | Trisialylated Triantennary (A3G3S3) | 3 | ~40-45 | Major |
| 6 | Tetrasialylated Triantennary (A3G3S4) | 4 | ~45-50 | Minor |
Note: Retention times and relative abundances are approximate and can vary depending on the specific column, instrument, and gradient conditions used.
Table 2: Expected m/z Values for Tryptic Glycopeptides of Bovine Fetuin in Mass Spectrometry
This table lists the theoretical mass-to-charge ratios (m/z) for some of the common sialylated glycopeptides observed after tryptic digestion of bovine fetuin. These values are useful for identifying glycopeptides in LC-MS/MS experiments.
| Glycan Composition | Peptide Backbone | Charge State (z) | Theoretical m/z |
| Monosialylated Biantennary | K.VAVVHVVK.P | 2 | 1151.19 |
| Disialylated Biantennary | K.VAVVHVVK.P | 2 | 1315.85 |
| Monosialylated Triantennary | R.PTGEVYDIEIDTLETTCHVLDPTPLANCSVR.N | 3 | 1176.15 |
| Disialylated Triantennary | R.PTGEVYDIEIDTLETTCHVLDPTPLANCSVR.N | 3 | 1249.19 |
| Trisialylated Triantennary | R.PTGEVYDIEIDTLETTCHVLDPTPLANCSVR.N | 3 | 1307.43 |
| Tetrasialylated Triantennary | R.PTGEVYDIEIDTLETTCHVLDPTPLANCSVR.N | 4 | 1470.29 |
Protocol 3: Capillary Electrophoresis (CE-LIF) of APTS-Labeled N-Glycans
This protocol details the analysis of N-glycans labeled with the negatively charged fluorophore APTS by capillary electrophoresis with laser-induced fluorescence detection.
Materials:
-
APTS-labeled N-glycan standard (prepared similarly to Protocol 1, but using an APTS labeling kit).
-
CE instrument with LIF detector (Excitation: ~488 nm, Emission: ~520 nm).
-
Coated or bare-fused silica capillary.
-
Background Electrolyte (BGE) (e.g., N-CHO carbohydrate separation gel buffer).
-
Internal standard (e.g., APTS-labeled maltose).
Procedure:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions. This typically involves rinsing with base, acid, water, and finally the BGE.
-
Sample Preparation: Dilute the APTS-labeled N-glycan standard in water or BGE. Add an internal standard for migration time correction and relative quantification.
-
Injection: Inject the sample using pressure or voltage.
-
Separation: Apply a reverse polarity electric field (cathode at the injection side). Glycans will separate based on their charge-to-size ratio.
-
Detection: Detect the migrating labeled glycans as they pass the LIF detector.
-
Data Analysis: Determine the migration times and relative peak areas. The migration order is typically from smaller, more highly charged (more sialylated) glycans to larger, neutral glycans.
Table 3: Expected Migration Order in CE-LIF for APTS-Labeled Fetuin N-Glycans
In CE-LIF with reversed polarity, glycans migrate based on their charge-to-size ratio. More highly sialylated glycans have a greater negative charge and will migrate faster towards the anode.
| Migration Order | Glycan Class | Number of Sialic Acids |
| 1 (Fastest) | Tetrasialylated | 4 |
| 2 | Trisialylated | 3 |
| 3 | Disialylated | 2 |
| 4 | Monosialylated | 1 |
| 5 (Slowest) | Neutral | 0 |
Conclusion
This compound standards are indispensable tools for robust and reliable glycan analysis. By incorporating these standards into analytical workflows, researchers and scientists in drug development can ensure the quality, consistency, and accuracy of their data. The protocols and data presented here provide a comprehensive guide for the effective use of this compound standards in HPLC, Mass Spectrometry, and Capillary Electrophoresis, facilitating confident characterization of glycoprotein therapeutics and biological samples.
References
Sialylglycopeptide Applications in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of sialylglycopeptides (SGPs) in advanced drug delivery systems. It includes comprehensive application notes, detailed experimental protocols for key methodologies, and quantitative data to support the formulation and evaluation of SGP-based drug carriers.
Application Notes
Sialylglycopeptides, with their terminal sialic acid residues, are increasingly being leveraged to create sophisticated drug delivery systems that offer enhanced targeting, improved pharmacokinetics, and reduced off-target toxicity. The unique biological recognition of sialic acids by various cell surface receptors makes SGPs ideal targeting ligands for a range of therapeutic applications.
Targeted Cancer Therapy
Sialic acid-binding immunoglobulin-like lectins (Siglecs) and selectins are overexpressed on the surface of various cancer cells and tumor-associated immune cells. This differential expression provides a molecular basis for targeted drug delivery. SGP-functionalized nanoparticles and liposomes can selectively bind to these receptors, leading to receptor-mediated endocytosis and intracellular drug release. This targeted approach increases the local concentration of the therapeutic agent at the tumor site, enhancing its efficacy while minimizing systemic side effects.[1]
-
Application: Development of SGP-doxorubicin liposomes for breast cancer therapy, SGP-paclitaxel nanoparticles for lung cancer, and SGP-gemcitabine carriers for pancreatic cancer.
Central Nervous System (CNS) Drug Delivery
The blood-brain barrier (BBB) represents a major obstacle to drug delivery to the brain. Sialic acid receptors are expressed on the brain capillary endothelial cells that form the BBB. SGP-modified nanoparticles have been shown to facilitate the transport of therapeutic payloads across the BBB, opening up new avenues for the treatment of neurological disorders such as brain tumors, Alzheimer's disease, and Parkinson's disease.
-
Application: Design of SGP-functionalized polymeric nanoparticles for the delivery of neuroprotective agents or chemotherapeutics to the brain.
Modulation of Immune Responses
Sialic acids play a crucial role in regulating immune responses through their interaction with Siglecs on immune cells. This interaction can be exploited to either suppress or stimulate an immune response. SGP-coated nanoparticles can be used to deliver immunomodulatory agents to specific immune cell populations, such as macrophages and dendritic cells, for the treatment of autoimmune diseases, inflammatory disorders, or for enhancing the efficacy of cancer immunotherapies.
-
Application: Development of SGP-based carriers for the targeted delivery of anti-inflammatory drugs to arthritic joints or for delivering adjuvants to antigen-presenting cells to boost vaccine responses.
Antibody-Drug Conjugates (ADCs)
Sialylglycopeptides can be incorporated into the glycan structures of monoclonal antibodies to create homogeneous and site-specifically conjugated ADCs. This chemoenzymatic approach allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to ADCs with improved stability, pharmacokinetics, and therapeutic index.
-
Application: Synthesis of next-generation ADCs with enhanced efficacy and safety profiles for cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on sialylglycopeptide and sialic acid-functionalized drug delivery systems.
Table 1: Physicochemical Properties of Sialic Acid-Modified Nanoparticles
| Nanoparticle Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SA-PLGA-NPs | Gemcitabine | 185.3 ± 4.2 | -19.8 ± 1.5 | 78.4 ± 3.1 | 9.8 ± 0.7 | [2] |
| SA-Chitosan-NPs | Gemcitabine | 232 ± 9.69 | -19 ± 0.97 | Not Reported | Not Reported | [3] |
| ER-targeting liposomes | Paclitaxel | 137.93 ± 1.22 | Not Reported | 88.07 ± 1.25 | Not Reported | [4] |
| PTX-SA Liposomes | Paclitaxel | ~110 | ~-15 | 97.2 ± 1.8 | 8.84 ± 0.16 | [5] |
| LYC-SA-PLGA-NPs | Lycopene | 125.2 ± 1.26 | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro and In Vivo Efficacy of Sialic Acid-Targeted Drug Delivery Systems
| Formulation | Cell Line / Animal Model | Outcome | Quantitative Data | Reference |
| GB-PLGA-Siac-NPs | A549 (lung cancer) | IC50 | 4.16 ± 1.05 µg/mL | |
| SA-CS_GEM NPs | A549 (lung cancer) | IC50 | 487.4 nM | |
| BC-DOX-NPs | 4T1 (breast cancer) / Mice | Tumor Growth Inhibition | 91.4% | |
| ATN (paclitaxel) | S-180 solid tumor / Mice | Tumor Regression | Complete regression in 5/9 mice | |
| BNS-DOX | Breast Tumor / Mice | Tumor Growth Reduction | 60% reduction compared to free DOX | |
| SiNPs/DOX | Cancer / Mice | Tumor Size Reduction | 2-fold smaller than free DOX group |
Experimental Protocols
Protocol 1: Synthesis of Sialic Acid-Conjugated Chitosan Nanoparticles
This protocol describes the synthesis of sialic acid-conjugated chitosan nanoparticles for targeted drug delivery.
Materials:
-
Chitosan (CS)
-
Sialic Acid (SA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
18β-Glycyrrhetinic Acid (GA) - Optional, for dual targeting
-
Hydrochloric acid (HCl)
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 14 kDa)
Procedure:
-
Preparation of Chitosan Solution: Dissolve 1 g of chitosan powder in 50 mL of 0.1 M HCl to obtain a 20 mg/mL solution.
-
Activation of Sialic Acid:
-
Dissolve 100 mg of sialic acid in 50 mL of anhydrous ethanol.
-
Add EDC and NHS (mass ratio of EDC/NHS to SA = 1.2:1) to the sialic acid solution.
-
Activate the carboxyl group of SA by stirring at 60°C and maintaining the pH between 5.0 and 6.0 (adjusted with PBS) for 30 minutes.
-
-
Conjugation of Sialic Acid to Chitosan:
-
Preheat the chitosan solution to 60°C.
-
Add the activated sialic acid solution dropwise to the chitosan solution under continuous stirring.
-
Allow the reaction to proceed for 24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag (MWCO 14 kDa).
-
Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.
-
-
Lyophilization: Lyophilize the purified solution to obtain sialic acid-chitosan (SA-CS) conjugate as a powder.
-
Nanoparticle Formation (Ionic Gelation):
-
Dissolve the SA-CS conjugate in a suitable aqueous solution.
-
Add a cross-linking agent, such as sodium tripolyphosphate (TPP), dropwise while stirring to form nanoparticles. The ratio of SA-CS to TPP should be optimized to achieve the desired particle size and stability.
-
The drug to be encapsulated can be dissolved in the SA-CS solution before the addition of TPP.
-
Protocol 2: Preparation of Doxorubicin-Loaded this compound-Functionalized Liposomes
This protocol outlines the preparation of doxorubicin-loaded liposomes and their subsequent surface functionalization with sialylglycopeptides using a maleimide-thiol coupling reaction.
Materials:
-
Soy phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol (CHOL)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
Doxorubicin HCl (DOX)
-
This compound with a free thiol group (SGP-SH)
-
Ammonium sulfate solution (250 mM)
-
Sephadex G-50 column
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer, pH 6.5
Procedure:
-
Liposome Preparation (Remote Loading):
-
Dissolve SPC, CHOL, and DSPE-PEG2000-Maleimide in chloroform in a round-bottom flask. The molar ratio should be optimized (e.g., SPC:CHOL:DSPE-PEG2000-Maleimide 55:40:5).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with 250 mM ammonium sulfate solution at a temperature above the lipid phase transition temperature (e.g., 60°C) to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm then 100 nm) to form unilamellar vesicles (LUVs) of a defined size.
-
Remove the extra-liposomal ammonium sulfate by gel filtration using a Sephadex G-50 column equilibrated with a suitable buffer (e.g., sucrose solution).
-
-
Doxorubicin Loading:
-
Incubate the prepared liposomes with a solution of doxorubicin HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). The ammonium sulfate gradient drives the encapsulation of doxorubicin.
-
Remove unencapsulated doxorubicin by gel filtration or dialysis.
-
-
Conjugation of this compound:
-
Incubate the doxorubicin-loaded, maleimide-functionalized liposomes with a solution of SGP-SH in HEPES buffer (pH 6.5) overnight at room temperature under gentle stirring and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
-
Purification of SGP-Liposomes: Remove unconjugated SGP-SH and quenching agent by gel filtration or dialysis.
Protocol 3: Quantification of Cellular Uptake of this compound-Functionalized Nanoparticles by Flow Cytometry
This protocol describes a method to quantify the cellular uptake of fluorescently labeled SGP-nanoparticles using flow cytometry.
Materials:
-
Target cells (e.g., cancer cell line overexpressing sialic acid receptors)
-
Fluorescently labeled SGP-nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the SGP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of the fluorescently labeled SGP-nanoparticles to the cells. Include a control group of cells treated with medium only.
-
Incubate for a predetermined time (e.g., 1, 2, 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles adhering to the outside of the cells.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
(Optional) Add a viability dye like propidium iodide to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the fluorescent label with the appropriate laser and detect the emission in the corresponding channel.
-
Record the fluorescence intensity for a sufficient number of cells (e.g., 10,000 events) for each sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties and the viability dye staining.
-
Determine the mean fluorescence intensity (MFI) of the live cell population for each treatment group.
-
The increase in MFI in the nanoparticle-treated groups compared to the control group is indicative of cellular uptake. The uptake can be expressed as the percentage of fluorescently positive cells or the fold increase in MFI over the control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The targeted delivery of this compound-functionalized drug carriers is often mediated by specific interactions with cell surface receptors, primarily Siglecs and selectins. These interactions trigger intracellular signaling cascades that can influence cellular uptake, trafficking, and the ultimate therapeutic outcome.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and evaluation of this compound-functionalized drug delivery systems.
Logical Relationship of SGP-Targeted Delivery
This diagram illustrates the logical steps involved in the targeted delivery of a drug using a this compound-functionalized carrier.
References
- 1. Development of Sialic Acid-coated Nanoparticles for Targeting Cancer and Efficient Evasion of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Doxorubicin-based nano-drug delivery system in triple negative breast cancer [frontiersin.org]
- 3. The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple weak-acid derivatives of paclitaxel for remote loading into liposomes and improved therapeutic effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chemoenzymatic Synthesis of N-Glycans from Sialylglycopeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of complex N-glycans, utilizing sialylglycopeptide (SGP) derived from egg yolk as a versatile starting material. This approach combines the precision of enzymatic reactions with the flexibility of chemical methods to generate a diverse library of homogeneous N-glycans for various research and therapeutic applications.
Introduction
N-glycans play crucial roles in a myriad of biological processes, including protein folding, cell-cell recognition, and immune responses.[1] The inherent heterogeneity of glycans isolated from natural sources poses a significant challenge for structure-function studies.[1] Chemoenzymatic synthesis offers a powerful solution by enabling the production of structurally defined N-glycans.[2][3][4] This methodology typically starts with a readily available, complex N-glycan precursor, such as this compound (SGP), which is enzymatically trimmed to a core structure and then elaborated with specific glycosyltransferases to build desired glycan structures. SGP, a biantennary complex N-glycan with a short peptide fragment, can be isolated in gram quantities from hen egg yolk, making it an economical and practical starting material.
Principle of the Method
The chemoenzymatic synthesis of N-glycans from SGP involves a multi-step process that begins with the isolation and purification of SGP from egg yolk powder. The purified SGP then serves as a substrate for a series of enzymatic reactions. First, the peptide portion is removed, and the full N-glycan is released. Subsequently, exoglycosidases, such as neuraminidases and galactosidases, are used to trim the glycan to a core structure. This core glycan then acts as an acceptor for various glycosyltransferases, which sequentially add monosaccharides to create complex, custom-designed N-glycans. This "top-down" and "stop and go" strategy provides a flexible and efficient route to a wide range of N-glycan structures.
Experimental Workflow
The overall workflow for the chemoenzymatic synthesis of N-glycans from this compound (SGP) is depicted below. The process starts with the isolation of SGP from a natural source, followed by enzymatic release of the N-glycan, sequential trimming to a core structure, and subsequent enzymatic extension to generate the desired complex N-glycan.
Caption: Chemoenzymatic synthesis workflow from SGP to complex N-glycans.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the chemoenzymatic synthesis of N-glycans, starting from purified this compound. Yields and purity are critical metrics for assessing the efficiency of each enzymatic step.
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method | Reference |
| SGP Isolation | Purified this compound | Not specified (gram quantities) | >95% | HILIC-HPLC, NMR | |
| PNGase F Digestion | Released Sialyl N-Glycan | >99% (deglycosylation efficiency) | >98% | MALDI-TOF MS, Bioanalyzer | |
| Neuraminidase Treatment | Asialo N-Glycan (G2) | ~95% | >98% | HILIC-HPLC, MALDI-TOF MS | |
| β-Galactosidase Treatment | Agalacto N-Glycan (G0) | ~95% | >98% | HILIC-HPLC, MALDI-TOF MS | |
| Galactosyltransferase | Galactosylated N-Glycan (G2) | 85-95% | >95% | HILIC-HPLC, MS | |
| Sialyltransferase | Sialylated N-Glycan | 80-90% | >95% | HILIC-HPLC, MS | |
| Fucosyltransferase | Fucosylated N-Glycan | 80-90% | >95% | HILIC-HPLC, MS |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound (SGP) from Egg Yolk Powder
This protocol is adapted from procedures described for isolating gram quantities of homogeneous SGP.
Materials:
-
Egg yolk powder
-
Diethyl ether
-
Acetone/Water solution (e.g., 70% acetone)
-
Celite
-
Activated charcoal
-
Deionized water
-
Ammonium acetate buffer
-
Acetonitrile
-
HILIC-HPLC column
Procedure:
-
Lipid Removal: Suspend egg yolk powder in diethyl ether and stir to extract lipids. Filter the mixture and air-dry the solid residue.
-
SGP Extraction: Resuspend the lipid-free powder in an aqueous acetone solution and stir for several hours at room temperature.
-
Filtration: Filter the suspension through a pad of Celite to remove insoluble material.
-
Charcoal Chromatography: Concentrate the filtrate and apply it to a column packed with activated charcoal mixed with Celite.
-
Elution: Wash the column extensively with deionized water to remove salts and unbound material. Elute the SGP with a gradient of increasing acetonitrile concentration in water.
-
HILIC-HPLC Purification: Pool the SGP-containing fractions and concentrate them. Purify the SGP using preparative HILIC-HPLC with a gradient of acetonitrile and ammonium acetate buffer.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of SGP by NMR and MALDI-TOF MS.
Protocol 2: Enzymatic Release of N-Glycans using PNGase F
This protocol describes the release of the N-glycan from the purified SGP.
Materials:
-
Purified SGP
-
Peptide-N-Glycosidase F (PNGase F)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Incubator at 37°C
Procedure:
-
Dissolution: Dissolve the purified SGP in 50 mM ammonium bicarbonate buffer.
-
Enzyme Addition: Add PNGase F to the SGP solution. A typical enzyme-to-substrate ratio is 1:50 (w/w), but this may need optimization.
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours.
-
Reaction Monitoring: Monitor the completion of the reaction by MALDI-TOF MS, observing the mass shift corresponding to the released glycan and the remaining peptide.
-
Purification: The released N-glycans can be separated from the peptide and enzyme by solid-phase extraction (e.g., C18 or graphitized carbon cartridges).
Protocol 3: Sequential Trimming of Released N-Glycans
This protocol outlines the enzymatic trimming of the released sialyl N-glycan to a core structure.
Materials:
-
Released sialyl N-glycan
-
Neuraminidase (e.g., from Arthrobacter ureafaciens)
-
β1,4-Galactosidase (e.g., from Streptococcus pneumoniae)
-
Appropriate reaction buffers for each enzyme (e.g., sodium acetate buffer, pH 5.5 for neuraminidase; sodium phosphate buffer, pH 7.0 for galactosidase)
-
Incubator at 37°C
Procedure:
-
Desialylation:
-
Dissolve the released N-glycan in the appropriate neuraminidase buffer.
-
Add neuraminidase and incubate at 37°C for 2-4 hours.
-
Monitor the reaction by HILIC-HPLC or MALDI-TOF MS for the disappearance of the sialylated glycan and the appearance of the asialo-glycan.
-
Purify the asialo-glycan using HILIC-SPE.
-
-
Degalactosylation:
-
Dissolve the purified asialo-glycan in the appropriate β-galactosidase buffer.
-
Add β1,4-galactosidase and incubate at 37°C for 4-8 hours.
-
Monitor the reaction by HILIC-HPLC or MALDI-TOF MS for the conversion to the agalacto-glycan (G0 structure).
-
Purify the core N-glycan using HILIC-SPE.
-
Protocol 4: Enzymatic Extension of Core N-Glycans
This protocol provides a general method for the stepwise extension of the core N-glycan using glycosyltransferases.
Materials:
-
Purified core N-glycan (acceptor)
-
Glycosyltransferases (e.g., β1,4-galactosyltransferase, α2,6-sialyltransferase, α1,6-fucosyltransferase)
-
Sugar nucleotide donors (e.g., UDP-Gal, CMP-Neu5Ac, GDP-Fuc)
-
Reaction buffer containing appropriate divalent cations (e.g., MnCl₂, MgCl₂)
-
Incubator at 37°C
Procedure:
-
Reaction Setup: In a reaction vessel, combine the core N-glycan acceptor, the corresponding sugar nucleotide donor (typically in 1.5-2 fold molar excess), and the specific glycosyltransferase in the recommended reaction buffer.
-
Incubation: Incubate the mixture at 37°C. Reaction times can vary from a few hours to overnight, depending on the enzyme and substrates.
-
Reaction Monitoring: Monitor the progress of the glycosylation reaction by HILIC-HPLC or MALDI-TOF MS, observing the shift in retention time or mass corresponding to the addition of the monosaccharide.
-
Purification: Upon completion, purify the extended N-glycan product from the reaction mixture using HILIC-SPE or size-exclusion chromatography to remove the enzyme, unreacted donor, and other buffer components.
-
Iterative Extension: For the synthesis of more complex structures, the purified product from one enzymatic step is used as the acceptor substrate in the subsequent glycosyltransferase reaction. This iterative process allows for the controlled, stepwise assembly of the desired N-glycan.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the decision-making process for synthesizing a target N-glycan structure using the chemoenzymatic approach.
Caption: Decision-making process for N-glycan synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 4. Recent progress in chemoenzymatic synthesis of human glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Sialylglycopeptides in vitro and in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialylglycopeptides (SGPs), characterized by terminal sialic acid residues on their glycan moieties, are integral to a multitude of biological processes, including cell-cell recognition, immune responses, and disease progression. The ability to label these molecules is crucial for their study in both laboratory settings (in vitro) and within living organisms (in vivo). These application notes provide detailed protocols for various methods of labeling sialylglycopeptides, enabling researchers to track, quantify, and characterize these important biomolecules in a range of experimental contexts. The methodologies covered include chemical, enzymatic, and metabolic labeling strategies, each with unique advantages for specific research applications.
I. Chemical Labeling of Sialylglycopeptides
Chemical labeling methods offer robust and versatile approaches for tagging sialylglycopeptides. These techniques typically involve the chemical modification of the sialic acid residue to introduce a reactive handle for the conjugation of a reporter molecule such as a fluorophore or biotin.
A. Mild Periodate Oxidation and Aniline-Catalyzed Oxime Ligation (PAL)
This method relies on the selective oxidation of the vicinal diols on the sialic acid side chain to generate an aldehyde group, which can then be specifically reacted with an aminooxy- or hydrazide-containing label via an aniline-catalyzed oxime ligation. This technique is highly efficient and can be performed on live cells with high viability[1][2].
Experimental Workflow:
Caption: Workflow for labeling sialylglycopeptides using the PAL method.
Protocol: Biotinylation of Cell-Surface Sialylglycoproteins using PAL
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, collect by centrifugation and wash twice with ice-cold PBS. For adherent cells, wash twice with ice-cold PBS directly in the culture plate.
-
Periodate Oxidation: Resuspend or cover the cells with a freshly prepared solution of 1 mM sodium periodate (NaIO₄) in ice-cold PBS. Incubate on ice in the dark for 15 minutes.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove residual periodate and glycerol.
-
Oxime Ligation: Resuspend or cover the cells with a labeling solution containing 100-250 µM aminooxy-biotin and 10 mM aniline in PBS (pH 6.7). Incubate at room temperature or 4°C for 1-2 hours.
-
Washing: Wash the cells three times with PBS to remove unreacted labeling reagents.
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry (using fluorescently labeled streptavidin), immunoprecipitation with streptavidin beads, or Western blot analysis.
Quantitative Data Summary:
| Cell Line | Labeling Method | Labeling Efficiency (%) | Reference |
| K20 B cells | PAL with 100 µM aminooxy-biotin | ~40% of CD45 biotinylated | [2][3] |
| K20 B cells | PAL with 250 µM aminooxy-biotin | ~100% of CD45 biotinylated | [2] |
| K20 B cells | PAL (³H-NeuAc labeled glycoproteins) | 40-55% precipitation by streptavidin |
B. Click Chemistry Approaches
Click chemistry provides a highly specific and bioorthogonal method for labeling sialylglycopeptides. This is often coupled with metabolic labeling where cells are fed an unnatural sugar precursor containing an azide or alkyne group.
Protocol: Fluorescent Labeling of Sialylglycans via Metabolic Labeling and Click Chemistry
This protocol is adapted for in vitro cell culture.
-
Metabolic Labeling: Culture cells in a medium supplemented with 50 µM peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for 2-3 days. This allows for the metabolic incorporation of azido-sialic acids onto cell surface glycans.
-
Cell Preparation: Harvest and wash the cells twice with PBS.
-
Click Reaction: Prepare a click reaction cocktail. For copper-catalyzed click chemistry (CuAAC), use a final concentration of 100 µM alkyne-fluorophore, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA in PBS. For copper-free click chemistry, use a cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5) at a concentration of 10-50 µM in PBS.
-
Incubation: Resuspend the cells in the click reaction cocktail and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Analysis: Analyze the fluorescently labeled cells by flow cytometry or fluorescence microscopy.
II. Enzymatic Labeling of Sialylglycopeptides
Enzymatic labeling offers a highly specific alternative to chemical methods, utilizing the substrate specificity of sialyltransferases to attach modified sialic acid residues containing a label.
Signaling Pathway:
Caption: Enzymatic transfer of a labeled sialic acid to a glycan.
Protocol: Direct Fluorescent Labeling of N-Glycans using Sialyltransferase
-
(Optional) Desialylation: To maximize labeling, existing sialic acids can be removed. Incubate the glycoprotein sample or cells with Neuraminidase (e.g., from C. perfringens) in an appropriate buffer for 1-2 hours at 37°C.
-
Labeling Reaction: Prepare a reaction mixture containing the glycoprotein sample, 50 µM of a fluorescently-labeled CMP-sialic acid (e.g., CMP-Neu5Ac-Cy3), and a specific sialyltransferase (e.g., ST6Gal1 for N-glycans) in the recommended reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Purification: Remove unreacted fluorescent label by gel filtration or dialysis.
-
Analysis: The labeled glycoprotein can be analyzed by SDS-PAGE followed by fluorescent imaging, or by mass spectrometry.
Quantitative Data for Enzymatic Labeling:
| Enzyme | Glycan Specificity | Label | Application | Reference |
| ST6Gal1 | N-glycan | Cy3-Neu5Ac | SDS-PAGE, Fluorescent Imaging | |
| ST3Gal1, ST3Gal2 | O-glycan | Cy5-Neu5Ac | SDS-PAGE, Fluorescent Imaging |
III. In vivo Labeling of Sialylglycopeptides
Labeling sialylglycopeptides within a living organism presents unique challenges, including the need for biocompatible reagents and the ability to deliver probes to the target tissue. Metabolic labeling is the predominant strategy for in vivo studies.
A. Metabolic Labeling for In vivo Imaging
This powerful technique allows for the visualization of sialylated glycans in the context of a whole animal. It typically involves the systemic administration of an azido-sugar precursor, followed by the administration of a tagged probe that reacts with the metabolically incorporated azide.
Experimental Workflow for In vivo Imaging:
Caption: Workflow for in vivo imaging of sialylated glycans.
Protocol: Radionuclide Imaging of Sialylated Tumors in a Murine Model
-
Metabolic Labeling: Administer peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to mice (e.g., via intraperitoneal injection) daily for 5-7 days. This allows for systemic metabolic incorporation of azido-sialic acids.
-
Probe Administration (Ligation): On day 8, administer a biotinylated phosphine reagent via intraperitoneal injection to initiate the Staudinger ligation reaction with the azido-sialic acids on cell surfaces.
-
Detection Probe Administration: After a 2-hour incubation period, administer a radiolabeled avidin derivative, such as ¹¹¹In-labeled NeutrAvidin, via intravenous injection.
-
Imaging: At 24 hours post-administration of the radiolabeled avidin, perform imaging using a suitable modality, such as single-photon emission computed tomography (SPECT/CT).
-
Data Analysis: Analyze the images to determine the biodistribution of the radiolabel and quantify the tumor-to-tissue contrast ratio.
Quantitative Data for In vivo Imaging:
| Imaging Modality | Probe | Target | Outcome | Reference |
| SPECT/CT | ¹¹¹In-NeutrAvidin | Murine tumor model | Significant Ac₄ManNAz-dependent increase in tumor-to-tissue contrast | |
| Fluorescence Imaging | Far-red fluorophore-NeutrAvidin | Murine tumor model | Significant Ac₄ManNAz-dependent increase in tumor-to-tissue contrast |
IV. Applications in Drug Development and Research
Labeled sialylglycopeptides are invaluable tools in various research and development areas:
-
Biopharmaceutical Development: Assessing the sialylation status of recombinant therapeutic proteins, which affects their serum half-life and efficacy.
-
Cancer Biology: Studying the role of aberrant sialylation in tumor progression, metastasis, and as a diagnostic or therapeutic target.
-
Drug Delivery: Using sialylglycopeptides as targeting ligands for drug delivery systems to specific tissues or cells.
-
Neuroscience: Investigating the roles of sialic acids in brain development and neurological diseases.
Conclusion
The ability to specifically label sialylglycopeptides has opened up new avenues for understanding their complex roles in health and disease. The protocols outlined in these application notes provide researchers with a range of options for labeling these molecules for both in vitro and in vivo studies. The choice of method will depend on the specific research question, the biological system being studied, and the available analytical instrumentation. By leveraging these powerful techniques, scientists and drug developers can continue to unravel the intricate functions of sialylation and apply this knowledge to the development of new diagnostics and therapeutics.
References
Application of Sialylglycopeptide in Glycoarray Technology: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides (SGPs), glycopeptides terminating with sialic acid residues, are crucial mediators of a vast array of biological processes, including viral infectivity, cell-cell recognition, and immune modulation. Glycoarray technology, which involves the immobilization of carbohydrates onto a solid support, provides a high-throughput platform to investigate the intricate interactions between sialylated glycans and their binding partners. This document provides detailed application notes and experimental protocols for the utilization of sialylglycopeptide-based glycoarrays in key research areas.
Applications of this compound Glycoarrays
This compound glycoarrays are powerful tools for:
-
Virology: Elucidating the binding specificity of viral envelope proteins, such as influenza hemagglutinin and coronavirus spike proteins, to host cell surface sialic acid receptors. This is critical for understanding viral tropism and developing antiviral therapies.[1]
-
Cell Adhesion: Investigating the role of sialylated glycans in mediating cell-cell and cell-extracellular matrix interactions. This has significant implications for cancer biology, as altered sialylation is a hallmark of malignancy and metastasis.
-
Antibody Screening: Profiling the specificity of anti-glycan antibodies in serum, which is valuable for diagnosing and monitoring autoimmune diseases, infectious diseases, and cancer.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies utilizing this compound glycoarrays.
Table 1: Influenza A Virus Hemagglutinin (HA) Binding to Sialylglycopeptides
| This compound Structure | Influenza A Strain | Binding Affinity (Relative Fluorescence Units - RFU) | Reference |
| Neu5Acα2-6Galβ1-4GlcNAc... | Seasonal H1N1 | 15,000 - 20,000 | [1] |
| Neu5Acα2-6Galβ1-4GlcNAc... | Pandemic H1N1 (2009) | 5,000 - 10,000 | [1] |
| Neu5Acα2-3Galβ1-4GlcNAc... | Avian H5N1 | 18,000 - 25,000 | [3] |
| Neu5Acα2-3Galβ1-4GlcNAc... | Seasonal H1N1 | 1,000 - 3,000 |
Table 2: SARS-CoV-2 Spike Protein Binding to Sialylglycopeptides
| This compound Structure | SARS-CoV-2 Variant | Binding Affinity (Relative Fluorescence Units - RFU) | Reference |
| Neu5Acα2-3Galβ1-4GlcNAc... | Wild Type | Not Detected/Background | |
| Neu5Acα2-6Galβ1-4GlcNAc... | Wild Type | Not Detected/Background | |
| 9-O-acetylated α2-8-linked disialic acids | Beta (501Y.V2-1) | Weak binding detected |
Note: Most studies indicate that the SARS-CoV-2 spike protein does not bind significantly to common α2-3 and α2-6 linked sialylglycopeptides, suggesting heparan sulfate as a primary glycan attachment factor. However, some variants may exhibit weak binding to specific modified sialic acids.
Table 3: Cancer Cell Adhesion to this compound-Coated Surfaces
| Cancer Cell Line | This compound Ligand | Adhesion Level (Relative Cell Number) | Reference |
| Pancreatic (BxPC-3) | Sialyl Lewis X | +++ | |
| Pancreatic (Capan-1) | Sialyl Lewis X | +++ | |
| Breast (MCF7) | Sialyl Lewis A | ++ | |
| Colon Carcinoma | Sialylated β1 integrin ligand | +++ |
Note: Adhesion levels are represented qualitatively based on findings from multiple studies. Quantitative data can be obtained by cell counting after adhesion assays.
Table 4: Serum Antibody Reactivity to Sialylglycopeptides in Autoimmune Disease
| Autoimmune Disease | This compound Antigen | Relative Antibody Binding (IgG) | Reference |
| Rheumatoid Arthritis | Asialo-agalacto IgG glycan (G0) | Increased | |
| Rheumatoid Arthritis | Sialylated IgG glycan (G2S2) | Decreased | |
| Systemic Lupus Erythematosus | Asialo-agalacto IgG glycan (G0) | Increased | |
| Systemic Lupus Erythematosus | Sialylated IgG glycan (G2S2) | Decreased |
Experimental Protocols
Detailed protocols for key experiments involving this compound glycoarrays are provided below.
Protocol 1: Fabrication of this compound Microarray on NHS-Activated Glass Slides
Materials:
-
N-hydroxysuccinimide (NHS)-activated glass slides
-
Sialylglycopeptides with a primary amine linker
-
Printing Buffer: 300 mM sodium phosphate, pH 8.5
-
Blocking Buffer: 50 mM ethanolamine in 50 mM borate buffer, pH 9.2
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Microarray spotter
-
Humid chamber
-
Centrifuge with slide holders
Procedure:
-
Preparation of Sialylglycopeptides: Dissolve amine-functionalized sialylglycopeptides in printing buffer to a final concentration of 100 µM.
-
Microarray Printing:
-
Load the this compound solutions into a 384-well plate.
-
Use a robotic microarrayer to spot the solutions onto the NHS-activated glass slides. Maintain a humid environment (~60-70%) during printing to prevent evaporation.
-
Print each this compound in replicate (e.g., triplicate or quadruplicate) to ensure data reliability.
-
-
Immobilization:
-
Place the printed slides in a humid chamber at room temperature for 12-18 hours to allow for efficient covalent coupling of the amine linker to the NHS-activated surface.
-
-
Blocking:
-
Wash the slides briefly with PBST.
-
Immerse the slides in blocking buffer for 1 hour at room temperature with gentle agitation to quench any unreacted NHS groups.
-
-
Washing and Drying:
-
Wash the slides three times with PBST for 5 minutes each with gentle agitation.
-
Wash the slides once with deionized water.
-
Dry the slides by centrifugation in a slide holder at 200 x g for 5 minutes.
-
-
Storage: Store the fabricated glycoarrays in a desiccator at room temperature until use.
Protocol 2: Virus Binding Assay on this compound Microarray
Materials:
-
Fabricated this compound microarray slides
-
Fluorescently labeled virus (e.g., with Alexa Fluor 488)
-
Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, 0.05% Tween-20, and 1% BSA, pH 7.4
-
Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, 0.05% Tween-20, pH 7.4
-
Microarray scanner
Procedure:
-
Fluorescent Labeling of Virus (if necessary): Label the virus with a fluorescent dye according to the manufacturer's protocol. Purify the labeled virus to remove free dye.
-
Blocking:
-
Rehydrate the microarray slide by incubating with wash buffer for 5 minutes.
-
Block the slide with binding buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Virus Incubation:
-
Dilute the fluorescently labeled virus in binding buffer to the desired concentration.
-
Apply the virus solution to the microarray surface and cover with a coverslip.
-
Incubate in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the coverslip and wash the slide three times with wash buffer for 5 minutes each with gentle agitation.
-
Wash once with deionized water.
-
-
Drying: Dry the slide by centrifugation.
-
Data Acquisition:
-
Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent dye.
-
Use microarray analysis software to quantify the fluorescence intensity for each spot.
-
Protocol 3: Cell Adhesion Assay on this compound Microarray
Materials:
-
Fabricated this compound microarray slides
-
Cell line of interest
-
Cell culture medium
-
Fluorescent cell stain (e.g., Calcein-AM)
-
PBS
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with PBS and resuspend in serum-free cell culture medium.
-
Label the cells with a fluorescent stain according to the manufacturer's protocol.
-
-
Blocking: Block the microarray slide with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding:
-
Resuspend the fluorescently labeled cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Add the cell suspension to the microarray surface.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the slide three times with PBS to remove non-adherent cells.
-
-
Imaging and Quantification:
-
Immediately image the slide using a fluorescence microscope.
-
Capture images of each spot.
-
Quantify the number of adherent cells per spot using image analysis software.
-
Protocol 4: Serum Antibody Profiling on this compound Microarray
Materials:
-
Fabricated this compound microarray slides
-
Serum samples
-
Binding Buffer: PBST with 1% BSA
-
Wash Buffer: PBST
-
Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 647)
-
Microarray scanner
Procedure:
-
Serum Dilution: Dilute serum samples (typically 1:50 to 1:200) in binding buffer.
-
Blocking: Block the microarray slide with binding buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Apply the diluted serum to the microarray surface.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the slide three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in binding buffer.
-
Apply the secondary antibody solution to the microarray.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Drying: Wash the slide as in step 4 and dry by centrifugation.
-
Data Acquisition: Scan the slide and quantify the fluorescence intensity for each spot.
Visualizations
Siglec-2 (CD22) Signaling Pathway
References
Sialylglycopeptide in Cell Culture and Tissue Engineering: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides (SGPs) are complex biomolecules composed of a peptide backbone decorated with sialic acid-terminated glycans. These molecules play a crucial role in a myriad of biological processes, including cell adhesion, signaling, differentiation, and immune modulation. In the context of cell culture and tissue engineering, the strategic use of sialylglycopeptides offers a promising avenue to direct cell fate, enhance tissue formation, and improve the bioactivity of engineered constructs. This document provides detailed application notes and experimental protocols for the utilization of sialylglycopeptides in these fields.
Application Notes
Sialylglycopeptides can be employed in cell culture and tissue engineering in two primary ways: as a soluble supplement in culture media or as an immobilized component of a culture surface or scaffold.
1. Soluble Sialylglycopeptides in Cell Culture Media:
The addition of soluble SGPs to culture media can influence cell behavior by interacting with cell surface receptors and modulating signaling pathways. The rationale for this application is supported by studies showing that the endogenous sialylation status of cells, such as mesenchymal stem cells (MSCs), correlates with their differentiation potential. Specifically, a higher percentage of α2–6-sialylated N-glycans is associated with early passage MSCs that possess robust differentiation capabilities[1][2]. While direct dose-response data for sialylglycopeptides are limited, studies on the related molecule, sialic acid, have shown that supplementation in the range of 10-500 mg/L can enhance viable cell density and protein production in CHO and HEK293 cells[3]. It is hypothesized that exogenous SGPs can mimic the effects of a favorable, highly sialylated extracellular environment, thereby influencing cell fate.
Potential Applications:
-
Maintaining Pluripotency: The presence of terminal sialic acids has been implicated in the maintenance of pluripotency in human embryonic and induced pluripotent stem cells[4]. Supplementing culture media with SGPs may help preserve the undifferentiated state of these cells.
-
Directing Differentiation: By analogy with other glycoconjugates, specific SGP structures may promote lineage-specific differentiation. For example, while exogenous proteoglycans alone do not induce chondrogenesis in MSCs, they can modulate the expression of key chondrogenic markers like type II collagen and aggrecan in the presence of growth factors[1]. It is plausible that SGPs could similarly fine-tune differentiation pathways.
-
Enhancing Proliferation and Viability: Sialic acid supplementation has been shown to reduce reactive oxygen species and improve cell viability in culture. SGPs may exert similar protective effects, leading to more robust cell expansion.
2. Immobilized Sialylglycopeptides for Surface and Scaffold Functionalization:
Immobilizing SGPs onto tissue culture plastic or within 3D scaffolds creates a bio-interactive surface that can directly influence cell adhesion, morphology, and signaling. Cell-extracellular matrix (ECM) interactions are critical for guiding cell behavior, and SGPs can mimic components of the natural ECM.
Potential Applications:
-
Promoting Cell Adhesion: Sialylated molecules are involved in cell adhesion processes. Coating surfaces with SGPs can provide specific binding sites for cell surface receptors, promoting cell attachment and spreading.
-
Modulating Differentiation: The presentation of specific glycan structures on a surface can influence stem cell fate. By immobilizing SGPs, it may be possible to create instructive surfaces that guide MSCs towards chondrogenic or osteogenic lineages.
-
Tissue Engineering Scaffolds: Incorporating SGPs into hydrogels or other porous scaffolds can enhance their biocompatibility and bioactivity. This can lead to improved cell infiltration, proliferation, and matrix deposition within the engineered construct.
Quantitative Data Summary
Direct quantitative data on the effects of exogenous sialylglycopeptides on cell proliferation and differentiation is an emerging area of research. The following tables summarize relevant data from studies on endogenous sialylation and supplementation with related molecules, providing a basis for experimental design.
| Cell Type | Parameter Measured | Finding | Reference |
| Adipose-derived MSCs (human) | Percentage of α2–6-sialylated N-glycans (of total sialylated N-glycans) | Early passage (high differentiation potential): 24-28% Late passage (low differentiation potential): 13-15% | |
| Cartilage-derived chondrocytes (human) | Percentage of α2–6-sialylated N-glycans (of total sialylated N-glycans) | Passage 7: 28% Passage 28: 5% | |
| CHO and HEK293 cells | Optimal concentration of sialic acid for improved cell viability and protein expression | 10-500 mg/L | |
| Mesenchymal Stem Cells (rabbit) | Effect of exogenous proteoglycans on chondrogenic marker expression (in the presence of TGF-β3 and BMP-2) | Decreased expression of type II collagen and aggrecan mRNA compared to growth factors alone. No significant change in type I and type X collagen. |
Key Signaling Pathways
The interaction of sialylglycopeptides with the cell surface is likely to trigger intracellular signaling cascades that regulate cell fate. Based on the known roles of sialylation and ECM interactions in stem cell biology, the following pathways are of particular interest.
1. Integrin-Focal Adhesion Kinase (FAK) Signaling:
Integrins are key cell surface receptors that mediate attachment to the ECM. Binding of extracellular ligands, potentially including SGPs, can lead to integrin clustering and the activation of Focal Adhesion Kinase (FAK). Activated FAK is a crucial signaling hub that can influence cell survival, proliferation, and differentiation.
2. PI3K/Akt Pathway in Chondrogenesis:
The PI3K/Akt pathway is a critical regulator of chondrocyte survival and differentiation. Activation of this pathway by growth factors like IGF-1 promotes anabolic processes in chondrocytes. It is plausible that SGPs could modulate this pathway, either directly or by sensitizing the cells to other growth factors, thereby influencing chondrogenic outcomes.
Experimental Protocols
Protocol 1: Supplementation of Cell Culture Media with Soluble this compound
This protocol describes the preparation and use of SGP as a supplement in liquid culture media.
Materials:
-
Lyophilized this compound (e.g., from egg yolk or bovine fetuin)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Basal cell culture medium appropriate for the cell type
-
0.22 µm sterile syringe filters
-
Sterile conical tubes and syringes
Procedure:
-
Reconstitution of SGP:
-
Aseptically, reconstitute the lyophilized SGP in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1-10 mg/mL). Gently vortex to dissolve. SGP solutions can be stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Sterilization of SGP Stock Solution:
-
Sterilize the SGP stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube. This is crucial to prevent contamination of the cell culture.
-
-
Supplementation of Culture Medium:
-
Thaw the sterile SGP stock solution at room temperature.
-
Dilute the SGP stock solution into the complete cell culture medium to achieve the desired final concentration. Based on indirect evidence, a starting range of 10-200 µg/mL is recommended for initial experiments. A dose-response experiment should be performed to determine the optimal concentration for the specific cell type and application.
-
For example, to make 10 mL of medium with a final SGP concentration of 100 µg/mL from a 1 mg/mL stock solution, add 1 mL of the SGP stock to 9 mL of complete culture medium.
-
-
Cell Culture:
-
Culture the cells in the SGP-supplemented medium according to standard protocols. Include a control group cultured in medium without SGP.
-
The timing of SGP addition (e.g., throughout proliferation, only during differentiation) should be optimized based on the experimental goals.
-
Monitor the cells for changes in morphology, proliferation rate, and expression of relevant markers.
-
References
- 1. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
- 2. Structural and quantitative evidence of α2–6-sialylated N-glycans as markers of the differentiation potential of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evidences for the involvement of cell surface glycans in stem cell pluripotency and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Release of N-glycans from Sialylglycopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic release of N-linked (N-glycans) from sialylglycopeptides using Peptide-N-Glycosidase F (PNGase F). The protocols are designed to be a comprehensive guide for researchers in academia and the biopharmaceutical industry.
Introduction
N-glycosylation is a critical post-translational modification that significantly impacts the structure, function, and immunogenicity of proteins. Sialylated glycans, in particular, play crucial roles in various biological processes. Accurate analysis of N-glycans is therefore essential for protein characterization, biomarker discovery, and the quality control of biotherapeutic glycoproteins. The enzymatic release of N-glycans using PNGase F is a widely adopted method due to its high specificity and efficiency in cleaving the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the polypeptide chain.[1][2] This document outlines protocols for N-glycan release under both denaturing and non-denaturing conditions.
Quantitative Data Summary
The efficiency of enzymatic N-glycan release can be influenced by several factors, including the conformation of the glycoprotein substrate. Denaturation of the glycoprotein is often recommended to ensure complete and efficient release of all N-glycans.[3][4] The following tables summarize typical reaction conditions for PNGase F-mediated N-glycan release under both denaturing and non-denaturing conditions, based on commonly used protocols.
Table 1: Comparison of Reaction Parameters for Denaturing vs. Non-Denaturing N-Glycan Release
| Parameter | Denaturing Conditions | Non-Denaturing Conditions | Key Considerations |
| Glycoprotein Amount | 1-500 µg | 1-500 µg | Can be scaled based on analytical needs. |
| Denaturation Step | Heat (e.g., 95-100°C for 5-10 min) with SDS and a reducing agent (e.g., DTT) | Omitted | Denaturation unfolds the protein, providing better enzyme access to glycosylation sites.[3] |
| Enzyme Amount | Typically 1-2 µL (e.g., 500 units) | Typically 2-5 µL (may require more enzyme) | Higher enzyme concentration may be needed for native proteins to achieve complete deglycosylation. |
| Incubation Time | 1-3 hours at 37°C | 4-24 hours at 37°C | Longer incubation is often necessary for native proteins due to steric hindrance. |
| Reaction Buffer | Phosphate or bicarbonate buffer (pH 7.5-8.6) | Phosphate or bicarbonate buffer (pH 7.5-8.6) | Optimal pH for PNGase F is typically between 7.5 and 8.6. |
| Additives | NP-40 or Triton X-100 to counteract SDS inhibition of PNGase F | None required | Detergents like NP-40 are crucial to prevent the inactivation of PNGase F by SDS. |
| Expected Efficiency | High (>95%) for most glycoproteins | Variable, may be incomplete for some glycoproteins | A denatured control is recommended to assess the extent of deglycosylation under native conditions. |
Table 2: Typical Reagent Concentrations for PNGase F Digestion
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Glycoprotein | Variable | 1-20 µg in a 20 µL reaction |
| Denaturing Buffer (10X) | 5% SDS, 0.4 M DTT | 0.5% SDS, 40 mM DTT (in denaturation step) |
| Reaction Buffer (e.g., GlycoBuffer 2, 10X) | 0.5 M Sodium Phosphate, pH 7.5 | 50 mM Sodium Phosphate |
| NP-40 | 10% | 1% |
| PNGase F | 500,000 units/mL | 25,000 units/mL (for a 1 µL addition to a 20 µL reaction) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the enzymatic release of N-glycans from sialylglycopeptides, outlining both the denaturing and non-denaturing pathways.
Caption: Workflow for enzymatic N-glycan release.
Experimental Protocols
The following are detailed protocols for the enzymatic release of N-glycans from sialylglycopeptides using PNGase F under both denaturing and non-denaturing conditions.
Protocol 1: In-Solution N-Glycan Release under Denaturing Conditions
This protocol is recommended for achieving complete deglycosylation and is suitable for most applications where the native structure of the protein is not required for downstream analysis.
Materials:
-
This compound sample
-
PNGase F (e.g., New England Biolabs, #P0704)
-
Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 0.4 M DTT)
-
Reaction Buffer (10X) (e.g., 0.5 M Sodium Phosphate, pH 7.5)
-
10% NP-40
-
Nuclease-free water
-
Heating block or thermocycler
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, combine 1-20 µg of the this compound sample with 1 µL of 10X Glycoprotein Denaturing Buffer.
-
Add nuclease-free water to a final volume of 10 µL.
-
-
Denaturation:
-
Heat the sample at 100°C for 10 minutes to denature the glycoprotein.
-
Immediately place the tube on ice for 5 minutes to cool, then briefly centrifuge to collect the condensate.
-
-
Reaction Setup:
-
To the denatured sample, add the following components:
-
2 µL of 10X Reaction Buffer
-
2 µL of 10% NP-40 (this is crucial to counteract the inhibitory effect of SDS on PNGase F)
-
6 µL of nuclease-free water
-
-
The total reaction volume should now be 20 µL.
-
-
Enzymatic Digestion:
-
Add 1 µL of PNGase F to the reaction mixture and mix gently by pipetting.
-
Incubate the reaction at 37°C for 1 hour. For complex glycoproteins, the incubation time can be extended to 3 hours.
-
-
Downstream Processing:
-
The released N-glycans are now ready for purification, fluorescent labeling, and subsequent analysis by methods such as HPLC, UPLC, or mass spectrometry.
-
Protocol 2: In-Solution N-Glycan Release under Non-Denaturing (Native) Conditions
This protocol is suitable for applications where the native conformation of the glycoprotein needs to be preserved, for example, in studies of enzyme activity or protein-protein interactions post-deglycosylation. Note that deglycosylation may be incomplete under these conditions.
Materials:
-
This compound sample
-
PNGase F
-
Reaction Buffer (10X) (e.g., 0.5 M Sodium Phosphate, pH 7.5)
-
Nuclease-free water
-
Incubator
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1-20 µg of the this compound sample with 2 µL of 10X Reaction Buffer.
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Enzymatic Digestion:
-
Add 2-5 µL of PNGase F to the reaction mixture and mix gently. A higher enzyme concentration may be required compared to the denaturing protocol.
-
Incubate the reaction at 37°C for 4-24 hours. The optimal incubation time should be determined empirically for each specific glycoprotein.
-
-
Assessing Completion (Optional but Recommended):
-
It is advisable to run a parallel reaction under denaturing conditions (Protocol 1) to serve as a positive control for complete deglycosylation.
-
The extent of deglycosylation can be assessed by SDS-PAGE, where the deglycosylated protein will exhibit a mobility shift due to the reduction in molecular weight.
-
-
Downstream Processing:
-
The reaction mixture containing the deglycosylated protein and released N-glycans can be used for further analysis.
-
Conclusion
The choice between denaturing and non-denaturing protocols for the enzymatic release of N-glycans depends on the specific research question and the nature of the this compound. While denaturing conditions generally ensure complete and rapid N-glycan release, non-denaturing protocols are essential when the integrity of the protein's native structure is paramount. The protocols and data provided in these application notes offer a robust starting point for researchers to effectively release and analyze N-glycans from sialylglycopeptides.
References
Troubleshooting & Optimization
Technical Support Center: Sialylglycopeptide Analysis
Welcome to the technical support center for sialylglycopeptide (SGP) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yield, during SGP extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound (SGP) yield?
A1: Low SGP yield is a frequent issue stemming from the inherent instability of the sialic acid linkage. The primary causes include:
-
Sialic Acid Lability: Sialic acids are fragile and prone to cleavage under acidic conditions (low pH) and at elevated temperatures, which are common during sample preparation steps like enzymatic digestion, labeling, and purification.[1][2][3]
-
Inefficient Enrichment: The chosen enrichment strategy may not be optimal for the specific sample type or may be performed under suboptimal conditions, leading to poor capture of SGPs.
-
Suboptimal Digestion: Incomplete protein digestion can result in large glycopeptides that are difficult to enrich and analyze effectively.
-
Sample Loss During Clean-up: Multiple clean-up steps can lead to cumulative sample loss.
-
Adsorption to Surfaces: Peptides and glycopeptides can adsorb to plasticware and chromatography columns, reducing recovery.[4]
Q2: How can I prevent the loss of sialic acids during my workflow?
A2: Preventing sialic acid loss is critical for accurate SGP analysis. Key strategies include:
-
Chemical Stabilization: Derivatization of the sialic acid's carboxyl group through amidation or esterification can significantly improve stability.[1] This is often done before enrichment and analysis.
-
Temperature Control: Maintain low temperatures (e.g., 4°C) whenever possible, especially during long incubation steps. Avoid high temperatures (>28°C) during labeling and other preparation steps.
-
pH Management: Avoid strongly acidic conditions. If low pH is necessary, minimize the exposure time and temperature. For instance, sialic acids are more stable at neutral pH.
-
Optimized Protocols: Utilize protocols specifically designed for sialylated glycoproteins, which often incorporate milder reagents and conditions.
Q3: What is the best enrichment strategy for sialylglycopeptides?
A3: The "best" strategy depends on the sample complexity and downstream analysis. Common and effective methods include:
-
Titanium Dioxide (TiO2) Chromatography: TiO2 has a high affinity for negatively charged sialic acids, making it a highly selective method for enriching SGPs.
-
Hydrazide Chemistry: This method involves the oxidation of sialic acid cis-diols to aldehydes, which are then captured by hydrazide-functionalized beads. This is a highly specific covalent capture method.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates molecules based on hydrophilicity. Since glycans are hydrophilic, this is a widely used technique for glycopeptide enrichment. However, it may not be as selective for sialylated species compared to other methods.
-
Lectin Affinity Chromatography: Using lectins that specifically bind to sialic acids (e.g., Sambucus nigra agglutinin - SNA) can enrich for sialylated glycopeptides.
Troubleshooting Guide
This guide addresses specific issues that can lead to low SGP yield and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low SGP signal in Mass Spectrometry | Loss of sialic acid during sample preparation. | • Implement chemical stabilization of sialic acids (e.g., ethyl esterification or amidation) prior to enrichment. • Maintain low temperatures (4°C) during incubations and avoid heating above 60°C. • Ensure all solutions are at a neutral or slightly basic pH where possible. |
| Inefficient enrichment of SGPs. | • Optimize the binding and elution buffers for your chosen enrichment method (e.g., TiO2, HILIC). For boronic acid affinity, ensure the pH is optimal (pH 10.5-11). • Consider a two-step enrichment strategy, such as combining C18 fractionation with TiO2 chromatography to reduce sample complexity. • Evaluate different enrichment materials. For example, graphite columns can be effective for smaller glycopeptides. | |
| Poor ionization of SGPs. | • Derivatization of sialic acids can improve ionization efficiency in positive-ion mode MS. • Analyze samples in negative-ion mode, as the carboxyl group of sialic acid promotes negative ionization. | |
| High background of non-glycosylated peptides | Non-specific binding during enrichment. | • Increase the stringency of wash steps after the enrichment capture. • For affinity-based methods, consider a pre-clearing step with underivatized beads to reduce non-specific binding. |
| Sample complexity is too high. | • Incorporate a fractionation step before enrichment to simplify the peptide mixture. | |
| Inconsistent results between replicates | Variability in manual sample preparation. | • Automate liquid handling steps where possible. • Ensure consistent incubation times, temperatures, and reagent concentrations for all samples. |
| Contamination from lab environment. | • Use high-purity water and solvents. • Be mindful of contaminants like PEG from plastics or detergents. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in method selection and optimization.
Table 1: Effect of Temperature on Sialic Acid Stability
| Temperature | Incubation Time | pH | Remaining Sialylated N-glycans (%) |
| 4°C | 4 hours | <2.0 (0.1% TFA) | ~95% |
| 23°C | 4 hours | <2.0 (0.1% TFA) | ~80% |
| 37°C | 4 hours | <2.0 (0.1% TFA) | ~60% |
| 65°C | 4 hours | <2.0 (0.1% TFA) | <50% |
| (Data adapted from a study on the hydrolysis of sialic acids in low pH.) |
Table 2: Comparison of this compound Enrichment Efficiencies
| Enrichment Method | Sample Type | Enrichment Efficiency/Selectivity | Reference |
| Click Chemistry & Dynamic Covalent Exchange | Bovine Fetuin Digest | ~72% (ratio of identified SGPs to total peptides) | |
| TiO2 | Single Glycoprotein | Enabled detection of all 5 N-glycosylation sites | |
| Boronic Acid Affinity | Yeast Proteins | 816 N-glycosylation sites identified | |
| Hydrazide Chemistry | Plasma Samples | 329 N-glycosylation sites identified |
Experimental Protocols
Protocol 1: Chemical Stabilization of Sialic Acids by Ethyl Esterification
This protocol is adapted from methods described for stabilizing sialylated glycopeptides.
-
Sample Preparation: Start with lyophilized glycopeptides.
-
Reagent Preparation: Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in ethanol.
-
Reaction: Dissolve the glycopeptides in the EDC/HOBt/ethanol solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Clean-up: Purify the esterified glycopeptides using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents.
-
Elution and Drying: Elute the stabilized glycopeptides from the SPE cartridge and dry them in a vacuum centrifuge.
Protocol 2: Enrichment of Sialylglycopeptides using TiO2 Chromatography
This protocol is based on the principles of TiO2 affinity for sialylated glycopeptides.
-
Sample Preparation: Resuspend the peptide digest (with or without prior sialic acid stabilization) in a loading buffer containing a high concentration of an organic solvent (e.g., 80% acetonitrile) and a low concentration of trifluoroacetic acid (TFA).
-
Column Equilibration: Equilibrate a TiO2 spin tip or column with the loading buffer.
-
Sample Loading: Load the peptide sample onto the TiO2 column and allow it to flow through. Reload the flow-through to maximize binding.
-
Washing: Wash the column extensively with the loading buffer to remove non-specifically bound peptides. A subsequent wash with a lower concentration of organic solvent may also be performed.
-
Elution: Elute the bound sialylglycopeptides using an alkaline solution, such as ammonium hydroxide or a phosphate buffer at high pH.
-
Desalting and Analysis: Desalt the eluted SGPs using a C18 or graphite SPE cartridge before analysis by mass spectrometry.
Visualized Workflows and Pathways
Caption: A troubleshooting flowchart for addressing low this compound yield.
Caption: A general experimental workflow for this compound enrichment and analysis.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Sialylglycopeptide (SGP) Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Sialylglycopeptide (SGP).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound preparations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low SGP Yield After Initial Extraction | Inefficient extraction from the source material (e.g., egg yolk powder). | - Ensure the correct ratio of solvent to egg yolk powder is used. An optimized protocol suggests a 1:3 (w/v) ratio of egg yolk powder to water for initial resuspension.[1] - Stir the suspension for an adequate amount of time (e.g., 2 hours at room temperature) to ensure complete dissolution of SGP.[1] - Consider using an aqueous ethanol solution (e.g., 40%) for extraction, as it has been shown to be effective.[2] |
| Co-precipitation of SGP with proteins and lipids. | - Use a chloroform/methanol precipitation step to effectively separate lipids and proteins from the aqueous phase containing SGP.[1] - Centrifugation steps must be performed at appropriate speeds and temperatures (e.g., 3000 x g at 4°C) to ensure clear separation of phases.[1] | |
| Presence of Multiple Peaks During HPLC Analysis (Heterogeneity) | The SGP preparation is not homogenous and contains closely related structures. | - Employ Hydrophilic Interaction Chromatography (HILIC) for purification, as it has demonstrated a strong capability to separate SGP into its homogeneous constituents. - Porous Graphitized Carbon (PGC) chromatography can also be used for the separation of glycopeptide isomers. |
| Contamination with other glycopeptides or free N-glycans. | - Perform enzymatic treatment with Neuraminidase and β-galactosidase to remove terminal sialic acid and galactose residues, followed by further purification. - Treatment with Pronase can be used to trim the peptide backbone, which may help in simplifying the mixture before a final purification step. | |
| Poor Peak Shape in HPLC (Tailing or Splitting) | Secondary interactions between the glycopeptide and the stationary phase. | - Adjust the mobile phase pH. For silica-based columns, a lower pH can minimize interactions with residual silanol groups. - Ensure the mobile phase is adequately buffered. |
| Column overload. | - Dilute the sample and reinject to see if peak shape improves. | |
| Issues with the column, such as a blocked frit or void spaces. | - If all peaks are affected, consider a partially blocked inlet frit. Backflushing the column may resolve the issue. - If the problem persists, the column may need to be replaced. | |
| Sample solvent is incompatible with the mobile phase. | - Whenever possible, dissolve the sample in the initial mobile phase. | |
| Contamination with Lipids and Proteins | Incomplete removal during the initial extraction and precipitation steps. | - Optimize the chloroform/methanol precipitation method. Ensure vigorous mixing and proper phase separation during centrifugation. - An active carbon/Celite column chromatography step can be effective in removing impurities after the initial extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common source for this compound (SGP) isolation?
A1: The most common and readily available source for the isolation of SGP is hen egg yolk. Commercially available egg yolk powder is often used to avoid the need for lyophilizing fresh egg yolks.
Q2: What are the main challenges in purifying SGP?
A2: The main challenges include the presence of closely related SGP structures leading to heterogeneity, and contamination with other biomolecules from the source material, such as lipids and other proteins. These impurities can interfere with downstream applications and analytical characterization.
Q3: Which chromatographic technique is most effective for obtaining high-purity SGP?
A3: Hydrophilic Interaction Chromatography (HILIC) has been shown to be highly effective in fractionating SGP into homogeneous constituents, which is often a challenge with other methods like reverse phase or porous graphitized carbon (PGC) chromatography. However, PGC is also a powerful technique for separating glycan isomers.
Q4: Can enzymatic treatment improve the purity of my SGP preparation?
A4: Yes, enzymatic treatment can significantly improve the homogeneity of your SGP preparation. A combination of Neuraminidase (to remove sialic acids) and β-galactosidase (to remove galactose) can be used to trim the glycan structure. Subsequently, Pronase can be used to digest the peptide backbone to a single asparagine residue, which can simplify the mixture for further purification.
Q5: What kind of yield and purity can I expect from an optimized purification protocol?
A5: An optimized protocol using chloroform/methanol precipitation followed by a single chromatographic step can yield approximately 200 mg of SGP from 250 g of egg yolk powder in a single day. Purity of over 95% as determined by HPLC can be achieved.
Experimental Protocols
Protocol 1: Improved SGP Extraction from Egg Yolk Powder
This protocol is an optimized and environmentally friendly procedure for the milligram-scale isolation of SGP.
-
Resuspend Egg Yolk Powder: Resuspend 250 g of egg yolk powder in 750 ml of MilliQ water (1:3 w/v ratio).
-
Stirring: Stir the suspension for 2 hours at room temperature.
-
Methanol Addition: Add 500 ml of Methanol (2 volumes) to the mixture and stir for another hour at room temperature.
-
Centrifugation: Separate the suspension into 40 ml fractions in 50 ml falcon tubes and centrifuge at 3000 x g at 4°C for 5 minutes.
-
Chloroform Addition: Add 10 ml of chloroform to the egg yolk-Methanol mixture and mix well.
-
Second Centrifugation: Centrifuge at 3000 x g at 4°C for 10 minutes.
-
Collection of Aqueous Phase: Carefully decant the aqueous phase containing the SGP.
-
Concentration: Pool the aqueous fractions and concentrate under reduced pressure using a rotovap.
-
Purification: The concentrated crude product is then subjected to gel filtration on Sephadex G50.
Protocol 2: HILIC-HPLC for SGP Purification
This protocol is for the purification of SGP using Hydrophilic Interaction Chromatography.
-
Sample Preparation: Dissolve the crude SGP in the initial mobile phase. Add 3 volumes of acetonitrile (MeCN) containing 0.1% TFA to the sample peptide solution (final MeCN concentration of 75%). If a precipitate forms, remove it by centrifugation.
-
Column Equilibration: Equilibrate the Amide-80 column with 75% MeCN + 0.1% TFA.
-
Sample Injection: Inject the sample onto the column.
-
Washing: Wash the column with the equilibration buffer until the absorbance at 215 nm returns to baseline.
-
Elution: Elute the glycopeptides with a lower concentration of organic solvent, for example, 50% MeCN + 0.1% TFA. A gradient elution from 75% to 50% MeCN can also be used for fractionation.
-
Solvent Removal: Remove the solvent from the collected fractions by evaporation or freeze-drying.
Protocol 3: Enzymatic Treatment of SGP
This protocol describes the enzymatic trimming of the glycan and peptide portions of SGP.
-
Neuraminidase and Galactosidase Digestion:
-
Dissolve the isolated SGP in a sodium acetate buffer (50 mM, pH 5.5) with 5 mM CaCl₂.
-
Add Neuraminidase and incubate at 37°C overnight with shaking.
-
Adjust the pH to 4.5 with acetic acid.
-
Add β-galactosidase and incubate at 37°C with shaking. Monitor the reaction by ESI-MS.
-
-
Pronase Digestion:
-
After the glycosidase treatment, the resulting glycopeptide can be further treated with Pronase to trim the peptide backbone to a single asparagine residue.
-
Dissolve the glycopeptide in a suitable buffer for Pronase (e.g., Tris-HCl buffer, pH 8.0).
-
Add Pronase and incubate at 37°C. The reaction time may vary and should be monitored.
-
Quantitative Data Summary
| Purification Method | Starting Material | Yield | Purity | Reference |
| Chloroform/Methanol Precipitation + Gel Filtration | 250 g Egg Yolk Powder | ~200 mg SGP | Homogenous by MS | |
| Cotton Hydrophilic Chromatography | 50 Egg Yolks | 300 mg SGP | >95% by HPLC | |
| Solid/Liquid Extraction + HILIC-HPLC | Egg Yolk Powder | Gram quantities | Analytically pure | |
| Anion Exchange + PGC | Crude SGP from fresh yolks | 8.6 mg A2G2S2 | 94% |
Visualizations
Experimental Workflow for SGP Purification
Caption: General workflow for the purification of this compound (SGP).
Troubleshooting Logic for HPLC Peak Shape Issues
References
Technical Support Center: Sialylglycopeptide Separation by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of sialylglycopeptides.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic mode for separating sialylglycopeptides?
A1: The choice of chromatographic mode depends on the specific analytical goal. Here's a breakdown of the most common techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used and effective technique for separating glycopeptides.[1][2][3] HILIC is particularly adept at separating glycoforms with the same peptide backbone, including isobaric glycoforms.[4] The retention of glycopeptides in HILIC increases with the number of sugar units, making it sensitive to the glycan moiety.[4]
-
Reversed-Phase (RP) Chromatography: RP chromatography is another common method, often requiring the derivatization of glycans with a hydrophobic tag to achieve retention. High-temperature RP-LC has shown success in separating isomeric O- and N-linked glycopeptides.
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange. MMC can provide unique selectivity and enhanced retention for charged analytes like sialylated glycopeptides, often without the need for ion-pairing reagents.
Q2: How can I prevent the loss of labile sialic acid residues during analysis?
A2: Sialic acids are notoriously labile and can be lost during sample preparation and mass spectrometry analysis. To mitigate this, chemical derivatization is often employed to stabilize the sialic acid residues. Additionally, optimizing mass spectrometry ionization conditions, such as using a negative-ion mode, can help minimize the loss of sialic acids.
Q3: My sialylglycopeptide peaks are tailing. What are the common causes and solutions?
A3: Peak tailing can be caused by several factors in chromatography. Strong interactions between basic functional groups on the analyte and acidic silanol groups on the column packing can lead to secondary interactions and tailing. Operating at a lower pH to protonate the silanol groups or using an end-capped column can help minimize these interactions. Other causes can include a deformed packing bed in the column or using a sample solvent that is too strong.
Q4: How can I improve the detection and sensitivity of my this compound analysis?
A4: For fluorescence detection, sialic acids can be derivatized with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene-2HCl (DMB). For mass spectrometry, enrichment of glycopeptides from complex mixtures is crucial to avoid ionization suppression from non-glycosylated peptides. Techniques like HILIC solid-phase extraction (SPE) can be used for this purpose. Optimizing electrospray ionization (ESI) source parameters is also critical for achieving high MS sensitivity.
Troubleshooting Guides
Problem 1: Poor Peak Resolution or Co-elution of Isomers
Q: I am unable to separate isomeric sialylglycopeptides. How can I improve the resolution?
A: Separating isomers, especially those with different sialic acid linkages (e.g., α2,3- vs. α2,6-), is a common challenge.
Solutions:
-
Optimize HILIC Conditions:
-
Stationary Phase Selection: Different HILIC stationary phases exhibit varying selectivities. For instance, a HALO® penta-HILIC column has been shown to provide high selectivity and resolution for glycopeptides. The choice of stationary phase can significantly impact the retention of sialylated glycopeptides.
-
Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of salt, can affect the retention and separation of glycopeptides. Replacing formic acid with ammonium formate, for example, can alter the retention mechanism.
-
-
Employ High-Temperature Reversed-Phase LC: Increasing the column temperature in RP-LC can enhance the resolution for separating sialylated glycopeptide isomers. For example, α2,6-linked sialylated N-glycopeptides tend to elute before their α2,3-linked counterparts in high-temperature RPLC.
-
Sialic Acid Derivatization: Derivatizing sialic acids can allow for the differentiation of linkages by reversed-phase liquid chromatography.
-
Mixed-Mode Chromatography: The unique selectivity of mixed-mode columns, which combine interactions like reversed-phase and ion-exchange, can be beneficial for separating closely related glycopeptides.
Problem 2: Low Signal Intensity and Poor Sensitivity in Mass Spectrometry
Q: My this compound signals are weak in the mass spectrometer. What can I do to enhance them?
A: Low signal intensity is often due to poor ionization efficiency or suppression effects from other components in the sample.
Solutions:
-
Enrich for Glycopeptides: It is crucial to enrich glycopeptides from complex peptide mixtures prior to MS analysis to avoid signal suppression from non-glycosylated peptides. HILIC SPE is an effective method for this enrichment. Titanium dioxide (TiO2) chromatography can also be used for the selective enrichment of sialic acid-containing glycopeptides.
-
Optimize MS Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters can significantly improve signal intensities.
Parameter Optimized Value Desolvation Temperature 500 °C Sampling Cone Voltage 75 V Table 1: Example of optimized ESI source parameters for the analysis of RapiFluor-MS labeled sialylated N-glycans.
-
Use MS-Enhancing Derivatization Labels: Derivatizing glycans with labels designed to enhance positive ion mode MS detection can improve sensitivity.
Problem 3: Irreproducible Retention Times
Q: The retention times for my sialylglycopeptides are shifting between runs. What is causing this?
A: Fluctuating retention times can compromise data quality and reproducibility.
Solutions:
-
Ensure Column Equilibration: Inadequate column equilibration is a common cause of retention time drift, especially in HILIC. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is often recommended.
-
Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability.
-
Always use high-purity solvents and additives (e.g., HPLC-grade).
-
Prepare fresh mobile phases regularly.
-
Ensure accurate and consistent mixing of mobile phase components, especially for gradient elution.
-
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Inspect for System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to unstable retention times.
Experimental Protocols
Protocol 1: Generic Sample Preparation for N-Glycopeptide Analysis
This protocol outlines the general steps for preparing N-glycopeptides from a purified glycoprotein for chromatographic analysis.
-
Reduction and Alkylation:
-
Dissolve the glycoprotein in a denaturation buffer.
-
Add dithiothreitol (DTT) and incubate to reduce disulfide bonds.
-
Add iodoacetamide (IAA) and incubate in the dark to alkylate the free sulfhydryl groups.
-
Dialyze the sample to remove excess reagents.
-
-
Proteolytic Digestion:
-
Resuspend the lyophilized protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease such as trypsin or Lys-C and incubate overnight at 37°C.
-
Quench the digestion by adding an acid like trifluoroacetic acid (TFA).
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
Use HILIC SPE to separate glycopeptides from non-glycosylated peptides.
-
Protocol 2: Sialic Acid Linkage-Specific Derivatization
This protocol is for the ethyl esterification and amidation of sialic acids to enable linkage differentiation by RPLC-MS.
-
Prepare the ethyl esterification reagent (250 mM EDC and 250 mM HOBt in ethanol).
-
Add the reagent to the procainamide-labeled N-glycans and incubate for 60 minutes at 37°C.
-
Add 28% ammonia to the samples, reseal, and incubate for another 60 minutes at 37°C.
-
Add acetonitrile to bring the samples to the final desired volume for analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers [mdpi.com]
- 3. waters.com [waters.com]
- 4. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sialylglycopeptide Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of sialylglycopeptides to prevent degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing a loss of sialic acid in my sialylglycopeptide sample. What are the common causes?
A1: Loss of sialic acid, also known as desialylation, is a common issue during the storage and handling of sialylglycopeptides. The primary causes of this degradation are:
-
Acidic pH: Sialic acids are fragile in acidic solutions and can be hydrolyzed from the glycan chain.[1][2] Conditions with a low pH, such as the use of trifluoroacetic acid (TFA) in buffers, can lead to significant loss of sialic acids, especially over extended periods.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of acid-catalyzed hydrolysis of sialic acids.[1] Storing samples at room temperature or higher, particularly in acidic buffers, will lead to substantial degradation.[1]
-
Enzymatic Degradation: Sialidases (also known as neuraminidases) are enzymes that specifically cleave sialic acid residues from glycoconjugates. Contamination of your sample with sialidases, which can be of bacterial or cellular origin, will lead to rapid desialylation.
-
Repeated Freeze-Thaw Cycles: While not as extensively documented for sialylglycopeptides specifically, repeated freezing and thawing can lead to physical stress on the molecule, potentially contributing to degradation.
Q2: What are the optimal storage conditions for short-term and long-term preservation of sialylglycopeptides?
A2: To maintain the integrity of your this compound samples, adhere to the following storage recommendations:
-
Short-Term Storage (days to weeks):
-
Temperature: Store aqueous solutions at 4°C.
-
pH: Maintain a neutral pH (around 7.0). Avoid acidic buffers. If an acidic pH is required for an experimental step, keep the incubation time as short as possible and the temperature low.
-
Inhibitors: If enzymatic degradation is suspected, consider adding a sialidase inhibitor to the storage buffer.
-
-
Long-Term Storage (months to years):
-
Lyophilization: For long-term preservation, lyophilization (freeze-drying) is the recommended method. Lyophilized samples are more stable at room temperature and can be stored for extended periods at -20°C or -80°C to minimize any residual chemical degradation.
-
Storage of Lyophilized Product: Store the lyophilized powder in a tightly sealed container in a dry environment, protected from light.
-
Q3: My experimental protocol requires an acidic pH. How can I minimize sialic acid loss?
A3: If your experiment necessitates acidic conditions, you can take the following precautions to mitigate desialylation:
-
Lower the Temperature: Perform the acidic step at the lowest temperature compatible with your protocol (e.g., on ice or at 4°C).
-
Minimize Incubation Time: Keep the duration of exposure to acidic conditions as short as possible.
-
Chemical Stabilization: For applications where the sialic acid's carboxyl group is not involved in a downstream reaction, consider chemical derivatization to protect it. Methods like methyl esterification or amidation can stabilize the sialic acid moiety.
Q4: I suspect my sample is contaminated with sialidases. How can I confirm this and what can I do to prevent it?
A4: To address potential sialidase contamination:
-
Confirmation: You can assay for sialidase activity using a fluorogenic substrate like 4-methylumbelliferyl-α-D-N-acetylneuraminic acid. An increase in fluorescence over time indicates the presence of sialidases.
-
Prevention:
-
Use Sterile Techniques: Work in a sterile environment and use sterile, nuclease-free water and reagents to prevent microbial contamination, which is a common source of sialidases.
-
Incorporate Sialidase Inhibitors: Add a broad-spectrum sialidase inhibitor, such as 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), to your buffers. Other inhibitors like oseltamivir and zanamivir are also available and target viral neuraminidases, but may have broader activity.
-
Quantitative Data on this compound Degradation
The following table summarizes the impact of temperature and pH on the stability of sialylglycopeptides, specifically the loss of N-acetylneuraminic acid (Neu5Ac).
| Condition | Incubation Time | Temperature | Neu5Ac Loss (%) | Reference |
| 0.1% TFA (pH ≈ 2.1) | 4 hours | 4°C | Minimal | |
| 0.1% TFA (pH ≈ 2.1) | 4 hours | 23°C (Room Temp) | Partial | |
| 0.1% TFA (pH ≈ 2.1) | 4 hours | 37°C | Significant | |
| 0.1% TFA (pH ≈ 2.1) | 4 hours | 65°C | Near Complete | |
| pH 2 | 6 days | Not Specified | ~30% | |
| Neutral pH | 6 days | Not Specified | Minimal |
Experimental Protocols
Protocol 1: Assessment of this compound Stability under Different pH and Temperature Conditions
This protocol allows for the systematic evaluation of sialic acid loss from a this compound sample.
Materials:
-
This compound sample
-
Buffers of varying pH (e.g., pH 2, 4, 5.5, 7.5)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 23°C, 37°C, 65°C)
-
Method for quantifying sialic acid loss (e.g., HPLC with fluorescence detection after derivatization, Mass Spectrometry)
-
Quenching solution (e.g., neutral pH buffer)
Methodology:
-
Prepare aliquots of the this compound in the different pH buffers.
-
Incubate the aliquots at the various temperatures for a defined period (e.g., 4 hours).
-
At the end of the incubation, immediately neutralize the samples by adding the quenching solution to stop the acid-catalyzed hydrolysis.
-
Analyze the samples using a suitable analytical method to determine the relative abundance of the intact this compound and the desialylated forms.
-
Compare the results to a control sample kept at 4°C in a neutral pH buffer.
Protocol 2: Lyophilization of Sialylglycopeptides for Long-Term Storage
This protocol outlines the general steps for freeze-drying sialylglycopeptides.
Materials:
-
This compound solution in a suitable buffer (e.g., water or a volatile buffer like ammonium bicarbonate)
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials
Methodology:
-
Dissolve the this compound in high-purity water or a volatile buffer to a desired concentration. Avoid non-volatile salts.
-
Dispense the solution into lyophilization vials.
-
Freeze the samples completely. This can be done on the lyophilizer shelf pre-cooled to a low temperature (e.g., -40°C or below) or by using a suitable freezing bath (e.g., liquid nitrogen, taking appropriate safety precautions).
-
Start the lyophilization process according to the manufacturer's instructions for the instrument. This typically involves applying a vacuum and gradually increasing the shelf temperature to allow for the sublimation of water.
-
Once the lyophilization cycle is complete, backfill the chamber with an inert gas like nitrogen or argon before sealing the vials under vacuum or atmospheric pressure.
-
Store the sealed, lyophilized vials at -20°C or -80°C for optimal long-term stability.
Visual Guides
Caption: Key factors leading to this compound degradation and corresponding prevention strategies.
Caption: Recommended workflow for the short-term and long-term storage of sialylglycopeptides.
References
Technical Support Center: Optimizing Sialylglycopeptide (SGP) Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Sialylglycopeptide (SGP) for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for SGP in cell-based assays?
A1: A typical starting concentration range for SGP can be extrapolated from studies using sialic acid (SA), a key component of SGP. For cell lines like HEK293 and CHO, a broad range of 1 mg/L to 500 mg/L of SA has been tested.[1] It is recommended to start with a wide range of SGP concentrations (e.g., 0.1, 1, 10, 100, 500 µg/mL) to perform a dose-response experiment and determine the optimal concentration for your specific cell type and assay.
Q2: How can I determine the optimal SGP concentration for my specific experiment?
A2: The optimal SGP concentration should be determined empirically through a dose-response experiment. This involves treating your cells with a serial dilution of SGP and measuring the desired biological outcome (e.g., cell viability, proliferation, inhibition of a specific pathway). The resulting dose-response curve will help you identify the concentration that gives the desired effect with minimal off-target effects.
Q3: Is SGP cytotoxic to cells?
A3: While SGP is a naturally occurring molecule, high concentrations may have unintended effects on cells. It is crucial to perform a cytotoxicity assay in parallel with your functional assay to determine the concentration range that is non-toxic to your cells. Assays like MTT, XTT, or real-time cell analysis can be used to assess cell viability.
Q4: What are some common applications of SGP in cell-based assays?
A4: SGP is often used in assays related to cell adhesion, cell signaling, and immunology. For instance, it can be used in competitive inhibition assays to study the interaction of sialic acid-binding proteins (like Siglecs on immune cells) with their ligands. It can also be used to investigate the role of sialylation in viral entry, as demonstrated in studies with SARS-CoV-2.[2]
Q5: How should I prepare and store SGP for cell culture experiments?
A5: SGP is generally soluble in water. It is recommended to prepare a sterile, concentrated stock solution in a buffered aqueous solution (e.g., PBS) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final working concentrations should be prepared by diluting the stock solution in your cell culture medium.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect of SGP at tested concentrations. | SGP concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The cell line used does not express the relevant receptors or pathways affected by SGP. | Use a positive control cell line known to respond to sialylated glycans. Confirm the expression of target receptors (e.g., Siglecs) in your cell line. | |
| SGP has degraded. | Prepare fresh SGP solutions from a new stock. Ensure proper storage of the stock solution. | |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a homogeneous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate SGP dilution. | Prepare a master mix for each concentration and use calibrated pipettes for serial dilutions. | |
| Decreased cell viability at higher SGP concentrations. | Cytotoxic effects of SGP. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your functional assays. |
| Contamination of SGP stock solution. | Filter-sterilize the SGP stock solution before use. Always handle with aseptic techniques. | |
| Unexpected or off-target effects. | SGP is affecting other signaling pathways. | Investigate potential off-target effects by using specific inhibitors for suspected pathways. Use a control glycopeptide that lacks the sialic acid moiety to confirm specificity. |
Data Presentation
Table 1: Effect of Sialic Acid (SA) Concentration on HEK293 Cell Culture Parameters
Data extrapolated from a study on the effects of sialic acid, a key component of SGP, on HEK293 cells. This table can serve as a reference for designing initial dose-response experiments with SGP.
| Sialic Acid (SA) Concentration (mg/L) | Peak Viable Cell Density (VCD) (% of Control) | Final Day Viability (%) | Lactate Concentration (g/L) |
| 0 (Control) | 100 | ~75 | ~4.5 |
| 1 | ~110 | ~80 | ~4.0 |
| 10 | ~146 | ~85 | ~3.5 |
| 100 | ~120 | ~82 | ~3.8 |
| 500 | ~105 | ~78 | ~4.2 |
Source: Adapted from a study on the effect of sialic acid on mammalian cell culture.[1]
Table 2: Dose-Dependent Interaction of α2-6-Sialylglycopeptide (α2-6-SGP) with SARS-CoV-2 Spike Protein S1 Subunit
This table illustrates a dose-dependent biological interaction of a specific SGP, which can be a model for designing binding or inhibition assays.
| α2-6-SGP Concentration (µg/mL) | Response (Arbitrary Units) |
| 0 | Baseline |
| 1 | Low |
| 10 | Medium |
| 100 | High |
Source: Adapted from a study on the role of host sialylated glycans in SARS-CoV-2 infection.[2]
Experimental Protocols
Protocol 1: Determining Optimal SGP Concentration using a Dose-Response Cell Viability Assay (MTT Assay)
1. Cell Seeding:
- Harvest and count cells, then resuspend in fresh culture medium to the desired density.
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. SGP Preparation and Treatment:
- Prepare a 2X concentrated stock solution of the highest SGP concentration to be tested in serum-free medium.
- Perform a serial dilution to create a range of 2X concentrated SGP solutions (e.g., 1000, 200, 20, 2, 0.2, 0 µg/mL).
- Remove the old medium from the cells and add 100 µL of the 2X SGP dilutions to the respective wells (this will result in a final 1X concentration). Include a vehicle control (medium without SGP). It is recommended to perform each concentration in triplicate.
3. Incubation:
- Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Read the absorbance at 570 nm using a microplate reader.
- Subtract the background absorbance (from wells with medium only).
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percent viability against the log of the SGP concentration and use non-linear regression to determine the EC50 or IC50 value if applicable.
Protocol 2: SGP-Mediated Cell Adhesion Assay
1. Plate Coating:
- Coat the wells of a 96-well plate with an appropriate substrate (e.g., fibronectin, 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C.
- Wash the wells twice with PBS to remove any unbound substrate.
- Block non-specific binding by adding 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
- Wash the wells twice with PBS.
2. Cell Preparation and Treatment:
- Harvest cells and resuspend them in serum-free medium containing different concentrations of SGP (e.g., 0, 1, 10, 100 µg/mL).
- Incubate the cell-SGP suspension for 30 minutes at 37°C.
3. Adhesion Assay:
- Add 100 µL of the cell-SGP suspension to each coated well.
- Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
- Gently wash the wells twice with PBS to remove non-adherent cells.
4. Quantification of Adherent Cells:
- Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
- Stain the cells with 0.1% crystal violet solution for 20 minutes.
- Wash the wells thoroughly with water to remove excess stain.
- Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
- Read the absorbance at 590 nm using a microplate reader.
5. Data Analysis:
- Normalize the absorbance readings to the control (no SGP treatment) to determine the percentage of adhesion.
- Plot the percentage of adhesion against the SGP concentration.
Mandatory Visualizations
Caption: Workflow for optimizing SGP concentration.
Caption: SGP in competitive inhibition of Siglec signaling.
Caption: Troubleshooting logic for no SGP effect.
References
- 1. Effect of Sialic Acid on Mammalian Cell Culture and Protein Expression: A Potential Productivity Enhancer for Biopharmaceutical Cell Culture Processes [mdpi.com]
- 2. Significant role of host sialylated glycans in the infection and spread of severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Sialylglycopeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts during the mass spectrometry of sialylglycopeptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of sialylglycopeptides?
The most prevalent artifacts in sialylglycopeptide analysis are:
-
Sialic Acid Loss: Due to the labile nature of the glycosidic bond, sialic acids are easily cleaved from the glycan structure during ionization and fragmentation. This results in the detection of desialylated glycopeptides, leading to an underestimation of the true sialylation level.[1][2][3][4][5]
-
In-source Decay (ISD) or In-source Fragmentation: Fragmentation of the glycopeptide that occurs within the ion source of the mass spectrometer, primarily with soft ionization techniques like MALDI and ESI. This can lead to the premature loss of sialic acids and other sugar moieties.
-
Adduct Formation: The addition of cations (e.g., Na+, K+) or other molecules to the glycopeptide ion. While sometimes useful for analysis, unintended adducts can complicate spectral interpretation by creating multiple peaks for a single species.
-
Indistinguishable Linkage Isomers: Standard mass spectrometry cannot easily differentiate between α2,3- and α2,6-linked sialic acids as they have the same mass. This is a significant challenge as the linkage type is crucial for biological function.
-
Metastable Ions: Broad peaks resulting from fragmentation that occurs in the flight tube of a time-of-flight (TOF) mass spectrometer.
Q2: Why is sialic acid loss such a common problem?
Sialic acids are linked to the glycan chain via a glycosidic bond that is particularly susceptible to cleavage under the energetic conditions of mass spectrometry. Several factors contribute to this instability:
-
Ionization Method: Higher energy ionization techniques can increase the internal energy of the glycopeptide ions, promoting fragmentation. MALDI, for instance, can sometimes lead to more pronounced sialic acid loss compared to ESI.
-
In-source and Post-source Decay: Fragmentation can occur both in the ion source and after the ions have been accelerated into the mass analyzer.
-
Acidic Nature: The carboxylic acid group of sialic acid can participate in intramolecular reactions that facilitate the cleavage of the glycosidic bond.
Q3: How can I prevent or minimize the loss of sialic acids during my experiment?
Several strategies can be employed to stabilize sialic acids and obtain more accurate data on sialylation:
-
Chemical Derivatization: This is the most common and effective approach. By modifying the carboxylic acid group of sialic acid, the lability of the glycosidic bond is significantly reduced. Common derivatization methods include:
-
Esterification (e.g., Methylamidation, Methyl Esterification): Converts the carboxylic acid to an ester or amide, which is more stable.
-
Amidation: Reacts the carboxylic acid with an amine to form a stable amide bond.
-
-
"Soft" Ionization Techniques and Optimized MS Settings: Using lower laser power in MALDI or lower cone voltage in ESI can reduce in-source decay and minimize fragmentation.
-
Negative Ion Mode Analysis: For underivatized sialylglycopeptides, analysis in negative ion mode can sometimes reduce the loss of sialic acids.
Troubleshooting Guides
Problem 1: I see significant peaks corresponding to the mass of my glycopeptide minus sialic acid.
-
Probable Cause: You are likely experiencing significant in-source decay or post-source decay leading to the loss of sialic acid.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Reduce the energy input during ionization. For MALDI, lower the laser energy. For ESI, decrease the capillary temperature and source fragmentation voltage.
-
Implement Chemical Stabilization: If optimization is insufficient, chemical derivatization is highly recommended. See the detailed protocols below for esterification or amidation procedures.
-
Consider Negative Ion Mode: If you are analyzing underivatized samples, switching to negative ion mode might reduce sialic acid loss.
-
Problem 2: My mass spectrum is very complex with many unexpected peaks, making it difficult to identify my target glycopeptide.
-
Probable Cause: This could be due to the presence of multiple adducts (e.g., Na+, K+, etc.) and/or extensive in-source fragmentation.
-
Troubleshooting Steps:
-
Identify Common Adducts: Calculate the mass differences between your main peaks and look for common adducts. Refer to the table of common adducts below.
-
Improve Sample Desalting: Ensure your sample is thoroughly desalted before MS analysis to minimize the formation of sodium and potassium adducts.
-
Optimize Ionization Conditions: As with sialic acid loss, reducing the ionization energy can simplify the spectrum by minimizing in-source fragmentation.
-
Use High-Resolution Mass Spectrometry: High-resolution instruments can help distinguish between glycopeptide signals and adducts with very similar m/z values.
-
Problem 3: I cannot distinguish between α2,3- and α2,6-sialic acid linkages.
-
Probable Cause: These linkage isomers have identical masses and are not readily differentiated by standard MS1 analysis.
-
Troubleshooting Steps:
-
Linkage-Specific Derivatization: Employ chemical derivatization methods that result in different mass tags for the two isomers. For example, certain esterification reactions can form a lactone with α2,3-linked sialic acids while forming a methyl ester with α2,6-linked ones, resulting in a detectable mass difference.
-
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID): The fragmentation patterns of the two isomers can differ. The relative intensities of specific fragment ions can be used to distinguish them.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their shape and size, which can differ between the linkage isomers, allowing for their separation and identification.
-
Enzymatic Treatment: Use of specific sialidases that cleave only one type of linkage (e.g., α2,3-specific sialidase) can help identify the linkages present.
-
Data Presentation
Table 1: Common Adducts in ESI Mass Spectrometry
| Polarity | Adduct Ion | Mass Difference (Da) |
| Positive | M + H | +1.0078 |
| Positive | M + NH4 | +18.0344 |
| Positive | M + Na | +22.9898 |
| Positive | M + K | +38.9637 |
| Negative | M - H | -1.0078 |
| Negative | M + Cl | +34.9688 |
| Negative | M + HCOO | +44.9977 |
| Negative | M + CH3COO | +59.0133 |
Data compiled from common knowledge in mass spectrometry and supported by references on adduct formation.
Table 2: Comparison of Derivatization Strategies for Sialic Acid Stabilization
| Derivatization Method | Reagents | Key Advantage | Linkage Differentiation | Reference |
| Methyl Esterification | Methanol, DMT-MM | Stabilizes sialic acid | Yes (lactone vs. ester formation) | |
| Amidation | p-Toluidine, EDC | Stabilizes and neutralizes charge | No (by itself) | |
| Linkage-Specific Alkylamidation (SALSA) | Alkylamines, Condensing agents | Stabilizes and differentiates linkages | Yes (different mass tags) | |
| Permethylation | Methyl iodide | Stabilizes all hydroxyl and carboxyl groups | No |
Experimental Protocols
Protocol 1: Linkage-Specific Methyl Esterification for Sialic Acid Stabilization and Isomer Differentiation
This protocol is based on the method described by Wheeler et al. (2009) which allows for the simultaneous stabilization of sialic acids and differentiation of α2,3- and α2,6-linkages.
-
Sample Preparation: Ensure the glycopeptide sample is desalted.
-
Reagent Preparation: Dissolve the desalted glycopeptides in methanol. Prepare a solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol.
-
Reaction: Add the DMT-MM solution to the glycopeptide solution. The reaction proceeds at room temperature.
-
Quenching and Cleanup: After the reaction is complete, the solvent is removed. The sample can be cleaned up using a Nafion 117 membrane for small sample amounts.
-
Mass Spectrometry Analysis: The derivatized sample is then ready for MALDI-MS analysis. α2,6-linked sialic acids will have formed a methyl ester, while α2,3-linked sialic acids will have formed a lactone, resulting in a 32 Da mass difference.
Protocol 2: General N-Glycan Release and Preparation for Mass Spectrometry
This is a general workflow for preparing N-glycans from a glycoprotein for subsequent MS analysis.
-
Denaturation, Reduction, and Alkylation:
-
Lyophilize 20-500 µg of the glycoprotein.
-
Resuspend in a solution of 1,4-dithiothreitol (DTT) in TRIS buffer (pH 8.5) and incubate at 50°C for 1 hour to reduce disulfide bonds.
-
Add a solution of iodoacetamide (IAA) and incubate in the dark at room temperature for 1 hour to alkylate the free thiols.
-
Dialyze the sample against 50 mM ammonium bicarbonate.
-
-
Proteolytic Digestion:
-
Lyophilize the dialyzed sample.
-
Resuspend in a solution of TPCK-treated trypsin in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
Stop the reaction by adding acetic acid.
-
-
Glycopeptide Cleanup:
-
Use a C18 Sep-Pak column to purify the glycopeptides. Elute with increasing concentrations of 1-propanol.
-
Pool the eluted fractions and lyophilize.
-
-
N-Glycan Release:
-
Resuspend the dried glycopeptides in 50 mM ammonium bicarbonate.
-
Add PNGase F and incubate at 37°C overnight to release the N-glycans.
-
Stop the reaction with acetic acid.
-
-
Separation of Glycans from Peptides:
-
Use a C18 Sep-Pak column. The peptides will be retained, and the glycans will be in the flow-through and wash fractions.
-
Collect and lyophilize the glycan-containing fractions.
-
-
Derivatization (Optional but Recommended for Sialylated Glycans):
-
Proceed with a derivatization protocol such as methyl esterification (Protocol 1) or permethylation to stabilize the sialic acids.
-
Mandatory Visualizations
Caption: General workflow for the preparation of N-glycans from glycoproteins for MS analysis.
Caption: Logical diagram illustrating the process of sialic acid loss and prevention strategies.
Caption: Methods for differentiating between α2,3- and α2,6-sialic acid linkage isomers.
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing sialic acid loss during Sialylglycopeptide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sialic acid loss during sialylglycopeptide analysis.
Troubleshooting Guide
Sialic acids are notoriously labile and prone to loss during sample preparation and analysis. This guide addresses common issues encountered during this compound workflows.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for sialylated glycopeptides in Mass Spectrometry (MS) | Sialic acid loss during sample preparation: • Acidic conditions (e.g., from TFA in buffers) can cause hydrolysis.[1] • High temperatures during sample handling or enzymatic digestion can lead to desialylation.[1] | Optimize sample preparation conditions: • Maintain a neutral or slightly basic pH (pH 6.0-8.0) during sample handling and storage. • Avoid prolonged exposure to acidic conditions. If TFA is necessary, use the lowest possible concentration and keep the sample cold.[1] • Perform enzymatic digestions at the lowest effective temperature and for the shortest necessary time. |
| In-source decay or post-source decay during MS analysis (especially MALDI-TOF): • The sialic acid linkage is inherently unstable and can fragment upon ionization.[2][3] | Stabilize sialic acids through chemical derivatization: • Amidation/Esterification: Convert the carboxylic acid group of sialic acid to a more stable amide or ester. This is a highly effective method to prevent sialic acid loss during MS analysis. • Linkage-specific derivatization: Use methods that not only stabilize the sialic acid but also allow for the differentiation of α2,3- and α2,6-linkages. | |
| Inconsistent or poor quantitative results for sialylated glycopeptides | Incomplete or inefficient derivatization: • The reaction conditions (reagents, temperature, time) may not be optimal for complete derivatization of all sialic acids. • α2,3-linked sialic acids can be less reactive than α2,6-linked sialic acids under certain derivatization conditions. | Optimize the derivatization protocol: • Ensure all reagents are fresh and of high quality. • Systematically optimize reaction time and temperature. • For linkage-nonspecific derivatization, consider methods shown to be effective for both α2,3- and α2,6-linkages, such as amidation with acetohydrazide at pH 2.5. |
| Variable sialic acid loss during sample preparation across different samples. | Standardize sample handling procedures meticulously: • Ensure uniform pH, temperature, and incubation times for all samples being compared. • Consider using a solid-phase method for glycoprotein immobilization during derivatization to improve consistency. | |
| Presence of unexpected, non-sialylated glycopeptide signals | Artifactual desialylation: • Sialic acids may be lost during the workflow, leading to the appearance of their asialo-counterparts. | Implement stabilization from the earliest possible stage: • Derivatize sialic acids on the intact glycoprotein or glycopeptide before any purification or labeling steps that involve harsh conditions. • Analyze a control sample without derivatization to assess the extent of artifactual desialylation in your standard workflow. |
| Difficulty in distinguishing between α2,3- and α2,6-sialic acid isomers | Co-elution and identical mass of underivatized isomers: • Standard MS analysis cannot differentiate between these structural isomers. | Employ linkage-specific derivatization: • Methods like ethyl esterification (for α2,6-linkages) and lactonization (for α2,3-linkages) induce a mass difference between the isomers, allowing for their differentiation by MS. • Sialic acid linkage-specific alkylamidation (SALSA) is another effective method for distinguishing between these isomers. |
Quantitative Data Summary
Table 1: Stability of N-acetylneuraminic acid (Neu5Ac) at Different pH and Temperatures
This table summarizes the percentage of Neu5Ac remaining after 6 hours of incubation under various conditions. Data is adapted from a study on the degradation kinetics of Neu5Ac.
| Temperature | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |
| 60°C | 91.5% | 94.5% | 88.1% | 45.1% |
| 70°C | 80.2% | 85.3% | 72.5% | 22.4% |
| 80°C | 65.1% | 72.4% | 53.7% | 7.1% |
| 90°C | 48.0% | 59.6% | 36.0% | 1.5% |
Note: Neu5Ac is significantly more stable at neutral pH (3.0-10.0), with over 99% remaining even after heating at 121°C for 20 minutes at pH 7.0.
Table 2: Overview of Common Sialic Acid Derivatization Methods
This table provides a comparison of commonly used derivatization methods for sialic acid stabilization.
| Derivatization Method | Reagents | Key Features | Advantages | Considerations |
| Methyl Esterification | Methyl iodide | Linkage-nonspecific stabilization. | Simple and effective for stabilizing all sialic acid linkages. | Methyl iodide is toxic and requires careful handling. |
| Ethyl Esterification / Lactonization | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt) in ethanol | Linkage-specific: α2,6-linked sialic acids form ethyl esters, while α2,3-linked sialic acids form lactones, resulting in a mass difference. | Allows for differentiation and relative quantification of sialic acid isomers. | Reaction efficiency can be influenced by catalysts and pH. |
| Amidation | EDC and an amine (e.g., dimethylamine, p-toluidine) | Linkage-nonspecific stabilization. | Forms very stable amide bonds. Can improve ionization efficiency. | May also derivatize carboxylic acids on the peptide backbone. |
| DMT-MM Amidation | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and an amine | Linkage-nonspecific stabilization. | Highly efficient and stable in aqueous solutions. | Can also be used for linkage-specific differentiation under certain conditions. |
| Sialic Acid Linkage-Specific Alkylamidation (SALSA) | Sequential two-step alkylamidations with different alkylamines. | Linkage-specific: derivatizes α2,3- and α2,6-linked sialic acids with different alkylamines, creating a mass difference. | Provides robust stabilization and clear differentiation of isomers. | A multi-step procedure that requires careful optimization. |
Experimental Protocols
Protocol 1: Linkage-Specific Sialic Acid Derivatization using EDC/HOBt
This protocol is adapted from methods described for the linkage-specific derivatization of IgG glycopeptides.
-
Sample Preparation: Start with purified glycopeptides in an aqueous solution.
-
Reagent Preparation: Prepare a fresh solution of 250 mM EDC and 250 mM HOBt in ethanol.
-
Derivatization Reaction:
-
To your glycopeptide sample, add the EDC/HOBt reagent. The final concentration of the reagents should be optimized for your sample.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Quenching and Purification:
-
Add acetonitrile (ACN) to the reaction mixture.
-
Incubate at -20°C for 15 minutes to precipitate reagents.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the derivatized glycopeptides.
-
Purify the derivatized glycopeptides using a suitable method such as HILIC-SPE (Hydrophilic Interaction Liquid Chromatography - Solid Phase Extraction).
-
-
Analysis: The purified, derivatized glycopeptides are now ready for LC-MS analysis.
Protocol 2: Sialic Acid Stabilization using DMT-MM
This protocol is based on the use of DMT-MM for the stabilization of sialic acids in N-glycans.
-
Sample Preparation: Ensure the glycan or glycopeptide sample is desalted.
-
Derivatization Reaction:
-
Dissolve the sample in methanol.
-
Add a solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol. The optimal concentration of DMT-MM should be determined empirically.
-
Incubate the reaction at room temperature. The reaction time may vary and should be optimized.
-
-
Sample Cleanup:
-
Dry the sample to remove the solvent and excess reagents.
-
For small amounts of biological samples, an additional cleanup step using a cation-exchange material like Nafion 117 may be beneficial.
-
-
Analysis: The derivatized sample can be directly analyzed by MALDI-TOF-MS.
Frequently Asked Questions (FAQs)
Q1: Why are my sialylated glycopeptides undetectable by mass spectrometry?
A1: The most common reason is the loss of sialic acid due to the instability of the glycosidic linkage during sample preparation and/or MS analysis. Sialic acids are particularly susceptible to cleavage under acidic conditions and at elevated temperatures. In the mass spectrometer, especially with MALDI, in-source and post-source decay can lead to the loss of sialic acid before detection. To address this, it is crucial to stabilize the sialic acids through chemical derivatization.
Q2: What is the best method to stabilize sialic acids?
A2: The "best" method depends on your analytical goals.
-
For general stabilization: Amidation or esterification methods that convert the carboxylic acid group are highly effective. DMT-MM mediated amidation is a robust and efficient option.
-
For distinguishing linkage isomers: Linkage-specific derivatization is necessary. The EDC/HOBt method in ethanol, which leads to ethyl esterification of α2,6-linkages and lactonization of α2,3-linkages, is a widely used and effective technique.
Q3: Can I prevent sialic acid loss without chemical derivatization?
A3: While complete prevention without derivatization is challenging, you can minimize loss by carefully controlling your experimental conditions. Maintain a neutral pH throughout your workflow, avoid high temperatures, and minimize the use of acidic reagents like TFA. However, for robust and quantitative analysis, especially with MS, chemical derivatization is strongly recommended.
Q4: How do I choose between different derivatization reagents like EDC/HOBt and DMT-MM?
A4:
-
EDC/HOBt in an alcohol solvent (like ethanol) is the go-to choice for linkage-specific analysis, as it differentially modifies α2,3- and α2,6-linked sialic acids.
-
DMT-MM is an excellent choice for general, linkage-nonspecific stabilization. It is highly efficient in aqueous solutions and can be a simpler, one-pot reaction. Under specific conditions, it can also be used for linkage-specific derivatization.
Q5: Will derivatization affect the peptide backbone of my glycopeptide?
A5: Yes, some derivatization methods can also modify carboxylic acid groups on the peptide backbone (e.g., at aspartic and glutamic acid residues and the C-terminus). This is often a controlled and predictable modification that can even enhance ionization efficiency in some cases. It is important to be aware of these potential side reactions and account for the corresponding mass shifts in your data analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Linkage-specific derivatization of sialic acids.
Caption: Troubleshooting logic for sialic acid loss.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Sialylglycopeptide Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with sialylglycopeptides (SGPs).
Troubleshooting Poor Solubility of Sialylglycopeptide
Poor solubility of sialylglycopeptides can manifest as cloudiness, precipitation, or the formation of a visible pellet after centrifugation. This can significantly impact experimental results by altering the effective concentration of the SGP and potentially introducing artifacts. The following guide provides a systematic approach to troubleshooting and resolving these issues.
Visual Troubleshooting Workflow
Below is a workflow to guide you through the troubleshooting process when you encounter a this compound that is difficult to dissolve.
Caption: A stepwise guide to troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution. What are the most common causes?
A1: this compound precipitation is often multifactorial. The most common causes include:
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for the specific SGP.
-
High Concentration of Organic Solvent: While organic solvents can aid in dissolving hydrophobic peptides, high concentrations, especially of acetonitrile, can cause glycopeptides to precipitate. This is a known issue in techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Suboptimal pH: The pH of the solution affects the net charge of both the peptide backbone and the sialic acid residues. At or near the isoelectric point (pI) of the glycopeptide, solubility is at its minimum.
-
Low Temperature: Some glycopeptides exhibit decreased solubility at lower temperatures (e.g., 4°C).
-
High SGP Concentration: Exceeding the solubility limit of the SGP in a particular solvent will lead to precipitation.
-
Aggregation: Sialylglycopeptides can self-associate and form aggregates, which may then precipitate. This can be influenced by factors such as ionic strength and the presence of certain salts.
Q2: What is the recommended first step for dissolving a new this compound?
A2: Always start with a small aliquot of the lyophilized SGP for solubility testing to avoid risking the entire batch. The recommended starting solvent is high-purity, sterile water. If the SGP is not soluble in water, the next steps depend on the properties of the peptide portion of the molecule.
Q3: How does the peptide backbone influence the choice of solvent?
A3: The amino acid composition of the peptide backbone is a key determinant of solubility.
-
Basic Peptides: If the peptide has a net positive charge (rich in Lys, Arg, His), try dissolving it in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
Acidic Peptides: If the peptide has a net negative charge (rich in Asp, Glu), a dilute basic solution like 0.1% ammonium hydroxide is recommended.
-
Neutral/Hydrophobic Peptides: For peptides with a high proportion of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp), initial solubilization in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) followed by slow, dropwise addition to an aqueous buffer with vigorous stirring is often effective.
Q4: Can sonication or temperature changes improve solubility?
A4: Yes, both can be effective but should be used with caution.
-
Sonication: Applying short bursts of sonication in an ice bath can help break up aggregates and enhance dissolution. However, prolonged sonication can generate heat and potentially degrade the SGP.
-
Temperature: Gently warming the solution to a temperature not exceeding 40°C can improve the solubility of some SGPs. Be aware that excessive heat can lead to degradation or aggregation. Conversely, if you are working at low temperatures and observe precipitation, warming the solution to room temperature may resolve the issue.
Q5: Are there any additives that can enhance this compound solubility?
A5: Yes, several additives can be used to improve solubility:
-
Chaotropic Agents: For highly aggregated SGPs, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt intermolecular interactions and solubilize the peptide. Note that these are denaturing agents and may need to be removed for subsequent experiments.
-
Amino Acids: The addition of L-arginine and L-glutamic acid (often at around 50 mM each) to the buffer can significantly increase the solubility of some proteins and peptides.
Quantitative Data on this compound Solubility
Obtaining precise, universal solubility values (e.g., in mg/mL) for sialylglycopeptides is challenging due to their structural diversity. Solubility is highly dependent on the specific amino acid sequence, the structure of the glycan, and the experimental conditions. However, based on published protocols, some general observations can be made:
| This compound Type | Common Solvents & Concentrations | Factors Influencing Solubility |
| Egg Yolk SGP | Stock solutions are often prepared at 1 mg/mL in 0.1 M sodium acetate. | Soluble in aqueous buffers. Can precipitate in high concentrations of organic solvents. |
| Milk-Derived SGP | Can be prepared in concentrations of 5-10 mg/mL in phosphate or ammonium bicarbonate buffers for enzymatic reactions. | The presence of multiple O-glycans can affect solubility characteristics. |
| Synthetic SGP | Highly variable. Requires empirical testing starting with water, then acidic/basic buffers or minimal organic solvents. | Peptide sequence hydrophobicity is a major determinant. |
Experimental Protocols
Protocol 1: General Stepwise Method for Solubilizing a this compound
-
Initial Assessment: Before opening, centrifuge the vial to pellet the lyophilized SGP.
-
Aqueous Dissolution: Add a small volume of sterile, high-purity water to a small aliquot of the SGP to achieve the desired concentration. Vortex briefly.
-
Mechanical Assistance: If not fully dissolved, sonicate the sample in an ice-water bath for 10-20 second intervals, allowing the sample to cool between bursts.
-
pH Modification (if necessary):
-
For Basic Peptides: Add 10% acetic acid dropwise until the SGP dissolves.
-
For Acidic Peptides: Add 0.1% ammonium hydroxide dropwise until the SGP dissolves.
-
-
Organic Solvent (for hydrophobic peptides):
-
Add a minimal volume of DMSO to the dry SGP to dissolve it.
-
Slowly add the DMSO-SGP solution dropwise to a stirring aqueous buffer. If the solution becomes cloudy, the solubility limit has been exceeded.
-
-
Final Preparation: Once dissolved, the SGP solution can be sterile-filtered through a 0.22 µm filter if required.
Protocol 2: Preparing Sialylglycopeptides for HILIC Analysis
Given that high concentrations of acetonitrile (ACN) used in HILIC can cause SGP precipitation, careful sample preparation is crucial.
-
Initial Dissolution: Dissolve the SGP sample in a solvent with low ACN content (e.g., 10-30% ACN in water with 0.1% TFA).
-
Solvent Adjustment: Gradually increase the ACN concentration of the sample to the desired loading condition for the HILIC column, vortexing between additions.
-
Observation: If precipitation occurs, reduce the final ACN concentration and adjust the HILIC method accordingly, or consider alternative chromatography methods like reversed-phase chromatography at high temperatures.
-
Temperature Consideration: Maintain the sample at room temperature, as lower temperatures can exacerbate precipitation in high-organic solvents.
Signaling Pathways Involving Sialylglycopeptides
Sialylglycopeptides on the cell surface are critical ligands for two major families of lectins: Siglecs and Selectins. These interactions mediate a wide range of cellular processes, from immune regulation to cell adhesion.
Siglec-Mediated Signaling
Siglecs (Sialic acid-binding immunoglobulin-like lectins) are primarily expressed on immune cells and play a key role in distinguishing "self" from "non-self," thereby modulating immune responses. Most Siglecs are inhibitory receptors.
Caption: Inhibitory signaling cascade initiated by this compound-Siglec binding.
Selectin-Mediated Cell Adhesion and Signaling
Selectins are adhesion molecules involved in the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. Sialylated and fucosylated glycans on glycoproteins are the key ligands for selectins.
Caption: Selectin-mediated leukocyte tethering and signaling leading to integrin activation.
Technical Support Center: Optimizing Enzymatic Reactions with Sialylglycopeptide (SGP)
Welcome to the technical support center for optimizing enzymatic reactions using Sialylglycopeptide (SGP). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful enzymatic sialylation of SGP. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SGP) and why is it used as a substrate?
This compound (SGP) is a complex bi-antennary N-glycan attached to a short peptide fragment, commonly isolated from hen egg yolk. It serves as a readily available and homogeneous starting material for the semi-synthesis of various N-glycans and glycopeptides. Its well-defined structure makes it an excellent acceptor substrate for sialyltransferases in enzymatic reactions, allowing for the controlled addition of sialic acid residues.
Q2: Which type of sialyltransferase should I use for my SGP reaction?
The choice of sialyltransferase depends on the desired linkage of the sialic acid to the glycan chain of SGP. Sialyltransferases are categorized based on the specific linkage they create. The main families include:
-
ST3Gal (β-galactoside α-2,3-sialyltransferases): These enzymes transfer sialic acid to a galactose (Gal) residue in an α-2,3 linkage.
-
ST6Gal (β-galactoside α-2,6-sialyltransferases): These enzymes transfer sialic acid to a galactose (Gal) residue in an α-2,6 linkage.
-
ST6GalNAc (GalNAc α-2,6-sialyltransferases): These enzymes transfer sialic acid to an N-acetylgalactosamine (GalNAc) residue in an α-2,6 linkage.
-
ST8Sia (α-2,8-sialyltransferases): These enzymes add sialic acid to another sialic acid residue in an α-2,8 linkage.
Each sialyltransferase exhibits strict specificity for both the acceptor substrate and the linkage it synthesizes.[1][2]
Q3: What are the critical components of an enzymatic reaction with SGP?
A typical enzymatic reaction for the sialylation of SGP includes:
-
This compound (SGP): The acceptor substrate.
-
Sialyltransferase: The enzyme catalyst.
-
CMP-Sialic Acid (e.g., CMP-Neu5Ac): The activated sugar donor.
-
Buffer: To maintain optimal pH.
-
Divalent Cations (optional but often recommended): Such as Mg²⁺ or Mn²⁺, which can enhance enzyme activity.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic sialylation of SGP.
Issue 1: Low or No Product Formation
Q: I am not seeing any sialylated SGP product, or the yield is very low. What are the possible causes and how can I troubleshoot this?
A: Low or no product formation is a common issue with several potential causes. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for low or no sialylation of SGP.
Detailed Explanations for Troubleshooting Steps:
-
Reagent Integrity and Concentrations:
-
SGP Stability: this compound is susceptible to hydrolysis, especially under acidic conditions.[3] Ensure that your SGP stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles. Low pH during sample preparation or reaction setup can lead to the loss of sialic acids from the SGP, rendering it an unsuitable substrate.[3]
-
CMP-Sialic Acid Instability: CMP-sialic acid is notoriously unstable and can hydrolyze over time. It is recommended to use freshly prepared or newly purchased CMP-sialic acid for optimal results. The concentration of CMP-sialic acid should typically be in excess of the SGP concentration.
-
-
Reaction Conditions:
-
pH: Most sialyltransferases have an optimal pH in the range of 6.0 to 7.5. However, this can vary between different enzymes. Consult the manufacturer's data sheet for your specific enzyme. If in doubt, perform a pH optimization experiment.
-
Temperature: The standard incubation temperature for most sialyltransferase reactions is 37°C. Ensure your incubator is accurately calibrated.
-
Divalent Cations: Some sialyltransferases require or are stimulated by divalent cations like Mg²⁺ or Mn²⁺. Check the requirements for your specific enzyme.
-
Incubation Time: Reaction times can range from a few hours to overnight. If you suspect low activity, a longer incubation time may be necessary. However, be aware of potential product degradation over extended periods.
-
-
Enzyme Activity:
-
Enzyme Inactivation: Improper storage or handling can lead to a loss of enzyme activity. Use a fresh aliquot of the enzyme and consider running a positive control reaction with a known good acceptor substrate to confirm enzyme activity.
-
Sialidase Side-Activity: Some sialyltransferases, particularly those from bacterial sources, can exhibit sialidase (neuraminidase) activity, which removes the newly added sialic acid from the product. This can result in a low net yield of the desired product. If this is suspected, try a shorter reaction time or use a mutant version of the enzyme with reduced sialidase activity if available.
-
-
Product Analysis:
-
Detection Method: Ensure your analytical method (e.g., HPLC, mass spectrometry) is sensitive enough to detect the product. It is advisable to have a standard of the expected product to confirm its detection and retention time.
-
Incomplete Reaction: It's possible the reaction is simply incomplete. Try optimizing the ratio of donor to acceptor substrate or increasing the amount of enzyme.
-
Issue 2: Incomplete Sialylation
Q: My reaction is producing some product, but a significant amount of the starting SGP remains. How can I drive the reaction to completion?
A: Incomplete reactions are often a matter of optimizing the reaction kinetics.
-
Increase Enzyme Concentration: Doubling the amount of sialyltransferase can often improve the reaction yield.
-
Optimize Substrate Ratio: Ensure the CMP-sialic acid donor is in molar excess relative to the SGP acceptor. A common starting point is a 1.5 to 2-fold molar excess of the donor.
-
Extend Incubation Time: While being mindful of potential product degradation, extending the reaction time can allow for greater conversion. Monitor the reaction at several time points to find the optimal duration.
-
Check for Inhibitors: Ensure your buffer components are not inhibiting the enzyme. For example, high concentrations of phosphate can be inhibitory to some enzymes.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing sialyltransferase reactions. Note that optimal conditions can vary depending on the specific enzyme and source.
Table 1: General Reaction Conditions for Sialyltransferases
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 7.5 | Enzyme-specific. MES and Tris-HCl are common buffers. |
| Temperature | 37 °C | Most mammalian and bacterial sialyltransferases are active at this temperature. |
| Incubation Time | 3 - 24 hours | Monitor reaction progress to determine the optimum time. |
| Divalent Cations | 1 - 10 mM MgCl₂ or MnCl₂ | Check enzyme datasheet for specific requirements. |
Table 2: Typical Substrate Concentrations for Sialyltransferase Assays
| Substrate | Typical Concentration Range | Notes |
| Acceptor (SGP) | 1 - 5 mM | Higher concentrations may be possible but can lead to substrate inhibition in some cases. |
| Donor (CMP-Neu5Ac) | 1.5 - 10 mM | Should be in molar excess to the acceptor. |
Table 3: Kinetic Parameters of ST6GAL1 with a Disaccharide Acceptor *
| Substrate | K_m | k_cat |
| N-acetyllactosamine | 0.8 ± 0.1 mM | 1.2 ± 0.04 s⁻¹ |
| CMP-Neu5Ac | 0.11 ± 0.01 mM | 1.1 ± 0.02 s⁻¹ |
Experimental Protocols
Protocol 1: Standard Sialyltransferase Assay with SGP
This protocol describes a standard endpoint assay to determine the extent of SGP sialylation.
Materials:
-
This compound (SGP)
-
Sialyltransferase (e.g., ST6Gal1)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5)
-
Divalent Cation Stock (e.g., 100 mM MgCl₂)
-
Quenching Solution (e.g., 100% Ethanol or 1% Trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 or graphitized carbon)
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, divalent cations, and CMP-Neu5Ac.
-
Add SGP: Add the SGP to the master mix to the desired final concentration.
-
Initiate the reaction: Add the sialyltransferase to the reaction mixture to initiate the reaction. Also, prepare a negative control reaction without the enzyme.
-
Incubate: Incubate the reaction at 37°C for the desired amount of time (e.g., 4 hours).
-
Quench the reaction: Stop the reaction by adding the quenching solution.
-
Analyze the product: Analyze the reaction mixture by HPLC to separate the sialylated product from the unreacted SGP. The extent of the reaction can be determined by comparing the peak areas of the product and the starting material.
Experimental Workflow for Sialyltransferase Assay
Caption: A typical workflow for an enzymatic sialylation assay with SGP.
Protocol 2: pH Optimization Assay
This protocol helps to determine the optimal pH for your sialyltransferase with SGP.
Procedure:
-
Prepare a series of buffers: Prepare a set of reaction buffers with varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
-
Set up parallel reactions: For each pH value, set up a standard sialyltransferase reaction as described in Protocol 1.
-
Incubate and analyze: Incubate all reactions for the same amount of time and at the same temperature. Analyze the product formation for each reaction.
-
Determine optimal pH: Plot the product yield against the pH to determine the optimal pH for the enzyme under your experimental conditions.
Protocol 3: Analysis of Sialylated SGP by HPLC
Procedure:
-
Column Selection: A reversed-phase C18 column or a porous graphitized carbon column can be used for the separation of glycopeptides.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid (e.g., 0.1% TFA).
-
Detection: The glycopeptides can be detected by UV absorbance at 214 nm or by mass spectrometry.
-
Quantification: The relative amounts of unreacted SGP and the sialylated product can be determined by integrating the respective peak areas in the chromatogram.
This technical support center provides a comprehensive guide to optimizing your enzymatic reactions with this compound. By understanding the key parameters and following the troubleshooting and experimental protocols, you can enhance the efficiency and success of your SGP sialylation experiments.
References
Technical Support Center: Analysis of Sialylglycopeptide Heterogeneity
Welcome to the technical support center for sialylglycopeptide analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the inherent heterogeneity of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in my this compound samples?
A1: Heterogeneity in this compound samples is a multifaceted issue stemming from the complexity of the glycosylation process itself. The primary sources include:
-
Variations in Glycan Structure: This includes differences in the monosaccharide sequence, branching patterns, and the presence of various terminal modifications like sialic acids and fucose.
-
Sialic Acid Linkage Isomerism: Sialic acids can be attached to the underlying glycan structure through different linkages, most commonly α2,3 or α2,6, which are functionally distinct but challenging to separate and analyze.[1][2]
-
Site Occupancy (Macroheterogeneity): Not all potential glycosylation sites on a protein may be occupied by a glycan. This variability in site occupancy contributes to the overall heterogeneity of the sample.
-
Peptide Backbone Variations: Incomplete proteolytic digestion can result in different peptide lengths associated with the same glycan, further complicating the analysis.[3]
Q2: I'm observing poor ionization and signal intensity for my sialylglycopeptides in positive-ion mode mass spectrometry. What could be the cause and how can I improve it?
A2: The negatively charged nature of sialic acids can lead to poor ionization efficiency in positive-ion mode and in-source fragmentation, resulting in the loss of sialic acid residues.[4][5] To address this, consider the following:
-
Chemical Derivatization: Stabilize the sialic acid residues by converting the carboxylic acid group. Methods like amidation or esterification can neutralize the charge and improve signal intensity. A two-step amidation process can even allow for the differentiation of α2,3- and α2,6-linked sialic acids by mass spectrometry.
-
Negative-Ion Mode Analysis: While this may exclude neutral or positively charged glycopeptides, it can be effective for specifically analyzing sialylated species with minimal sialic acid loss.
Q3: How can I differentiate between α2,3- and α2,6-linked sialic acid isomers in my sample?
A3: Distinguishing between these isomers is crucial as they can have different biological functions. Several methods can be employed:
-
Linkage-Specific Derivatization: Chemical methods can be used to differentially label the two linkage types, resulting in a mass shift that can be detected by mass spectrometry. For instance, a two-step alkylamidation method can derivatize the carboxyl groups of α2,3- and α2,6-linked sialic acids with different alkylamines, allowing for their distinction.
-
Enzymatic Digestion: Use of linkage-specific sialidases can selectively cleave one type of linkage, and the resulting change in the glycan profile can be analyzed by LC-MS.
-
Liquid Chromatography Separation: Techniques like hydrophilic interaction liquid chromatography (HILIC) can sometimes separate isomeric glycopeptides, although this is not always straightforward.
Q4: What are the best practices for enriching sialylglycopeptides from a complex mixture?
A4: Enrichment is often necessary due to the low abundance of glycopeptides compared to non-glycosylated peptides. Effective enrichment strategies include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used technique that separates molecules based on their hydrophilicity. Glycopeptides, being more hydrophilic than non-glycosylated peptides, are retained longer on the HILIC column.
-
Lectins Affinity Chromatography: Lectins are proteins that bind to specific carbohydrate structures. Using a lectin that specifically recognizes sialic acids can be a highly effective enrichment method.
-
Chemical Enrichment: Methods that target the sialic acid for covalent capture on a solid support can provide highly specific enrichment.
Troubleshooting Guides
Problem 1: High Degree of Heterogeneity Complicates Data Analysis
-
Symptom: Mass spectra are overly complex with a large number of overlapping peaks, making it difficult to identify and quantify individual glycoforms.
-
Cause: This is the inherent nature of many glycoprotein samples.
-
Solution:
-
Enzymatic Treatment to Reduce Heterogeneity:
-
Endoglycosidase Digestion: Enzymes like EndoS and EndoS2 can specifically cleave the N-glycan, simplifying the analysis of other protein attributes. This can help in quantifying features like core fucosylation.
-
Exoglycosidase Digestion: A sequential digestion with specific exoglycosidases (e.g., sialidase, galactosidase) can systematically trim the glycan chains, aiding in structural elucidation.
-
-
Fractionation Prior to Analysis:
-
Employ techniques like isoelectric focusing (IEF) to separate protein charge variants, which often correspond to different degrees of sialylation, before LC-MS/MS analysis.
-
-
Problem 2: Inconsistent Quantification of this compound Isoforms
-
Symptom: Poor reproducibility in the relative quantification of different this compound isomers between experimental replicates.
-
Cause: Incomplete or variable derivatization reactions, or instability of the derivatized products.
-
Solution:
-
Optimize Derivatization Conditions:
-
Ensure complete and consistent reactions by carefully controlling parameters such as reagent concentrations, temperature, and reaction time.
-
The reaction efficiencies for some two-step alkylamidation methods have been reported to be greater than 94%.
-
-
Use of Isotopic Labeling:
-
Employing linkage-selective derivatization with isotopic molecules can aid in the accurate relative quantification of α-2,3- and α-2,6-linked sialic acids.
-
-
Experimental Protocols
Protocol 1: Enzymatic Remodeling of Glycosylation to Reduce Heterogeneity
This protocol describes a general approach to simplify the glycan profile of a sample using endoglycosidases.
-
Sample Preparation: Prepare the glycoprotein sample in a compatible buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0).
-
Endoglycosidase Treatment:
-
Add an endoglycosidase such as EndoS or EndoS2 to the sample. The specific enzyme and amount will depend on the glycoprotein and the desired outcome.
-
Incubate the reaction at 37°C for a duration determined by pilot experiments (typically 1-4 hours).
-
-
Analysis: Analyze the treated sample by LC-MS to confirm the removal of glycan heterogeneity. This simplified sample can then be used for further analysis of other protein modifications.
Protocol 2: Linkage-Specific Sialic Acid Derivatization for MS Analysis
This protocol outlines a two-step amidation process to differentially label α2,3- and α2,6-linked sialic acids on glycopeptides.
-
Initial Derivatization:
-
To the glycopeptide sample, add a solution containing 0.25 M dimethylamine, 0.25 M 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide (EDC), and 0.25 M 1-hydroxybenzotriazole (HOBt) in DMSO.
-
Incubate at 60°C for 2 hours.
-
-
Second Derivatization:
-
Add an equal volume of ammonium hydroxide (pH 10) to the reaction mixture.
-
Incubate for an additional 2 hours at 60°C.
-
-
Sample Cleanup: Purify the derivatized glycopeptides using a suitable method such as solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the sample by mass spectrometry. The α2,3-linked sialic acids will have a mass shift of -0.984 Da, while the α2,6-linked sialic acids will have a mass shift of +27.047 Da, allowing for their differentiation.
Data Presentation
Table 1: Comparison of Sialic Acid Derivatization Methods for Mass Spectrometry
| Derivatization Method | Principle | Advantage | Disadvantage | Reference |
| Two-Step Alkylamidation | Differential labeling of α2,3- and α2,6-linked sialic acids with different alkylamines. | Allows for linkage-specific quantification by creating a mass difference. | Requires careful optimization of reaction conditions. | |
| Dimethylamidation | Converts carboxylic acid groups to dimethylamides. | Stabilizes sialic acids and improves ionization in positive mode. | Does not inherently differentiate between linkage isomers without further steps. | |
| Esterification | Converts carboxylic acid groups to esters. | Simple and effective for stabilizing sialic acids. | Can be prone to side reactions. |
Table 2: Software Tools for this compound Data Analysis
| Software | Key Features | Application | Reference |
| Byonic | Supports searching MS/MS data with multiple fragmentation types (CID, HCD, ETD). | Comprehensive identification of intact glycopeptides. | |
| GlycoWorkBench | Database-driven prediction of glycan structures from mass spectrometry data. | Aids in the structural elucidation of identified glycans. | |
| SimGlycan | Predicts glycan structures from MS/MS data of both released glycans and glycopeptides. | Automated data interpretation for glycan characterization. | |
| GlycReSoft | Processes glycomics and glycoproteomics LC-MS data. | Identification and quantification of site-specific glycosylation. |
Visualizations
Caption: Workflow for the analysis of this compound heterogeneity.
Caption: Troubleshooting decision tree for common this compound analysis issues.
References
- 1. Quantitative LC-MS and MS/MS analysis of sialylated glycans modified by linkage-specific alkylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Linkage-specific Sialic Acid Labeling Strategy Reveals Different Site-specific Glycosylation Patterns in SARS-CoV-2 Spike Protein Produced in CHO and HEK Cell Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sialylglycopeptide (SGP) Purity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for assessing the purity of sialylglycopeptide (SGP) samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a this compound (SGP) sample?
A1: The purity of an SGP sample is typically assessed using a combination of chromatographic, mass spectrometric, electrophoretic, and spectroscopic techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Primarily Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for resolving SGP from non-glycosylated peptides and other impurities.[1][2][3]
-
Mass Spectrometry (MS): Used for identity confirmation, characterization of glycoforms, and identification of contaminants by providing accurate mass-to-charge ratio data.[4][5]
-
Capillary Electrophoresis (CE): A high-resolution technique for separating glycoforms based on their charge-to-size ratio, which is particularly sensitive to the number of sialic acid residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the anomeric configuration and linkage of sialic acids, confirming the structural integrity of the SGP.
-
Sialic Acid Quantification Assays: Enzymatic or chemical assays to determine the total sialic acid content, which is a critical quality attribute of the SGP sample.
Q2: How can I get a quick and reliable estimate of my SGP sample's purity?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for a rapid assessment of SGP purity. A single, sharp peak in the chromatogram indicates a high degree of purity, often greater than 95%. The presence of multiple peaks may suggest contaminants or heterogeneity in the SGP sample.
Q3: My HPLC shows a single peak. Does this guarantee my SGP is pure and structurally correct?
A3: Not necessarily. While a single HPLC peak suggests high purity in terms of hydrophobicity, it may not resolve different glycoforms or structural isomers. Co-elution of species with similar properties can occur. Therefore, it is crucial to complement HPLC with a mass-sensitive technique like Mass Spectrometry (MS) to confirm the molecular weight and identify the primary structure.
Q4: How does Mass Spectrometry help in assessing SGP purity?
A4: Mass Spectrometry (MS) is a powerful tool for SGP analysis. It confirms the identity of the SGP by matching the observed mass-to-charge (m/z) ratio with the theoretical mass. Furthermore, tandem MS (MS/MS) can be used to sequence the peptide backbone and characterize the attached glycan structure, helping to identify impurities such as desialylated forms or other glycopeptide variants.
Q5: What is the role of Capillary Electrophoresis (CE) in SGP analysis?
A5: Capillary Electrophoresis (CE) separates molecules based on their charge and size. Since sialic acids are negatively charged, CE is exceptionally effective at separating SGP glycoforms that differ in their degree of sialylation (e.g., mono-sialylated vs. di-sialylated species). This makes CE an excellent method for assessing the charge heterogeneity of your sample.
Q6: When should I use NMR spectroscopy for purity assessment?
A6: NMR spectroscopy is used for in-depth structural characterization rather than routine purity checks. It is the definitive method for confirming the identity and structure of the SGP, including the linkage of the sialic acid residues (e.g., α2,3 vs. α2,6). If you suspect the presence of structural isomers or need to confirm the precise glycan structure, NMR is the most appropriate technique.
Troubleshooting Guide
Problem: I see multiple peaks in my RP-HPLC chromatogram. What could be the cause?
-
Possible Cause 1: Contaminants. The additional peaks may represent impurities from the isolation and purification process, such as residual solvents, salts, or non-glycosylated peptides.
-
Troubleshooting: Analyze the fractions corresponding to each peak by Mass Spectrometry to identify their molecular weights. This will help differentiate between contaminants and SGP-related species.
-
Possible Cause 2: SGP Heterogeneity. The sample itself might be heterogeneous, containing different glycoforms (e.g., varying sialylation) or peptide sequences.
-
Troubleshooting: Use a complementary technique like Capillary Electrophoresis (CE-MS) or HILIC-HPLC, which provide better resolution of different glycoforms.
Problem: My mass spectrometry results show a mass that is lower than the expected SGP mass.
-
Possible Cause: Desialylation. Sialic acids can be labile and may be lost during sample handling, storage, or analysis. A mass difference corresponding to one or more sialic acid residues (N-acetylneuraminic acid, Neu5Ac: ~291 Da) is a strong indicator of desialylation.
-
Troubleshooting:
-
Review your sample preparation protocol to ensure mild conditions were used.
-
Perform a total sialic acid quantification assay to determine if the sialic acid content is lower than expected.
-
Use CE-MS to separate and quantify the different sialylated forms.
-
Problem: The total sialic acid quantification assay shows a lower value than expected for a pure sample.
-
Possible Cause 1: Incomplete Sialic Acid Release. The acid or enzymatic hydrolysis step may not have been sufficient to release all bound sialic acids from the glycopeptide.
-
Troubleshooting: Optimize the hydrolysis conditions, such as increasing the incubation time or enzyme concentration. Ensure you are using the appropriate sialidase for the expected linkages.
-
Possible Cause 2: Presence of O-acetylated Sialic Acids. Some O-acetylated sialic acids may be poor substrates for the enzymes used in quantification kits, leading to an underestimation.
-
Troubleshooting: If O-acetylation is suspected, perform a mild base hydrolysis to remove the O-acetyl groups before the enzymatic reaction.
-
Possible Cause 3: Sample Impurity. The sample may contain a significant portion of non-sialylated or partially sialylated glycopeptides.
-
Troubleshooting: Re-evaluate the purity of the sample using orthogonal methods like HPLC and Mass Spectrometry to confirm the presence of these species.
Quantitative Data Summary
The following tables provide representative data for assessing SGP purity.
Table 1: Example RP-HPLC Purity Analysis
| Peak Number | Retention Time (min) | Area (%) | Identity (from MS) | Purity Assessment |
| 1 | 15.2 | 97.5% | This compound | Main Component |
| 2 | 18.1 | 1.8% | Desialylated SGP | SGP-related Impurity |
| 3 | 21.5 | 0.7% | Unknown Contaminant | Process-related Impurity |
Table 2: Example Mass Spectrometry Identity Confirmation
| Species | Theoretical Mass (Da) | Observed m/z ([M+2H]²⁺) | Mass Error (ppm) | Conclusion |
| This compound | 2865.8 | 1433.9 | < 5 ppm | Identity Confirmed |
| Mono-sialylated form | 2574.6 | 1288.3 | < 5 ppm | Impurity Identified |
| Non-glycosylated peptide | 821.4 | 411.7 | < 5 ppm | Impurity Identified |
Key Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the SGP sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas to calculate the relative purity. A purity of >95% is often considered high.
Protocol 2: Characterization by LC-MS/MS
-
LC System: Couple an HPLC or UHPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column suitable for mass spectrometry.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the glycopeptide (e.g., 5-50% B over 30 min).
-
MS Acquisition:
-
Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 400-2000 to detect the parent ions of the SGP and any impurities.
-
Tandem MS (MS/MS): Use data-dependent acquisition to select the most intense precursor ions from the MS1 scan for fragmentation (e.g., using CID or HCD).
-
-
Data Analysis: Use software to match the observed masses to the theoretical mass of the SGP. Analyze the MS/MS fragmentation spectra to confirm the peptide sequence and glycan composition.
Protocol 3: Total Sialic Acid Quantification
This protocol is based on a coupled enzyme reaction, common in commercial kits.
-
Sialic Acid Release: Incubate the SGP sample (adjusting concentration to be within the assay's dynamic range) with Sialidase A at 37°C for 30-60 minutes to release terminal sialic acids.
-
Enzymatic Cascade: Add the kit's reaction mixture, which contains enzymes that convert the released sialic acid to a detectable product (e.g., hydrogen peroxide).
-
Detection: The product of the enzymatic cascade reacts with a probe to generate a colorimetric (absorbance) or fluorometric signal.
-
Quantification: Measure the signal using a microplate reader. Compare the signal from the sample to a standard curve generated with known concentrations of N-acetylneuraminic acid (Neu5Ac).
-
Control: Run a sample blank (without the sialidase enzyme) to account for any free sialic acid already present in the sample.
Visualizations
Caption: General workflow for assessing this compound (SGP) purity.
Caption: Troubleshooting logic for common SGP purity assessment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved isolation and characterization procedure of this compound from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Glycans [sigmaaldrich.com]
- 4. Mass spectrometry for protein sialoglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Sialylglycopeptide (SGP) Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sialylglycopeptide (SGP) preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SGP) and what is its primary source?
This compound is a naturally occurring glycopeptide characterized by a short peptide backbone with a complex bi-antennary N-glycan terminating in sialic acid residues. The most common and commercially available source of SGP is hen egg yolk.[1]
Q2: What are the most common contaminants in SGP preparations from egg yolk?
Even after optimized purification, SGP preparations can contain structurally similar impurities, often around 10%.[2] Common contaminants include:
-
Minor glycopeptide species: These can have different branching patterns, such as asymmetrically branched or triantennary glycans.[1][3]
-
Glycopeptides with incomplete sialylation: This includes monosialylated glycopeptides instead of the desired fully sialylated forms.
-
O-linked glycopeptides: A notable impurity is a glycopeptide with a hexose attached directly to the peptide backbone, likely through an O-glycosidic linkage to a threonine residue.[3]
-
Incompletely galactosylated forms: Preparations may contain mono-galactosylated bi-antennary glycopeptides (G1-peptide) alongside the desired bis-galactosylated (G2-peptide) form.
Q3: Why is it challenging to obtain completely pure SGP?
The primary challenge lies in the inherent microheterogeneity of glycoproteins in natural sources. The contaminants are structurally very similar to SGP, sharing the same peptide core and much of the glycan structure. This makes their separation difficult as they exhibit similar physicochemical properties, leading to co-elution during chromatographic purification.
Q4: What are the recommended analytical techniques for assessing SGP purity?
A combination of liquid chromatography and mass spectrometry is the most powerful approach for characterizing SGP purity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred chromatographic method for separating SGP from its closely related glycopeptide contaminants.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are essential for confirming the molecular weight of the SGP and for structurally characterizing any detected impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis and purification of SGP.
Issue 1: Poor Resolution of SGP and Contaminants in HILIC-HPLC
Symptoms:
-
Broad peaks for SGP.
-
Co-elution of SGP with other glycopeptide species.
-
Inability to resolve isomeric glycoforms.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate HILIC column chemistry | Different HILIC stationary phases (e.g., amide, penta-hydroxyl) offer varying selectivities for glycopeptides. If resolution is poor, consider screening different HILIC columns. For instance, HALO® penta-HILIC has shown good separation of sialylated glycoforms. |
| Suboptimal mobile phase composition | The separation of glycopeptides in HILIC is sensitive to the mobile phase. Systematically optimize the gradient steepness and the concentration of the organic solvent (typically acetonitrile). Also, adjust the concentration of additives like formic acid or trifluoroacetic acid, as this can influence the retention and peak shape. |
| Sample overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the sample amount injected onto the column. |
| Inadequate column equilibration | Insufficient equilibration of the HILIC column with the initial mobile phase conditions can lead to poor reproducibility and peak shape. Ensure the column is thoroughly equilibrated before each injection. |
Issue 2: Low Signal Intensity of SGP in Mass Spectrometry
Symptoms:
-
Weak or absent signal for SGP in the mass spectrum.
-
Dominant signals from non-glycosylated peptides or other contaminants.
Possible Causes and Solutions:
| Cause | Solution |
| Ionization suppression | Non-glycosylated peptides, which are often present in higher abundance, can suppress the ionization of glycopeptides. It is crucial to enrich the sample for glycopeptides before MS analysis. HILIC-based fractionation is an effective method for this enrichment. |
| Low intrinsic ionization efficiency of sialylated glycopeptides | Sialylated glycopeptides are known to have lower ionization efficiency compared to neutral glycans. Optimize MS source parameters such as spray voltage and capillary temperature. The use of a nano-electrospray source can also improve sensitivity. |
| Presence of salts and detergents | Salts and detergents from buffers and sample preparation steps can significantly suppress the ESI signal. Ensure that the final sample is desalted, for example, using a suitable solid-phase extraction (SPE) method. |
Summary of Common Contaminants
The following table summarizes the common types of contaminants found in this compound preparations from egg yolk.
| Contaminant Type | Description | Typical Method of Detection |
| Structurally Related N-Glycopeptides | ||
| Asymmetrically Branched Glycans | N-glycans with a non-standard branching pattern compared to the typical bi-antennary structure of SGP. | HILIC-HPLC-MS/MS |
| Triantennary Glycans | N-glycans with three antennae instead of the two found in SGP. | HILIC-HPLC-MS/MS |
| Monosialylated Glycopeptides | Glycopeptides where one of the antennae lacks a terminal sialic acid. | HILIC-HPLC-MS |
| Monogalactosylated Glycopeptides | Bi-antennary glycopeptides that are missing a galactose residue on one of the antennae. | HILIC-HPLC-MS |
| Other Glycosylation Variants | ||
| O-linked Glycopeptides | Glycopeptides with a hexose O-linked to a serine or threonine residue in the peptide backbone. | HILIC-HPLC-MS/MS, ETD-MS |
Experimental Protocols
Protocol 1: HILIC-HPLC for SGP Purity Assessment
This protocol provides a general method for the analysis of SGP purity using HILIC-HPLC.
1. Materials:
-
HILIC Column: Amide-80 (2 mm ID x 50 mm) or HALO® penta-HILIC column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample: SGP dissolved in 75% acetonitrile with 0.1% TFA.
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (214 nm).
-
The HPLC system can be coupled to a mass spectrometer for peak identification.
3. Method:
-
Column Equilibration: Equilibrate the HILIC column with 75% Mobile Phase B for at least 10 column volumes at a flow rate of 0.1 mL/min.
-
Sample Injection: Inject the SGP sample onto the equilibrated column.
-
Washing: Wash the column with 75% Mobile Phase B until the UV signal returns to baseline to remove unretained components.
-
Elution Gradient: Apply a linear gradient to elute the glycopeptides. A typical gradient could be from 75% to 50% Mobile Phase B over 30 minutes.
-
Data Acquisition: Monitor the elution profile at 214 nm. If coupled to a mass spectrometer, acquire mass spectra across the elution range.
Protocol 2: Mass Spectrometric Identification of Contaminants
This protocol outlines the general steps for identifying contaminants in an SGP preparation using ESI-MS/MS.
1. Sample Preparation:
-
The fractions collected from HILIC-HPLC are subjected to mass spectrometric analysis. If necessary, the fractions can be dried down and reconstituted in a suitable solvent for infusion or LC-MS (e.g., 50% acetonitrile with 0.1% formic acid).
2. Instrumentation:
-
An electrospray ionization mass spectrometer (ESI-MS) capable of tandem MS (MS/MS).
3. Method:
-
Full Scan MS: Acquire a full scan mass spectrum of the sample to identify the molecular ions ([M+H]⁺, [M+2H]²⁺, etc.) of the SGP and any potential contaminants.
-
Tandem MS (MS/MS): Select the precursor ions of interest (both the expected SGP and suspected contaminants) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Fragment Ion Analysis: Analyze the resulting MS/MS spectra for characteristic fragment ions.
-
Oxonium ions: Look for low m/z diagnostic ions such as m/z 204.08 (HexNAc), 366.14 (Hex-HexNAc), and 292.10 (NeuAc).
-
Y- and B-ions: Identify fragment ions resulting from cleavage of the glycosidic bonds and the peptide backbone to determine the glycan sequence and composition, and to confirm the peptide sequence.
-
-
Data Interpretation: Compare the observed masses and fragmentation patterns with the expected structures of SGP and known potential contaminants.
Visualizations
Caption: Workflow for the extraction, purification, and analysis of this compound (SGP).
Caption: Relationship between SGP and its common structurally related contaminants.
References
- 1. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate [ouci.dntb.gov.ua]
- 3. Egg yolk this compound: purification, isolation and characterization of N-glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Sialylglycopeptide-Lectin Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Sialylglycopeptide-Lectin binding assays.
Troubleshooting Guides
This section addresses common issues encountered during this compound-Lectin binding assays, providing potential causes and solutions in a direct question-and-answer format.
Enzyme-Linked Lectin Assay (ELLA)
Question: Why am I observing high background signal in my ELLA?
Answer: High background in an ELLA can obscure specific binding signals. The following are common causes and troubleshooting steps:
-
Insufficient Blocking: The blocking agent may not be effectively preventing non-specific binding of the lectin or detection reagents to the plate surface.
-
Non-Specific Antibody Binding: The secondary antibody may be binding non-specifically.
-
Solution: Run a control without the primary antibody. Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin G (IgG) of the sample species.[3]
-
-
Contamination: Reagents or plates may be contaminated.
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents, leading to a high background.
-
Solution: Increase the number of wash steps and the volume of wash buffer used between each step. Ensure complete aspiration of the wash buffer from the wells.
-
-
Substrate Issues: The substrate may have deteriorated or the incubation time may be too long.
-
Solution: Use fresh substrate and ensure it is colorless before adding it to the plate. Optimize the substrate incubation time.
-
Surface Plasmon Resonance (SPR)
Question: What causes non-specific binding (NSB) in my SPR assay, and how can I reduce it?
Answer: Non-specific binding of the analyte to the sensor surface or reference channel can lead to inaccurate kinetic data. Here are strategies to mitigate NSB:
-
Buffer Optimization: The running buffer composition can significantly impact NSB.
-
Solution:
-
Increase Salt Concentration: Adding NaCl (up to 500 mM) can reduce electrostatic interactions.
-
Add Surfactants: A non-ionic surfactant like Tween 20 (0.005% to 0.1%) can minimize hydrophobic interactions.
-
Include Blocking Proteins: Adding Bovine Serum Albumin (BSA) (0.5 to 2 mg/ml) to the running buffer can block non-specific sites.
-
-
-
Surface Chemistry: The type of sensor chip and immobilization chemistry can influence NSB.
-
Solution: If using a dextran-based chip and observing high NSB, consider switching to a planar chip. For positively charged analytes, blocking with ethylenediamine instead of ethanolamine after amine coupling can reduce negative charge on the surface.
-
-
pH Adjustment: The pH of the running buffer can affect the charge of both the analyte and the sensor surface.
-
Solution: Experiment with adjusting the pH of the running buffer to be above the isoelectric point (pI) of a positively charged analyte to reduce its positive charge and minimize electrostatic interactions with a negatively charged sensor surface.
-
Question: Why am I seeing a negative binding signal in my SPR experiment?
Answer: A negative binding signal, where the response in the reference channel is stronger than in the sample channel, can be caused by several factors:
-
Buffer Mismatch: A mismatch between the running buffer and the sample buffer can cause a bulk refractive index difference that results in a negative signal.
-
Solution: Ensure that the analyte is diluted in the exact same running buffer that is flowing over the sensor chip.
-
-
Reference Surface Issues: The reference surface may have properties that lead to higher non-specific binding than the ligand-coupled surface.
-
Solution: Test the suitability of your reference channel by injecting the analyte over a bare, deactivated surface, and a surface with an irrelevant protein like BSA to understand the nature of the non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound-lectin binding assays?
A1: The optimal pH for lectin binding is highly dependent on the specific lectin being used. Most lectins function optimally within a physiological pH range of 7.0 to 8.0. However, some lectins can maintain activity over a broader pH range. For example, some have been shown to be stable from pH 5 to 12. Extreme pH values, particularly acidic conditions (e.g., pH 2.0), can lead to conformational changes and reduced binding activity. It is always recommended to perform a pH optimization experiment for your specific lectin and glycopeptide pair.
Q2: How does temperature affect the stability and binding affinity of lectins?
A2: Temperature can significantly impact lectin stability and binding kinetics. Many lectins are heat-stable to a certain point, but high temperatures can lead to denaturation and loss of activity. The optimal temperature for binding is typically around 25°C, but this can vary. Some lectins may retain activity up to 70°C. It is important to note that specific binding interactions can increase the thermal stability of lectins.
Q3: What is the role of divalent cations in C-type lectin binding assays?
A3: C-type lectins, a large family of carbohydrate-binding proteins, generally require divalent cations, most commonly Ca²⁺ and sometimes Mn²⁺, for their binding activity. These cations are essential for maintaining the proper conformation of the carbohydrate-recognition domain (CRD) and for directly coordinating with the sugar hydroxyl groups. The absence of these cations can lead to a loss of carbohydrate-binding activity. For some C-type lectins, Ca²⁺ alone is sufficient to restore full binding activity. The concentration of these cations should be optimized for each specific assay, but typically ranges in the low millimolar (mM) level.
Q4: What are some common blocking agents used in lectin binding assays?
A4: The choice of blocking agent is critical to prevent non-specific binding. Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker. It is important to use a high-purity BSA or a "Carbo-Free" version to avoid interference from contaminating glycoproteins.
-
Casein: Another protein-based blocker, often used as a component of non-fat dry milk solutions.
-
Polyvinyl Alcohol (PVA): A synthetic polymer that is carbohydrate-free and can be an effective global blocking agent for ELLAs.
-
Non-ionic Detergents: Reagents like Tween 20 are often included in buffers to reduce hydrophobic interactions.
Data Presentation
Table 1: Sialic Acid Linkage Specificity of Common Lectins
| Lectin | Abbreviation | Primary Sialic Acid Linkage Specificity |
| Maackia amurensis Lectin I | MAL-I / MAM | Prefers terminal 3-O sulfated Galactose on LacNAc, contrary to its common use as a sialic acid binder. |
| Maackia amurensis Lectin II | MAL-II / MAH | Binds to α2,3-linked sialic acids. |
| Sambucus nigra Lectin | SNA | Binds preferentially to α2,6-linked sialic acids. |
| Trichosanthes japonica Agglutinin I | TJA-I | Recognizes sialylated structures. |
| Polyporus squamosus Lectin | PSL | Binds to sialylated structures. |
Table 2: Representative Dissociation Constants (K_D) for Lectin-Carbohydrate Interactions
| Lectin | Ligand | K_D (M) | Technique |
| Concanavalin A (ConA) | Methyl-α-D-mannopyranoside | 1.0 x 10⁻⁴ | Isothermal Titration Calorimetry (ITC) |
| Peanut Agglutinin (PNA) | Galactose | 5.0 x 10⁻⁵ | ITC |
| Wheat Germ Agglutinin (WGA) | N-Acetylglucosamine | 2.5 x 10⁻⁴ | ITC |
| Various Lectins | Monovalent Carbohydrates | 10⁻³ - 10⁻⁴ | General Range |
Note: K_D values can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific assay format used.
Experimental Protocols
1. Enzyme-Linked Lectin Assay (ELLA) Protocol
-
Coating: Coat a 96-well microplate with the this compound of interest (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBST or a carbo-free blocking solution) to each well and incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the washing step.
-
Lectin Incubation: Add the biotinylated lectin, diluted in blocking buffer, to the wells. Incubate for 1-2 hours at RT.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, and incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate in the dark until sufficient color development.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
2. Surface Plasmon Resonance (SPR) Protocol
-
Surface Preparation: Immobilize the this compound or lectin onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) and ensure it is degassed. Optimize the buffer with additives if non-specific binding is anticipated (see troubleshooting section).
-
Ligand Immobilization:
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the ligand (this compound or lectin) at a suitable concentration in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection: Inject a series of concentrations of the analyte (lectin or this compound) over the immobilized surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing.
-
Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the analyte in real-time.
-
Regeneration: If the interaction is reversible, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer or a competitive sugar solution) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine kinetic parameters (k_a, k_d) and the dissociation constant (K_D).
3. Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze both the lectin and the this compound extensively against the same buffer to minimize buffer mismatch heats.
-
Determine the accurate concentrations of both samples.
-
Degas the samples immediately before the experiment.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Thoroughly clean the sample cell and syringe.
-
-
Loading Samples:
-
Load the lectin into the sample cell.
-
Load the this compound into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times that of the macromolecule in the cell.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound into the lectin solution.
-
Allow the system to reach equilibrium between each injection.
-
-
Control Experiment: Perform a control titration by injecting the this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (K_A or K_D), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).
Caption: Troubleshooting decision tree for high background in ELLA.
References
Troubleshooting unexpected results in Sialylglycopeptide experiments
Welcome to the Technical Support Center for Sialylglycopeptide Experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound analysis in a question-and-answer format.
Q1: Why am I observing low signal intensity or no peaks for my sialylglycopeptides in the mass spectrum?
A1: Low signal intensity is a frequent challenge in this compound analysis and can stem from several factors:
-
Inefficient Ionization: Sialic acids are negatively charged, which can suppress ionization in positive-ion mode mass spectrometry.[1]
-
Sample Concentration: Your sample may be too dilute, falling below the instrument's detection limit. Conversely, a highly concentrated sample can lead to ion suppression.[2]
-
Loss of Sialic Acids: Sialic acid linkages are labile and can be lost during sample preparation or in the mass spectrometer, leading to a decrease in the signal of the intact this compound.[1]
-
Poor Enrichment: The enrichment step may not have been efficient, resulting in a low concentration of sialylglycopeptides in the final sample.
Troubleshooting Steps:
-
Optimize Ionization:
-
Experiment with different ionization techniques (e.g., ESI, MALDI).[2]
-
Consider using negative-ion mode, as the acidic nature of sialic acid makes it more amenable to this polarity.
-
-
Adjust Sample Concentration:
-
Perform a dilution series to find the optimal concentration range for your instrument.
-
If the sample is too dilute, consider concentrating it using methods like lyophilization followed by reconstitution in a smaller volume.
-
-
Stabilize Sialic Acids:
-
Chemical derivatization, such as permethylation or amidation, can stabilize the sialic acid residues and prevent their loss.[1]
-
-
Improve Enrichment Strategy:
-
Evaluate the efficiency of your enrichment protocol. Hydrophilic Interaction Liquid Chromatography (HILIC) and Titanium Dioxide (TiO2) are common methods for this compound enrichment.
-
Ensure that the buffers and columns used for enrichment are appropriate for sialylated species.
-
Q2: My mass spectrum shows unexpected peaks that do not correspond to my target sialylglycopeptides. What could be the cause?
A2: The presence of unexpected peaks can be attributed to several factors:
-
Contamination: The sample may be contaminated with other peptides, polymers (like polyethylene glycol - PEG), or salts from buffers.
-
Incomplete Digestion: If you are analyzing glycopeptides from a glycoprotein, incomplete enzymatic digestion can result in peptides with missed cleavage sites.
-
Side Reactions: During sample preparation, especially derivatization, side reactions can occur, leading to unexpected modifications.
-
In-source Fragmentation: The sialylglycopeptides might be fragmenting within the ion source of the mass spectrometer, leading to the appearance of fragment ions as separate peaks.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure all reagents are of high purity and that labware is thoroughly cleaned to avoid contamination.
-
Optimize the digestion protocol (enzyme-to-protein ratio, incubation time) to ensure complete cleavage.
-
-
Optimize Mass Spectrometer Settings:
-
Adjust the ion source parameters (e.g., voltages, temperature) to minimize in-source fragmentation.
-
Regularly calibrate your mass spectrometer to ensure mass accuracy.
-
-
Data Analysis:
-
Use software tools to help identify potential contaminants by searching against common contaminant databases.
-
Manually inspect the spectra for characteristic isotopic patterns of expected and unexpected peaks.
-
Q3: I am having difficulty distinguishing between α2,3- and α2,6-sialic acid linkage isomers. How can I resolve this?
A3: Distinguishing between sialic acid linkage isomers is a significant challenge due to their identical mass. Several strategies can be employed to differentiate them:
-
Linkage-Specific Derivatization: Chemical methods can be used to differentially label the isomers. For example, under specific conditions, α2,6-linked sialic acids can be converted to methyl esters while α2,3-linked sialic acids form lactones, resulting in a mass difference that can be detected by MS.
-
Enzymatic Digestion: Using linkage-specific sialidases can help in identification. For instance, an α2,3-specific sialidase will cleave only α2,3-linked sialic acids, and the resulting mass shift can be observed in the mass spectrum.
-
Liquid Chromatography Separation: High-performance liquid chromatography (HPLC) techniques, particularly with a HILIC column, can often separate linkage isomers based on subtle differences in their hydrophilicity. Typically, α2,3-linked sialylated glycans elute earlier than their α2,6-linked counterparts.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. The different conformations of α2,3- and α2,6-linked isomers can lead to different drift times, allowing for their separation.
Troubleshooting Steps:
-
Implement a Linkage Analysis Strategy: Choose one of the methods described above (derivatization, enzymatic digestion, or advanced separation techniques) to incorporate into your workflow.
-
Optimize Separation Conditions: If using HPLC, carefully optimize the gradient and mobile phase composition to achieve the best possible separation of isomers.
-
Use Standards: Whenever possible, use commercially available standards of α2,3- and α2,6-sialylated glycans to confirm retention times and fragmentation patterns.
Quantitative Data Summary
The choice of enrichment method can significantly impact the yield and number of identified sialylglycopeptides. Below is a comparison of different enrichment strategies.
| Enrichment Method | Sample Type | Peptide Yield (from 1mg total peptide) | Number of Unique N-glycopeptides Identified | Number of Unique O-glycopeptides Identified | Specificity (% of glycopeptide PSMs) | Reference |
| HILIC | Human serum digest | 24 µg (2.4%) | 481 | 46 | 69% | |
| RAX (Anion Exchange) | Human serum digest | 92.4 µg (9.2%) | 578 | 58 | 72% | |
| MAX (Anion Exchange) | Human serum digest | 129.2 µg (12.9%) | 605 | 51 | 66% | |
| TiO2 | Bovine AGP digest | Not Reported | All 5 N-glycosylation sites | Not Applicable | Not Reported | |
| ZIC-HILIC | Bovine AGP digest | Not Reported | Fewer than 5 N-glycosylation sites | Not Applicable | Not Reported |
Note: PSM stands for Peptide-Spectrum Match. The data indicates that for the complex sample of human serum digest, anion exchange chromatography (RAX and MAX) provided a higher yield and identified more unique glycopeptides compared to HILIC. For a less complex sample like bovine AGP, TiO2 was more effective in enriching sialylated glycopeptides than ZIC-HILIC.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound analysis.
Protocol 1: this compound Enrichment using HILIC
This protocol is adapted from standard HILIC-based enrichment procedures.
Materials:
-
Tryptic digest of glycoprotein sample
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HILIC SPE cartridge
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is digested with trypsin to generate peptides.
-
Lyophilize the peptide digest.
-
Reconstitute the dried peptides in a loading buffer of 80% ACN, 0.1% TFA.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the HILIC SPE cartridge by washing with 1 mL of 0.1% TFA.
-
Follow with a wash of 1 mL of 80% ACN, 0.1% TFA.
-
-
Sample Loading:
-
Load the reconstituted peptide sample onto the equilibrated HILIC cartridge.
-
Collect the flow-through, as it contains non-glycosylated peptides.
-
-
Washing:
-
Wash the cartridge with 1 mL of 80% ACN, 0.1% TFA to remove any remaining non-glycosylated peptides.
-
-
Elution:
-
Elute the enriched glycopeptides with 500 µL of 0.1% TFA.
-
Collect the eluate in a clean microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the eluted glycopeptides using a vacuum centrifuge.
-
Reconstitute the dried sample in a buffer compatible with your downstream analysis (e.g., 0.1% formic acid for LC-MS).
-
Protocol 2: Permethylation of Sialylglycopeptides
This protocol is a common method for stabilizing sialic acids.
Materials:
-
Dried this compound sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (Iodomethane)
-
Dichloromethane
-
Water (HPLC grade)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry in a glass vial.
-
-
Reaction Setup:
-
Add 50 µL of DMSO to the dried sample and dissolve it by vortexing.
-
Add 50 µL of a slurry of NaOH in DMSO.
-
Add 25 µL of methyl iodide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 15-20 minutes with gentle shaking.
-
-
Quenching the Reaction:
-
Carefully quench the reaction by adding 100 µL of water.
-
-
Extraction:
-
Add 200 µL of dichloromethane and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the permethylated glycans.
-
-
Drying and Reconstitution:
-
Dry the collected organic layer under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the permethylated sample in a solvent suitable for your mass spectrometry analysis (e.g., 50% methanol).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways involving sialic acids and a general experimental workflow for this compound analysis.
Caption: General experimental workflow for this compound analysis.
References
Validation & Comparative
A Comparative Guide to Sialylglycopeptides from Natural Sources
Sialylglycopeptides (SGP) are complex biomolecules composed of a peptide backbone and sialic acid-terminated glycan chains. Their presence at the terminus of glycan structures makes them key players in a multitude of biological recognition events, influencing everything from immune modulation to pathogen binding. This guide provides a detailed comparison of SGP derived from three prominent natural sources: hen egg yolk, bovine milk, and edible bird's nest, offering researchers, scientists, and drug development professionals a comprehensive overview of their structural differences, purification methodologies, and biological activities.
Key Performance and Structural Differences
The primary distinction between sialylglycopeptides from these sources lies in their core glycan structures. SGP from hen egg yolk and edible bird's nest are primarily N-linked glycans, attached to an asparagine residue on the peptide backbone. In contrast, SGP from bovine milk are O-linked glycans, attached to serine or threonine residues. This fundamental difference in glycosylation dictates their three-dimensional structure and subsequent biological function.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Sialylglycopeptides from the three natural sources.
| Parameter | Hen Egg Yolk SGP | Bovine Milk SGP (MSGP/SGC) | Edible Bird's Nest SGP (SCP) |
| Glycosylation Type | N-linked (primarily bi-antennary complex)[1] | O-linked (derived from κ-casein glycomacropeptide)[2] | N-linked (high-antennary complex)[3] |
| Reported Sialic Acid Content | Variable; crude preparations can be ~56% A2G2S2 glycan[4] | High; SGC contains 32.3% (wt/wt) N-acetylneuraminic acid[5] | Variable; raw EBN 5.77-10.92%, purified SCP 11.06% |
| Typical Yield | ~0.8 mg SGP per gram of egg yolk powder | High yield from whey protein concentrate via enzymatic processing | Not typically reported as a specific SGP yield. |
| Peptide Backbone Origin | Proteolytic cleavage of vitellogenin | Proteolytic cleavage of κ-casein (Glycomacropeptide) | Salivary mucin glycoproteins from swiftlets |
| Primary Reported Biological Activity | Starting material for chemoenzymatic synthesis of complex glycans | Bifidogenic (promotes growth of beneficial gut bacteria) | Anti-inflammatory and neuroprotective effects |
Biological Activity and Signaling Pathways
Sialic acids at the termini of glycan chains are recognized by a family of receptors called Sialic acid-binding immunoglobulin-like lectins (Siglecs), which are predominantly expressed on immune cells. The interaction between sialylated molecules and Siglecs is a crucial mechanism for regulating immune responses, often leading to an inhibitory signal that prevents excessive inflammation.
Most inhibitory Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon binding to sialic acid, these receptors become phosphorylated, which in turn recruits phosphatases like SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules, dampening the activation signals from other receptors and leading to an overall anti-inflammatory or immunomodulatory effect. This pathway is a likely mechanism for the observed anti-inflammatory properties of sialylated glycoproteins from sources like edible bird's nest.
In contrast, the bifidogenic activity of milk-derived SGP is due to its utilization as a carbon source by specific species of beneficial gut bacteria, such as Bifidobacterium.
Experimental Protocols
Detailed methodologies are crucial for the reproducible isolation and characterization of SGP. Below are summarized protocols based on published literature.
Isolation of this compound from Hen Egg Yolk Powder
This protocol is adapted from methods utilizing hydrophilic-interaction chromatography (HILIC).
-
Lipid Removal & Extraction:
-
Suspend commercially available egg yolk powder in 40% aqueous ethanol.
-
Stir the mixture for several hours at room temperature to extract SGP and remove lipids.
-
Centrifuge the suspension to pellet the solid material.
-
Collect the supernatant containing the crude SGP extract.
-
-
Protein Precipitation:
-
Concentrate the supernatant under reduced pressure.
-
Add cold 40% aqueous ethanol to the concentrated solution to precipitate proteins.
-
Centrifuge to remove the precipitated proteins.
-
-
Chromatographic Purification:
-
Concentrate the resulting supernatant and apply it to an active carbon/Celite column.
-
Wash the column extensively with water and low concentrations of acetonitrile (e.g., 5-10%) to remove impurities.
-
Elute the SGP fraction with 25% acetonitrile in water.
-
-
Final Purification (HILIC-HPLC):
-
Lyophilize the SGP-containing fractions.
-
Dissolve the sample in a suitable mobile phase.
-
Perform preparative HILIC-HPLC to obtain homogeneous SGP. Monitor elution by UV absorbance and/or mass spectrometry.
-
Preparation of Milk this compound Concentrate (SGC)
This protocol is based on the large-scale preparation from bovine milk glycomacropeptide (GMP).
-
Source Material: Start with a GMP-containing whey protein concentrate.
-
Proteolytic Digestion:
-
Dissolve the whey protein concentrate in a suitable buffer.
-
Add a protease (e.g., trypsin) to digest the peptide chains, releasing the smaller glycopeptides.
-
Incubate under optimal conditions for the enzyme (e.g., 37°C for several hours).
-
-
Enzyme Inactivation: Heat the mixture to inactivate the protease (e.g., 80°C for 10 minutes).
-
Ultrafiltration:
-
Centrifuge the digest to remove any precipitate.
-
Subject the supernatant to ultrafiltration using a membrane with a molecular weight cut-off of 1,000 Da.
-
The permeate, containing the smaller sialylglycopeptides, is collected. The retentate, containing larger peptides and undigested protein, is discarded.
-
-
Lyophilization: Lyophilize the collected permeate to obtain the this compound Concentrate (SGC).
Characterization by Mass Spectrometry
-
Sample Preparation: Dissolve the purified SGP sample in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., ESI-Q-TOF).
-
Separate the glycopeptides using a suitable column (e.g., C18 for peptide analysis or a glycan-specific column).
-
Acquire MS1 scans to determine the mass-to-charge ratio of the intact glycopeptides.
-
Perform tandem MS (MS/MS) on selected precursor ions to fragment the molecules.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to determine the amino acid sequence of the peptide backbone and the composition and linkage of the glycan chains.
-
Use specialized software to identify characteristic oxonium ions for glycan analysis and b- and y-ions for peptide sequencing.
-
Visualization of Workflows and Structures
References
- 1. Improved isolation and characterization procedure of this compound from egg yolk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular determinants of sialylated IgG anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 4. Egg yolk this compound: purification, isolation and characterization of N -glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00615D [pubs.rsc.org]
- 5. Current Perspective of Sialylated Milk Oligosaccharides in Mammalian Milk: Implications for Brain and Gut Health of Newborns [mdpi.com]
Cross-Validation of Sialylglycopeptide Data: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of sialylglycopeptide data is paramount. This guide provides a comprehensive comparison of key orthogonal methods for the cross-validation of this compound data, supported by experimental protocols and data to aid in methodological selection and implementation.
Sialylation, the enzymatic addition of sialic acid residues to the termini of glycan chains, is a critical post-translational modification that influences the physicochemical properties, stability, and biological function of glycoproteins.[1] Given its significance, robust analytical strategies are essential for the accurate characterization and quantification of sialylglycopeptides. Cross-validation using orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—is a cornerstone of data integrity in this field.
This guide compares four principal orthogonal methods: Mass Spectrometry (MS), Lectin-Based Assays, Hydrophilic Interaction Liquid Chromatography (HILIC), and Capillary Electrophoresis (CE).
Comparative Overview of Orthogonal Methods
The selection of an appropriate analytical method depends on the specific research question, desired level of detail, sample complexity, and available instrumentation. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerhouse for detailed structural elucidation and site-specific analysis.[2] In contrast, lectin-based assays offer a higher-throughput, functionally-oriented perspective on glycan presentation.[3][4] HILIC provides excellent separation of glycan isomers, while CE offers high-resolution separation of glycopeptides, including sialic acid linkage isomers.[5]
| Method | Principle | Strengths | Limitations | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity; provides detailed structural information (sequence, branching, site of attachment); capable of quantifying specific glycoforms. | Complex data analysis; potential for ion suppression; labile nature of sialic acids can be challenging. | In-depth structural characterization, site-specific glycosylation analysis, and quantification of specific this compound isomers. |
| Lectin-Based Assays (ELISA, Microarray) | Utilizes the specific binding of lectins to carbohydrate structures. | High throughput; relatively simple and rapid; provides information on the presence and relative abundance of specific glycan epitopes (e.g., α2,3- vs. α2,6-linked sialic acid). | Semi-quantitative; indirect measurement of structure; potential for cross-reactivity and non-specific binding. | Screening of large sample sets, monitoring of overall changes in sialylation, and validation of MS data. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Chromatographic separation based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | Excellent separation of released glycans, including isomers; compatible with fluorescence and mass spectrometry detection. | Primarily for released glycans, not intact glycopeptides; requires derivatization for fluorescence detection. | Profiling and quantification of released N-glycans; separation of sialylated glycan isomers. |
| Capillary Electrophoresis (CE) | Separation of analytes in a capillary based on their electrophoretic mobility in an electric field. | High-resolution separation of glycopeptides and glycans; capable of separating sialic acid linkage isomers; requires minimal sample volume. | Lower loading capacity compared to HPLC; interfacing with MS can be complex. | High-resolution analysis of glycopeptide heterogeneity and sialic acid linkage isomerism. |
Quantitative Data Comparison
Direct quantitative comparison of these orthogonal methods is crucial for validating analytical results. The following tables summarize representative data from studies where different methods were used to assess sialylation.
Table 1: Comparison of Sialic Acid Quantification in Glycoproteins by HPAE-PAD and UHPLC-FLD
| Glycoprotein | Method | Average Sialic Acid Amount (nmol/mg protein) |
| Calf Fetuin | HPAE-PAD | 195 |
| UHPLC-FLD | 201 | |
| Bovine Apo-transferrin | HPAE-PAD | 35.6 |
| UHPLC-FLD | 36.4 | |
| Human Transferrin | HPAE-PAD | 51.5 |
| UHPLC-FLD | 52.8 | |
| Sheep α1-acid glycoprotein | HPAE-PAD | 211 |
| UHPLC-FLD | 209 | |
| Human α1-acid glycoprotein | HPAE-PAD | 269 |
| UHPLC-FLD | 273 |
This table illustrates the strong correlation between two independent chromatographic methods for total sialic acid quantification after acid hydrolysis.
Table 2: Relative Abundance of Sialylated Glycans on Human α1-acid Glycoprotein (hAGP) Determined by LC-IM-MS
| Glycan Type | Linkage Isomer Ratio (α2,6 : α2,3) |
| Biantennary | ~91% : 9% |
| Triantennary | ~60% : 40% |
| Tetraantennary | ~28% : 72% |
This table demonstrates the capability of advanced MS techniques to provide detailed information on the relative abundance of sialic acid linkage isomers on different glycan structures.
Experimental Workflows and Protocols
Detailed and standardized protocols are essential for reproducible and comparable results across different analytical platforms.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis and cross-validation.
Protocol 1: Lectin-Based ELISA for this compound Quantification
-
Coating: Coat a 384-well microtiter plate with the glycoprotein sample (e.g., 1 µg/mL in PBS) for 30 minutes at room temperature.
-
Washing and Blocking: Wash the plate to remove unbound protein and block with 1% BSA and 0.5% Tween-20 in PBS for 20 minutes.
-
Lectin Incubation: Add biotinylated lectins specific for sialic acid linkages (e.g., Sambucus nigra agglutinin (SNA) for α2,6-linkages, Maackia amurensis lectin (MAL) for α2,3-linkages) pre-complexed with streptavidin-HRP. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate six times to remove unbound lectin complexes.
-
Detection: Add a suitable HRP substrate (e.g., Amplex Red) and measure the fluorescence or absorbance.
-
Data Analysis: Plot the signal against lectin concentration to compare the relative sialylation levels between samples.
Protocol 2: HILIC-FLR-MS Analysis of Released N-Glycans
-
Glycan Release: Denature the glycoprotein sample and release N-glycans using PNGase F.
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag (e.g., RapiFluor-MS) that also enhances MS ionization.
-
SPE Cleanup: Purify the labeled glycans using a HILIC solid-phase extraction (SPE) µElution plate to remove excess labeling reagent and other impurities.
-
HILIC Separation: Inject the purified sample onto a HILIC column (e.g., a wide-pore amide stationary phase). Use a gradient of a high organic mobile phase (e.g., acetonitrile) and an aqueous mobile phase with a salt (e.g., ammonium formate) to separate the glycans.
-
Detection: Detect the separated glycans using a fluorescence detector followed by an in-line mass spectrometer.
-
Data Analysis: Quantify the glycans based on the fluorescence peak areas and identify the structures based on their mass-to-charge ratios and fragmentation patterns.
Protocol 3: Capillary Electrophoresis-Mass Spectrometry (CE-MS) of Glycopeptides
-
Sample Preparation: Perform tryptic digestion of the glycoprotein to generate glycopeptides.
-
CE-MS Setup: Couple a capillary electrophoresis system to a mass spectrometer using a suitable interface (e.g., a coaxial sheath liquid interface).
-
Separation: Use a bare fused silica capillary and a background electrolyte (BGE) such as 50% methanol, 48% water, and 2% formic acid. Apply a high voltage (e.g., 20 kV) for separation.
-
MS Detection: Acquire mass spectra in positive ion mode. The high resolution of CE allows for the separation of glycoform isomers prior to MS analysis.
-
Data Analysis: Identify glycopeptides based on their accurate mass and fragmentation spectra. Relative quantification can be performed based on the peak areas in the electropherogram.
Signaling Pathways Involving Sialylation
Aberrant sialylation is increasingly recognized as a hallmark of various diseases, including cancer and sepsis, where it can modulate critical signaling pathways. For instance, in sepsis, altered sialylation can impact inflammatory responses through pathways like TNF-α signaling via NF-κB and IL-6-JAK-STAT3 signaling.
Caption: Sialylation's role in key inflammatory signaling pathways.
Conclusion
The cross-validation of this compound data using orthogonal methods is indispensable for generating high-confidence results in glycobiology research and biopharmaceutical development. A multi-faceted analytical approach, combining the detailed structural insights from mass spectrometry with the high-throughput and functional data from lectin-based assays, and the high-resolution separation capabilities of HILIC and CE, provides a comprehensive and robust characterization of sialylation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to design and implement effective cross-validation strategies for their this compound analyses.
References
- 1. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
Validating Sialylglycopeptide Effects: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Sialylglycopeptides (SGPs) are a class of glycoconjugates that play crucial roles in a multitude of biological processes, including cell-cell recognition, immune modulation, and cancer progression.[1] The terminal sialic acid residues of these molecules are often key to their biological function, acting as ligands for various cell surface receptors.[1] To rigorously validate the specific effects of SGPs in experimental settings, it is imperative to employ appropriate controls to distinguish sialic acid-dependent activities from other potential effects of the glycopeptide backbone. This guide provides a framework for designing and executing control experiments to validate the effects of SGPs, with a focus on comparing their performance against relevant alternatives.
The Critical Role of Asialoglycopeptide Controls
The most fundamental control in studying SGP function is the corresponding asialylglycopeptide (ASGP). ASGPs are identical in peptide sequence and underlying glycan structure to SGPs but lack the terminal sialic acid residues. By comparing the biological activity of an SGP to its asialyl counterpart, researchers can directly attribute observed effects to the presence of sialic acid. Any activity exhibited by the SGP but not the ASGP can be confidently ascribed to the sialic acid moiety.
Experimental Section: Validating SGP-Mediated Immune Suppression
A key function of SGPs is the modulation of immune responses through interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on immune cells.[2][3][4] The following experimental protocols outline a strategy to validate the immunosuppressive effects of a candidate SGP on macrophages, using an ASGP as a negative control.
Key Experiments:
-
Receptor Binding Assay: To confirm direct interaction with an inhibitory Siglec receptor (e.g., Siglec-9).
-
Macrophage Cytokine Secretion Assay: To assess the functional consequence of SGP-receptor interaction on macrophage activation.
Data Presentation
Table 1: SGP and ASGP Binding to Siglec-9 Receptor
| Compound | Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Standard Deviation |
| This compound (SGP) | 10 | 850 | 45 |
| 5 | 420 | 25 | |
| 1 | 150 | 15 | |
| Asialoglycopeptide (ASGP) | 10 | 55 | 8 |
| 5 | 52 | 6 | |
| 1 | 50 | 5 | |
| Vehicle Control | - | 50 | 7 |
Table 2: Effect of SGP and ASGP on TNF-α Secretion by LPS-Stimulated Macrophages
| Treatment | Concentration (µg/mL) | TNF-α Concentration (pg/mL) | Standard Deviation | % Inhibition |
| LPS Only | - | 1250 | 80 | 0% |
| This compound (SGP) | 10 | 450 | 35 | 64% |
| 5 | 780 | 50 | 37.6% | |
| 1 | 1100 | 70 | 12% | |
| Asialoglycopeptide (ASGP) | 10 | 1220 | 75 | 2.4% |
| 5 | 1240 | 82 | 0.8% | |
| 1 | 1230 | 78 | 1.6% | |
| Vehicle Control | - | 1260 | 85 | - |
Experimental Protocols
Siglec-9 Receptor Binding Assay (Flow Cytometry)
Objective: To quantify the binding of SGP and ASGP to Siglec-9 expressed on the surface of a model cell line.
Materials:
-
HEK293 cells stably expressing human Siglec-9 (HEK-Siglec-9)
-
This compound (SGP)
-
Asialoglycopeptide (ASGP)
-
Recombinant Siglec-9-Fc chimera protein
-
Alexa Fluor 488-conjugated anti-human IgG Fc antibody
-
Phosphate-buffered saline (PBS) with 0.5% Bovine Serum Albumin (BSA) (FACS Buffer)
-
Flow cytometer
Protocol:
-
Culture HEK-Siglec-9 cells to 80% confluency and detach using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with cold FACS Buffer and resuspend to a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the Siglec-9-Fc chimera (1 µg/mL) with the Alexa Fluor 488-conjugated anti-human IgG Fc antibody (1 µg/mL) on ice for 30 minutes to form a complex.
-
In separate tubes, incubate 100 µL of the cell suspension with varying concentrations of SGP or ASGP (e.g., 1, 5, 10 µg/mL) for 1 hour on ice. A vehicle control (e.g., PBS) should be included.
-
Add the pre-complexed Siglec-9-Fc/antibody solution to each tube and incubate for another hour on ice in the dark.
-
Wash the cells three times with cold FACS Buffer.
-
Resuspend the cells in 500 µL of FACS Buffer and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI) in the FITC channel.
Macrophage Cytokine Secretion Assay (ELISA)
Objective: To measure the effect of SGP and ASGP on the production of the pro-inflammatory cytokine TNF-α by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
J774A.1 macrophage cell line
-
This compound (SGP)
-
Asialoglycopeptide (ASGP)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed J774A.1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh RPMI-1640 containing varying concentrations of SGP or ASGP (e.g., 1, 5, 10 µg/mL). Include a vehicle control.
-
Incubate for 2 hours at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate for 18 hours at 37°C.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a spectrophotometer. Calculate the concentration of TNF-α based on a standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: SGP binding to Siglec-9 initiates an inhibitory signaling cascade.
Experimental Workflow
Caption: Workflow for validating this compound effects using controls.
References
- 1. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploration of T cell immune responses by expression of a dominant-negative SHP1 and SHP2 [frontiersin.org]
- 4. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Sialylglycopeptide as a Biomarker Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sialylglycopeptide (SGP) as a biomarker candidate against other established markers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of SGP for diagnostic and therapeutic applications.
Introduction to this compound
Sialylglycopeptides are glycopeptides that contain sialic acid residues at their non-reducing terminals. These molecules play crucial roles in various biological processes, and alterations in their expression levels have been associated with several diseases, including cancer. The unique structural characteristics of SGPs make them promising candidates for disease biomarkers. This guide will delve into the validation and comparative performance of SGPs in this capacity.
Performance Comparison of this compound as a Biomarker
The diagnostic accuracy of this compound has been evaluated in various studies, often in comparison to existing biomarkers. The following tables summarize the performance of SGP and other markers in different disease contexts.
Table 1: Performance in Lung Cancer Detection
| Biomarker Model | AUC | Sensitivity | Specificity | Citation |
| 20-Glycopeptide Panel (including SGP) | 0.897 | - | - | [1] |
| CA19-9 | - | 54% | 86% | [2] |
| sLeA | 66% | 72% | [2] |
Table 2: Performance in Prostate Cancer Detection
| Biomarker Model | AUC | Citation |
| S23PSAD (α2,3-sialylated PSA) | 0.7758 | [3] |
| Total PSA (tPSA) | 0.6360 | [3] |
| PSA Density (PSAD) | 0.7509 |
Table 3: Performance in Pancreatic Cancer Detection
| Biomarker Panel | Accuracy | Sensitivity | Specificity | Citation |
| Three-marker glycoform panel | 91% | 87% | 100% | |
| Specificity-optimized panel | 75% | 54% | 95% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are protocols for the enrichment and analysis of Sialylglycopeptides.
1. Selective Enrichment of Sialylglycopeptides using Click Chemistry and Dynamic Covalent Exchange
This method allows for the highly selective enrichment of SGPs from complex biological samples.
-
Periodate Oxidation: Sialic acid residues on SGPs are selectively oxidized to create aldehyde groups.
-
Hydrazide-Alkyne Tagging: The oxidized SGPs are conjugated to an alkyne probe through a reaction with hydrazide.
-
Click Chemistry: The alkyne-tagged SGPs are linked to an azide-functionalized resin via a copper-catalyzed azide/alkyne cycloaddition (CuAAC) reaction.
-
Elution: The enriched SGPs are released from the resin by dynamic covalent exchange using hydrazine. This step preserves the integrity of the glycan and peptide structures.
-
Analysis: The eluted SGPs are then analyzed by mass spectrometry (e.g., ESI-MS/MS).
2. Quantification of N- and O-Glycans from Sialylglycopeptides
This protocol outlines a solid-phase method for the simultaneous quantification of N- and O-glycans.
-
Immobilization: Glycoproteins or glycopeptides are immobilized on a solid support (GIG resin) through reductive amination.
-
Denaturation: The immobilized proteins are denatured using SDS and DTT at 100°C.
-
Sialic Acid Modification: Sialic acid residues are stabilized by carbodiimide coupling.
-
N-Glycan Release: N-glycans are enzymatically released using PNGase F.
-
O-Glycan Release: O-glycans are chemically released by treatment with ammonium hydroxide and PMP.
-
Quantification: The released N- and O-glycans can be labeled and quantified by LC-MS/MS.
3. LC-ESI-MS/MS Analysis of O-Glycopeptides
This method is used for the detailed structural analysis of O-glycopeptides in SGP concentrates.
-
Chromatography: The sample is loaded onto a C-18 reverse phase column and eluted with a gradient of acetonitrile in ammonium formate.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed in positive mode.
-
MS/MS Analysis: Data-dependent acquisition is used to obtain MS/MS spectra of the top 15 most intense ions in the precursor scan for structural elucidation.
Visualizing Workflows and Pathways
Workflow for this compound Biomarker Discovery
Caption: A general workflow for the discovery and validation of this compound biomarkers.
Logical Relationship of SGP Analysis Techniques
Caption: Relationship between SGP and various enrichment and analytical techniques.
Conclusion
This compound holds significant promise as a biomarker candidate for various diseases, particularly cancer. The available data suggests that SGP-based biomarker panels can offer improved diagnostic accuracy compared to some conventional markers. The detailed experimental protocols provided in this guide should facilitate further research and validation of SGP in clinical settings. The continued development of sensitive and specific analytical methods will be crucial for the successful translation of this compound biomarkers from the laboratory to the clinic.
References
Reproducibility and Performance of Sialylglycopeptide in Experimental Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of Sialylglycopeptide (SGP) performance, focusing on its reproducibility in enrichment and analysis, alongside detailed experimental protocols and visualizations to ensure clarity and repeatability.
Sialylglycopeptides, glycopeptides terminating with sialic acid residues, play crucial roles in a myriad of biological processes, including cell adhesion, recognition, and signaling.[1] Their aberrant expression is often associated with diseases such as cancer, making them critical targets for research and therapeutic development.[2] The ability to reliably and reproducibly isolate and analyze SGPs is therefore of significant importance.
Quantitative Performance and Reproducibility
The enrichment of SGPs from complex biological samples is a critical step for their subsequent analysis. One study highlights a method demonstrating high reproducibility, with a significant overlap of identified glycopeptides across biological replicates.[1] The enrichment selectivity, a measure of the ratio of identified SGPs to the total number of peptides, was found to increase substantially after enrichment.[1]
| Performance Metric | Value | Source |
| SGP Enrichment Selectivity (Before Enrichment) | ~40% | [1] |
| SGP Enrichment Selectivity (After Enrichment) | ~72% | |
| Overlap of Identified Glycopeptides (3 Biological Replicates) | 74% |
Experimental Protocols
To ensure the reproducibility of experimental results using SGP, detailed and consistent protocols are essential. Below are methodologies for key experiments involving SGP.
Protocol 1: Selective Enrichment of Sialylglycopeptides from Biological Samples
This protocol describes the enrichment of SGPs from a protein digest of biological samples such as bovine fetuin or mouse lung tissue.
1. Protein Digestion:
-
Dissolve 1 mg of protein (e.g., bovine fetuin) in a 6 M urea aqueous solution with 50 mM TEAB buffer (pH 8.0).
-
Reduce disulfide bonds with 200 mM DTT at 56 °C for 45 minutes.
-
Alkylate with 100 mM IAA in the dark at room temperature for 30 minutes.
-
Dilute the urea solution to 1 M and digest with trypsin (1:30 enzyme-to-protein ratio) at 37 °C for 16 hours.
2. SGP Modification and Enrichment:
-
Selectively oxidize sialic acid residues on glycopeptides to create an aldehyde group.
-
Conjugate an alkyne probe to the aldehyde group via a hydrazide reaction.
-
Perform click chemistry to link the modified SGPs to an azide resin.
-
Wash the resin with PBS buffer and water to remove non-specifically bound peptides.
3. Elution:
-
Elute the intact SGPs from the resin using a 5% hydrazine solution, which facilitates a dynamic covalent exchange.
-
Collect the supernatant and dry it prior to mass spectrometry analysis.
Protocol 2: Isolation of this compound from Egg Yolk Powder
This protocol provides a method for isolating SGP from commercially available egg yolk powder.
1. Extraction:
-
Perform a chloroform/methanol precipitation of proteins and lipids from the egg yolk powder.
-
Extract the SGP using an aqueous acetone solution.
2. Purification:
-
Utilize an active carbon/Celite column chromatography for initial purification.
-
Elute the column with a stepwise gradient of acetonitrile in water with 0.1% TFA. SGPs are typically eluted with 25% acetonitrile.
-
For higher purity, a further purification step using Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC can be employed.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of SGPs, the following diagrams are provided.
The above diagram illustrates the key steps in the selective enrichment of sialylglycopeptides from a complex biological sample, from initial protein digestion to final mass spectrometry analysis.
This diagram depicts a generalized signaling pathway initiated by the interaction of a sialylglycoprotein with a cell surface receptor. This interaction triggers an intracellular signaling cascade, ultimately leading to a specific cellular response. Protein sialylation is known to be crucial in such cell communication processes.
References
A Comparative Guide to Analytical Techniques for Sialylglycopeptide Characterization
The characterization of sialylglycopeptides—peptides carrying sugar chains (glycans) terminated with sialic acid—is a critical task in biopharmaceutical development and glycobiology research. The type and linkage of sialic acids significantly influence the efficacy, stability, and immunogenicity of therapeutic proteins. This guide provides a comparative overview of key analytical techniques used for the detailed characterization of these complex biomolecules, supported by experimental data and protocols.
Sialic acids are typically linked to the underlying glycan structure via α2,3- or α2,6-glycosidic bonds, and the specific linkage can have profound biological implications.[1][2] However, their analysis is challenging due to the labile nature of the sialic acid linkage and the high structural heterogeneity of glycoproteins.[3][4] This guide compares the primary methods used to overcome these challenges: Mass Spectrometry (MS), Hydrophilic Interaction Liquid Chromatography (HILIC), Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Sialylglycopeptide Analysis
A typical analytical workflow for characterizing sialylglycopeptides from a purified glycoprotein involves several key steps, starting from the protein level and proceeding to detailed structural analysis of the glycopeptides.
Caption: General workflow for this compound characterization.
Quantitative Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as sensitivity, resolution, and the level of structural detail. The following table summarizes and compares the key performance attributes of the primary methods discussed.
| Feature | Mass Spectrometry (MS) | HILIC | CE-LIF | NMR Spectroscopy |
| Primary Information | Molecular weight, peptide sequence, glycan composition, glycosylation site, fragmentation patterns.[5] | Separation of glycopeptide isomers (including sialic acid linkage isomers). | High-resolution separation of labeled glycans, relative quantification. | Definitive linkage analysis (e.g., α2,3 vs α2,6), anomeric configuration, 3D structure. |
| Sensitivity | High (femtomole to attomole) | Moderate to High (dependent on MS detector) | Very High (attomole to zeptomole). | Low (micromole to nanomole) |
| Resolution | High mass resolution | High chromatographic resolution for isomers. | Very High separation efficiency. | High spectral resolution, but can be limited by sample complexity. |
| Throughput | High (with LC automation) | High (compatible with standard HPLC/UHPLC systems) | Moderate to High | Low (requires long acquisition times) |
| Linkage Analysis | Indirect (requires derivatization or specific fragmentation methods like ETD/EAD). | Can separate linkage isomers for subsequent MS analysis. | Indirect (migration time shifts post-sialidase treatment) | Direct and unambiguous. |
| Sample Requirement | Low (µg of protein) | Low (µg of protein) | Very Low (ng of protein) | High (mg of protein) |
| Key Advantage | Rich structural information (peptide + glycan). | Excellent for isomer separation. | Exceptional sensitivity and resolving power for released glycans. | Provides the most detailed and definitive structural information. |
| Key Limitation | Sialic acid instability requires special handling or derivatization. | Primarily a separation technique; requires coupling to a detector (e.g., MS). | Typically analyzes released glycans, losing site-specific peptide information. | Low sensitivity and throughput; complex spectra. |
Core Analytical Techniques in Detail
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of glycoproteomics due to its sensitivity and ability to provide detailed structural information. For sialylglycopeptides, MS can determine the peptide sequence, the glycan composition, and the site of attachment. However, sialic acids are notoriously labile and can be lost during ionization or fragmentation.
Key Approaches:
-
Derivatization: To prevent the loss of sialic acid, chemical derivatization methods such as amidation or alkylamidation are often employed. These methods stabilize the carboxyl group of sialic acid and can be designed to be linkage-specific, allowing for the differentiation of α2,3- and α2,6-isomers by introducing different mass tags.
-
Fragmentation Techniques: Different fragmentation methods provide complementary information. Collision-Induced Dissociation (CID) is widely used but often leads to the loss of the entire glycan. Electron Transfer Dissociation (ETD) and Electron-Activated Dissociation (EAD) are softer fragmentation techniques that tend to preserve the glycan structure and the peptide backbone, making them invaluable for identifying glycosylation sites and characterizing the glycan structure, including sialic acid linkages.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful chromatographic technique for separating polar molecules like glycopeptides. Unlike reversed-phase chromatography, which often fails to resolve different glycoforms of the same peptide, HILIC provides excellent separation based on the hydrophilicity of the attached glycan. This makes it particularly well-suited for separating this compound isomers.
Key Applications:
-
Isomer Separation: HILIC can successfully separate glycopeptides that differ only in the linkage of their sialic acids (α2,3 vs. α2,6) or the position of other sugars like fucose.
-
LC-MS Integration: When coupled with MS, HILIC provides online separation of glycoforms prior to mass analysis, enabling detailed characterization of complex mixtures.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF is renowned for its high separation efficiency and sensitivity. In glycan analysis, this technique is typically used for profiling glycans that have been enzymatically released from the peptide backbone and labeled with a fluorescent tag.
Key Features:
-
High Resolution: CE can resolve structurally similar glycans, including isomers.
-
High Sensitivity: LIF detection allows for the analysis of minute amounts of sample.
-
Quantitative Analysis: The technique provides reliable relative quantification of different glycoforms based on peak area. The main drawback is that the analysis is performed on released glycans, so information about the peptide backbone and the specific site of glycosylation is lost.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of carbohydrates. It can provide definitive information on monosaccharide composition, anomeric configurations (α or β), and linkage positions without the need for derivatization.
Key Applications:
-
Linkage Determination: The chemical shifts of specific protons and carbons within the sialic acid residue are sensitive to the linkage type, allowing for direct differentiation between α2,3, α2,6, and α2,8 linkages.
-
Complete Structure Elucidation: Through a combination of 1D and 2D NMR experiments, the complete primary structure of a glycan can be determined. The primary limitations of NMR are its low sensitivity, requiring relatively large amounts of pure sample, and the complexity of the resulting spectra, which demand specialized expertise for interpretation.
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS for this compound Profiling
This protocol describes a general method for analyzing a mixture of sialylglycopeptides derived from a therapeutic protein.
-
Proteolytic Digestion:
-
Denature 100 µg of the glycoprotein in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the solution to reduce the urea concentration to <2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
HILIC Separation:
-
Column: Use a HILIC column suitable for glycopeptides (e.g., BEH Amide, 1.7 µm particle size).
-
Mobile Phase A: 50 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 85% B to 60% B over 40 minutes at a flow rate of 400 nL/min.
-
-
MS/MS Analysis:
-
Couple the HILIC system online to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
Full Scan (MS1): Acquire spectra in positive ion mode from m/z 400 to 2000 with a resolution of 70,000.
-
Data-Dependent MS/MS (MS2): Select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation using HCD or ETD.
-
Data Analysis: Use specialized software (e.g., Byonic, Proteome Discoverer) to identify glycopeptides by matching the fragmentation spectra against a protein sequence database with potential glycan modifications.
-
Protocol 2: Linkage-Specific Sialic Acid Derivatization
This protocol uses a two-step alkylamidation method to differentiate α2,3- and α2,6-linked sialic acids by mass spectrometry.
-
Lactonization of α2,3-Sialic Acids:
-
Dissolve the glycopeptide sample in water.
-
Add a carbodiimide reagent (e.g., EDC) and incubate at room temperature. This selectively converts the carboxyl group of α2,3-linked sialic acids into a lactone. α2,6-linked sialic acids do not react efficiently under these conditions.
-
-
Amidation of α2,6-Sialic Acids:
-
Add a primary amine with a specific mass (e.g., butylamine) to the reaction mixture. This amine will react with the remaining free carboxyl groups of the α2,6-linked sialic acids.
-
-
Hydrolysis and Amidation of α2,3-Lactones:
-
Increase the pH of the solution to hydrolyze the lactone of the α2,3-linked sialic acids back to a carboxyl group.
-
Add a second primary amine with a different mass (e.g., deuterated butylamine or propylamine) to derivatize the newly available carboxyl groups from the α2,3-linked sialic acids.
-
-
Analysis:
-
Analyze the resulting mixture by LC-MS. The different mass tags on the α2,3- and α2,6-linked sialic acids will allow for their differentiation and relative quantification.
-
Comparative Information from Analytical Techniques
The information obtained from each analytical technique is distinct and often complementary. A multi-faceted approach is typically required for comprehensive characterization.
Caption: Information provided by different analytical techniques.
References
- 1. Sialic Acid Linkage-Specific Glycosylation Profiling - CD BioGlyco [bioglyco.com]
- 2. Quantitative LC-MS and MS/MS analysis of sialylated glycans modified by linkage-specific alkylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for protein sialoglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
Sialylglycopeptide vs. Asialo-glycopeptide: A Comparative Guide for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
The terminal sialic acid on glycopeptides plays a critical role in their biological activity, influencing everything from serum half-life to cellular uptake. This guide provides a detailed comparison of sialylglycopeptides and their asialo- counterparts, supported by experimental data, to aid researchers in the design and interpretation of their biological studies.
Core Concepts: The Decisive Role of Sialic Acid
Sialylglycopeptides are characterized by the presence of one or more sialic acid residues at the terminus of their glycan chains. This terminal sugar has a significant impact on the molecule's overall properties and biological fate. In contrast, asialo-glycopeptides lack these terminal sialic acid residues, exposing underlying sugar moieties, typically galactose or N-acetylgalactosamine. This seemingly minor structural difference leads to profoundly different interactions within a biological system.
Sialic acids on glycoproteins serve to "mask" the underlying galactose residues.[1] This prevents their recognition and uptake by the asialoglycoprotein receptor (ASGPR) on hepatocytes, thereby extending the glycoprotein's circulation time in the bloodstream.[1] When sialic acid is removed, the exposed galactose residues act as a signal for clearance by the liver.[1]
Performance Comparison: In Vivo Half-Life and Receptor Binding
The differential impact of sialylation is clearly illustrated in studies of erythropoietin (EPO), a glycoprotein hormone that stimulates red blood cell production. The in vivo bioactivity of recombinant human EPO (rhEPO) is critically dependent on its sialic acid content.
Table 1: Influence of Sialic Acid Content on Erythropoietin (EPO) Properties
| Property | Sialylated EPO | Asialo-EPO | Key Findings |
| In Vivo Biological Activity | Active | Inactive[2] | The presence of terminal sialic acid is essential for EPO's ability to stimulate erythropoiesis in a living organism. |
| In Vitro Receptor Binding | Lower Affinity | Higher Affinity[3] | Asialo-EPO binds more readily to the EPO receptor in isolated cell cultures. |
| Serum Half-Life | Longer | Shorter | The more sialic acid residues, the longer the EPO molecule circulates in the blood. |
| Primary Clearance Mechanism | Renal Filtration | Hepatic Clearance via ASGPR | Sialylation prevents rapid uptake by the liver. |
Data summarized from studies on recombinant human erythropoietin (rhEPO).
Application in Drug Delivery: Targeting Hepatocytes
The rapid clearance of asialo-glycopeptides by the liver can be leveraged for targeted drug delivery to hepatocytes. By conjugating a therapeutic agent to an asialo-glycopeptide, the drug can be specifically directed to liver cells, which express a high density of the asialoglycoprotein receptor.
A study comparing conventional liposomes with asialofetuin-labeled liposomes (AF-L) for liver targeting demonstrated a significant enhancement in hepatocyte uptake for the asialo-glycoprotein-labeled carriers.
Table 2: Comparative Liver Uptake of Conventional vs. Asialofetuin-Labeled Liposomes in Mice (4 hours post-injection)
| Liposome Type | % Injected Dose in Liver | Fold Increase in Liver Radioactivity |
| Conventional Liposomes (CL) | 16.5% +/- 1.8% | 1.5-fold |
| Asialofetuin-Labeled Liposomes (AF-L) | 73% +/- 3.9% | 11-fold |
Data from a study on the biodistribution of asialofetuin-labeled liposomes in mice.
Experimental Protocols
Preparation of Asialo-glycopeptide (Desialylation)
Objective: To remove terminal sialic acid residues from a sialylglycopeptide.
Materials:
-
This compound of interest (e.g., erythropoietin, fetuin)
-
Neuraminidase (sialidase) from Arthrobacter ureafaciens
-
Sodium acetate buffer (pH 5.5)
-
Incubator at 37°C
-
Dialysis tubing or centrifugal filter units for buffer exchange
Procedure:
-
Dissolve the this compound in sodium acetate buffer to a final concentration of 1-5 mg/mL.
-
Add neuraminidase to the solution at a concentration of 0.1-1.0 U/mL. The optimal enzyme concentration should be determined empirically for each glycoprotein.
-
Incubate the reaction mixture at 37°C for 2-24 hours. The incubation time will depend on the extent of sialylation and the desired level of desialylation.
-
Monitor the reaction progress by analyzing aliquots using SDS-PAGE or isoelectric focusing. A successful desialylation will result in a shift to a higher isoelectric point (pI).
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 65°C for 30 minutes) or by removing the enzyme through purification.
-
Remove the cleaved sialic acid and neuraminidase from the asialo-glycopeptide solution by dialysis against a suitable buffer or by using centrifugal filter units.
-
Confirm the removal of sialic acid using a sialic acid quantification assay.
In Vivo Clearance Study Using Radiolabeled Glycopeptides
Objective: To compare the serum half-life of a this compound and its asialo- counterpart.
Materials:
-
Purified this compound and asialo-glycopeptide
-
Radioisotope for labeling (e.g., ¹²⁵I)
-
Chloramine-T or Iodogen for radioiodination
-
Size-exclusion chromatography columns (e.g., Sephadex G-25) for purification of labeled protein
-
Animal model (e.g., Sprague-Dawley rats) with indwelling cannulas for blood sampling
-
Gamma counter for measuring radioactivity
Procedure:
-
Radiolabeling: Label both the this compound and the asialo-glycopeptide with a radioisotope such as ¹²⁵I using the Chloramine-T or Iodogen method.
-
Purification: Separate the radiolabeled glycopeptides from free radioisotope using size-exclusion chromatography.
-
Animal Injection: Administer a known amount of the radiolabeled this compound or asialo-glycopeptide intravenously to the animal models.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 30, 60, 120 minutes).
-
Measurement of Radioactivity: Precipitate the protein from the plasma samples (e.g., using trichloroacetic acid) and measure the radioactivity in the precipitate using a gamma counter.
-
Data Analysis: Plot the percentage of injected radioactivity remaining in the circulation over time. Calculate the serum half-life (t₁/₂) for both the this compound and the asialo-glycopeptide by fitting the data to an exponential decay model.
Asialoglycoprotein Receptor (ASGPR) Binding Assay
Objective: To determine the binding affinity of a glycopeptide to the ASGPR.
Materials:
-
Isolated hepatocytes or a hepatoma cell line expressing ASGPR (e.g., HepG2)
-
Radiolabeled asialo-glycopeptide (e.g., ¹²⁵I-asialoorosomucoid)
-
Unlabeled this compound and asialo-glycopeptide (as competitors)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Cell Preparation: Plate the hepatocytes or HepG2 cells in multi-well plates and allow them to adhere.
-
Competition Binding: To each well, add a constant concentration of the radiolabeled asialo-glycopeptide and increasing concentrations of the unlabeled competitor (either the this compound or the asialo-glycopeptide).
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours). The low temperature prevents internalization of the receptor-ligand complex.
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) for both the this compound and the asialo-glycopeptide. The Kd (dissociation constant) can be determined from this data.
Visualizing the Pathways
References
Benchmarking Sialylglycopeptide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate sialylated compound is critical for achieving reliable and reproducible results in a variety of biological assays. This guide provides an objective comparison of Sialylglycopeptide (SGP) against other commonly used sialylated compounds, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound (SGP) is a naturally occurring complex glycopeptide, typically isolated from egg yolk, that serves as a valuable tool in glycoscience.[1] Its defined structure, consisting of a sialylated biantennary N-glycan attached to a short peptide, makes it a relevant biological molecule for studying a range of processes from cell signaling to viral entry. This guide benchmarks SGP against other key sialylated compounds: Disialyloctasaccharide, 3'-Sialyllactose, 6'-Sialyllactose, and Sialyl-Lewis X, in the context of enzymatic glycosylation and receptor binding.
Performance in Enzymatic Glycosylation: Specificity Matters
In the field of glycoengineering, the choice of a sialylated donor can significantly impact the outcome of enzymatic glycosylation. A key performance indicator is the specificity of the donor, minimizing non-specific incorporation onto the target protein.
Comparison of SGP and Activated Disialyloctasaccharide
A practical example of oligosaccharide remodeling on an antibody (IgG) highlights the superior performance of SGP in terms of specificity. In a chemoenzymatic approach using an Endo-M glycosynthase, both SGP and an activated oxazoline donor derived from disialyloctasaccharide were used to transfer a sialylated glycan to an IgG heavy chain.
While the activated disialyloctasaccharide showed high reactivity, it also resulted in non-specific incorporation of the oligosaccharide onto other amino acid residues of the antibody. In contrast, This compound (SGP) demonstrated no detectable non-specific incorporation , ensuring a more homogenous and well-defined final product.[2]
Table 1: Comparison of Sialylated Donors in Antibody Glycosylation
| Feature | This compound (SGP) | Activated Disialyloctasaccharide (Oxazoline) |
| Specificity | High (No non-specific incorporation observed) | Lower (Non-specific incorporation observed) |
| Reactivity | Effective | High |
| Handling | Used as is | Requires activation to oxazoline form |
Receptor Binding Affinity: A Key Determinant of Biological Function
Sialylated glycans play a crucial role in mediating biological interactions by binding to specific receptors, such as Siglecs (Sialic acid-binding immunoglobulin-like lectins) and selectins. The affinity of these interactions is a critical parameter for understanding their biological function and for the development of targeted therapeutics.
Siglec Binding
Siglecs are a family of receptors primarily expressed on immune cells that recognize sialic acid-containing ligands, modulating immune responses. The binding affinity of different sialylated compounds to Siglecs can vary significantly depending on the linkage of the sialic acid and the underlying glycan structure.
A study using surface plasmon resonance (SPR) determined the dissociation constants (Kd) of α(2,3)-sialyllactose and α(2,6)-sialyllactose to Siglec-5.[3]
Table 2: Binding Affinities of Sialyllactose Isomers to Siglec-5
| Compound | Linkage | Dissociation Constant (Kd) |
| 3'-Sialyllactose | α(2,3) | 8.7 mM |
| 6'-Sialyllactose | α(2,6) | 8.0 mM |
These values indicate a relatively weak, low-affinity interaction for these simple trisaccharides. The more complex, multivalent structure of SGP, presenting a biantennary sialylated N-glycan, may lead to higher avidity binding to certain Siglecs, a hypothesis that warrants further investigation.
Selectin Binding
Selectins are a class of cell adhesion molecules involved in inflammatory responses and leukocyte trafficking. E-selectin, expressed on endothelial cells, recognizes the Sialyl-Lewis X (sLex) motif on leukocytes.
The binding affinity of sLex to E-selectin has been quantified using fluorescence polarization. These studies reveal a weak intrinsic affinity, with a dissociation constant (Kd) in the micromolar range.[4]
Table 3: Binding Affinity of Sialyl-Lewis X to E-Selectin
| Compound | Receptor | Dissociation Constant (Kd) |
| Sialyl-Lewis X | E-selectin | 107 ± 26 µM |
Given that SGP does not contain the fucosylated structure of Sialyl-Lewis X, it is not expected to be a primary ligand for E-selectin. This highlights the importance of specific structural motifs for high-affinity receptor binding.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Protocol 1: Enzymatic Glycosylation of IgG using SGP
Objective: To remodel the N-glycans on an antibody using this compound as a donor.
Methodology: This protocol is based on a chemoenzymatic approach using Endo-M and a glycosynthase mutant.
-
Deglycosylation of IgG:
-
Incubate the antibody (IgG) with Endo-M to hydrolyze the N-linked glycans, exposing the innermost GlcNAc residue.
-
Verify the size reduction of the heavy chain via SDS-PAGE or capillary electrophoresis.
-
-
Transglycosylation Reaction:
-
Prepare a reaction mixture containing the deglycosylated IgG, the glycosynthase (Endo-M mutant), and this compound (SGP) as the donor.
-
Incubate the reaction to allow the transfer of the sialylated glycan from SGP to the exposed GlcNAc on the IgG heavy chain.
-
-
Analysis:
-
Analyze the reaction product by SDS-PAGE or capillary electrophoresis to confirm the increase in the heavy chain's molecular weight.
-
Perform lectin blotting using a sialic acid-binding lectin (e.g., SNA or MAA) to confirm the successful incorporation of the sialylated glycan.
-
Protocol 2: Solid-Phase Siglec Binding Assay
Objective: To determine the binding of sialylated compounds to a specific Siglec receptor.
Methodology: This protocol describes a solid-phase assay using a Siglec-Fc chimera.
-
Plate Coating:
-
Coat a 96-well microtiter plate with a capture antibody specific for the Fc portion of the Siglec-Fc chimera.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk).
-
-
Siglec Immobilization:
-
Add the Siglec-Fc chimera to the coated wells and incubate to allow for capture.
-
-
Binding of Sialylated Ligand:
-
Add varying concentrations of the sialylated compound (e.g., SGP, 3'-sialyllactose) to the wells.
-
For detection, the sialylated compound can be biotinylated, allowing for subsequent detection with streptavidin-HRP.
-
-
Detection and Quantification:
-
Add streptavidin-HRP to the wells.
-
Add a suitable chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Generate a binding curve and calculate the dissociation constant (Kd).
-
Protocol 3: Neuraminidase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against neuraminidase activity.
Methodology: This is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Preparation:
-
Prepare serial dilutions of the test compound (inhibitor).
-
Prepare a working solution of the neuraminidase enzyme and the MUNANA substrate.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted inhibitor and the neuraminidase enzyme.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate at 37°C, protected from light.
-
-
Measurement:
-
Stop the reaction with a suitable stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Pathways
To better understand the biological context in which these sialylated compounds function, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Figure 1: Simplified Siglec signaling pathway.
Figure 2: E-selectin mediated leukocyte adhesion.
Figure 3: Workflow for enzymatic glycosylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SGP) and Disialyloctasaccharide | TCI Deutschland GmbH [tcichemicals.com]
- 3. STRUCTURAL IMPLICATIONS OF SIGLEC-5 MEDIATED SIALO-GLYCAN RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into Siglec-15 reveal glycosylation dependency for its interaction with T cells through integrin CD11b - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling for the Validation of Sialylglycopeptide Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of sialylglycopeptides is critical for understanding their roles in various biological processes and for the development of biotherapeutics. Isotopic labeling, coupled with mass spectrometry, offers a robust approach for the precise quantification and validation of these complex biomolecules. This guide provides an objective comparison of common isotopic labeling strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Isotopic Labeling Strategies
The selection of an appropriate isotopic labeling strategy depends on factors such as the sample type, desired accuracy, and experimental complexity. Here, we compare the key performance metrics of prevalent chemical and metabolic labeling techniques.
| Feature | Chemical Labeling (e.g., Dimethyl, p-Toluidine) | Metabolic Labeling (e.g., SILAC, IDAWG) |
| Principle | Introduction of isotopic tags to isolated peptides or glycans in vitro. | Incorporation of stable isotope-labeled amino acids or sugars into proteins and glycans in vivo during cell culture.[1][2] |
| Labeling Stage | Post-protein extraction and digestion (peptide/glycan level). | During protein synthesis in cell culture (protein level).[1][2] |
| Sample Type | Applicable to a wide range of samples, including tissues and biofluids.[3] | Primarily limited to cultured cells that can incorporate the labeled precursors. |
| Accuracy & Precision | Can be affected by variations in labeling efficiency and sample handling prior to labeling. | High accuracy and precision as samples are combined at an early stage, minimizing downstream experimental variability. |
| Reproducibility | Generally lower reproducibility compared to metabolic labeling. | High reproducibility due to early sample pooling. |
| Multiplexing | Higher multiplexing capabilities are readily available (e.g., TMT). | Typically 2-plex or 3-plex, though higher multiplexing is possible with specialized reagents. |
| Cost | Reagents can be expensive, especially for higher plexing. | Can be cost-effective for routine cell culture experiments, though initial setup may be required. |
| Time | Relatively faster as it does not require lengthy cell culture for label incorporation. | Time-consuming due to the requirement of multiple cell doublings for complete label incorporation. |
Quantitative Performance of Enrichment Strategies
Prior to mass spectrometry analysis, sialylglycopeptides are often enriched from complex biological mixtures. The efficiency of this enrichment step is crucial for sensitive and accurate quantification. Below is a comparison of two common enrichment methods that are often coupled with isotopic labeling.
| Enrichment Method | Principle | Reported Enrichment Efficiency | Key Advantages | Key Limitations |
| Hydrazide Chemistry | Covalent capture of oxidized sialic acid residues on a solid support. | ~70-77% for sialylglycopeptides. | High specificity and efficiency for capturing sialylated species. | Can sometimes lead to the loss of terminal sialic acids during release, and lower identification of glycoproteins compared to lectin affinity in some studies. |
| Lectin Affinity Chromatography | Utilizes the specific binding of lectins to sialic acid residues. | Variable, but can identify a higher number of glycoproteins and N-glycosylation sites in some cases compared to hydrazide chemistry. | Mild elution conditions preserve glycan integrity. | Specificity depends on the lectin used, and may not capture all sialylated structures with equal affinity. |
Experimental Workflows and Protocols
Detailed methodologies are essential for the successful implementation of isotopic labeling strategies. This section provides an overview of common workflows and detailed protocols for key experiments.
Chemical Labeling Workflow: Dimethyl Labeling of Sialylglycopeptides
This workflow outlines the general steps for the chemical labeling of sialylglycopeptides using reductive dimethylation, a cost-effective and efficient method.
Detailed Protocol: On-Bead Dimethyl Labeling of Glycopeptides
-
Protein Digestion: Digest the protein sample with trypsin according to standard protocols.
-
Glycopeptide Enrichment:
-
Oxidize the tryptic peptides with 10 mM sodium periodate in the dark for 1 hour.
-
Quench the reaction with 20 mM sodium thiosulfate.
-
Capture the oxidized glycopeptides on hydrazide beads.
-
-
Reductive Dimethylation (On-Bead):
-
Resuspend the beads with the captured glycopeptides in 100 µL of 100 mM TEAB.
-
For "light" labeling, add 4 µL of 4% formaldehyde (CH₂O).
-
For "heavy" labeling, add 4 µL of 4% deuterated formaldehyde (CD₂O).
-
To both samples, add 4 µL of 0.6 M sodium cyanoborohydride (NaBH₃CN).
-
Incubate at room temperature for 1 hour with vortexing.
-
Quench the reaction by adding 16 µL of 1% ammonia.
-
-
Sample Pooling and Deglycosylation:
-
Wash the beads thoroughly to remove excess reagents.
-
Combine the "light" and "heavy" labeled samples.
-
Release the labeled glycopeptides from the beads using PNGase F.
-
-
LC-MS/MS Analysis:
-
Desalt the released peptides using a C18 SPE column.
-
Analyze the combined sample by LC-MS/MS.
-
Quantify the relative abundance of sialylglycopeptides by comparing the peak intensities of the "light" and "heavy" isotopic pairs.
-
Metabolic Labeling Workflow: SILAC for Glycoprotein Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for accurate protein quantification. This workflow illustrates the key stages of a SILAC experiment.
Detailed Protocol: SILAC Labeling for Quantitative Glycoproteomics
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use SILAC medium supplemented with normal ("light") L-lysine and L-arginine.
-
For the "heavy" population, use SILAC medium supplemented with stable isotope-labeled ("heavy") L-lysine (e.g., ¹³C₆-Lys) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg).
-
Culture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the desired experimental conditions to the "light" and "heavy" cell populations.
-
-
Sample Pooling and Protein Extraction:
-
Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio.
-
Lyse the combined cell pellet to extract the proteins.
-
-
Protein Digestion and Glycopeptide Enrichment:
-
Digest the protein mixture with trypsin.
-
Enrich the sialylglycopeptides from the resulting peptide mixture using an appropriate method (e.g., lectin affinity chromatography or hydrazide chemistry).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched sialylglycopeptides by LC-MS/MS.
-
Identify and quantify the sialylglycopeptides based on their fragmentation patterns and the intensity ratios of the "light" and "heavy" isotopic pairs.
-
Alternative Methods for this compound Analysis
While isotopic labeling is a powerful tool, other methods are also available for the analysis of sialylglycopeptides.
-
Label-Free Quantification: This approach relies on the direct comparison of signal intensities of peptides or glycopeptides across different LC-MS/MS runs.
-
Advantages: No need for special reagents or complex labeling procedures.
-
Disadvantages: Can be less accurate and reproducible than labeling methods due to run-to-run variation and is more susceptible to analytical variability.
-
-
Lectin Microarrays: This high-throughput method can be used to profile the glycan structures present on glycoproteins, including sialylated glycans.
-
Advantages: Allows for the rapid screening of glycan profiles.
-
Disadvantages: Provides information on the overall glycan profile but not on specific glycosylation sites or the underlying peptide sequence.
-
Conclusion
The choice of method for the validation of this compound analysis should be guided by the specific research question, available resources, and the nature of the samples. Isotopic labeling methods, particularly metabolic labeling techniques like SILAC, offer high accuracy and reproducibility for quantitative studies in cell culture systems. Chemical labeling methods, such as dimethyl labeling, provide a versatile alternative for a broader range of sample types. When combined with effective enrichment strategies like hydrazide chemistry or lectin affinity chromatography, these isotopic labeling approaches provide a robust and reliable platform for the in-depth analysis of sialylglycopeptides. For researchers seeking less complex workflows, label-free quantification offers a viable, albeit less precise, alternative.
References
Decoding Sialylglycopeptide Structures: A Comparative Guide to Enzymatic Digestion Strategies
For researchers, scientists, and drug development professionals, elucidating the intricate structures of sialylglycopeptides is paramount for understanding their biological functions and developing novel therapeutics. This guide provides a comprehensive comparison of enzymatic digestion strategies for the structural confirmation of sialylglycopeptides, supported by experimental data and detailed protocols.
The terminal sialic acid residues on glycopeptides play a critical role in a myriad of biological processes, including cell signaling, immune recognition, and pathogen binding. The specific linkage of these sialic acids (e.g., α2,3, α2,6, or α2,8) dramatically influences their function. Therefore, accurate structural confirmation is essential. Enzymatic digestion, utilizing specific glycosidases, offers a powerful and precise method for dissecting these complex structures.
This guide compares the performance of different enzymatic approaches, providing a framework for selecting the optimal strategy for your research needs.
Performance Comparison of Enzymatic Digestion Strategies
The choice of enzymatic strategy depends on the specific structural questions being addressed. Key considerations include the type of sialic acid linkage, the complexity of the underlying glycan, and the desired level of structural detail. The following table summarizes the performance of common enzymatic approaches for sialylglycopeptide analysis.
| Enzymatic Strategy | Target Linkages | Advantages | Disadvantages | Typical Cleavage Efficiency |
| Broad-Specificity Sialidase (e.g., from Arthrobacter ureafaciens) | α2-3, α2-6, α2-8, α2-9 | Cleaves all non-reducing terminal sialic acids, providing a general overview of sialylation.[1][2] | Does not provide linkage-specific information in a single digest. | >95% for most terminal sialic acids.[3] |
| Linkage-Specific Sialidases (e.g., Sialidase S for α2-3, Sialidase A for α2-3,6,8) | Specific linkages (e.g., α2-3) | Enables precise determination of specific sialic acid linkages. | Requires multiple digests with different enzymes to fully characterize complex sialylation. | Linkage-dependent; generally high for preferred linkages. |
| Sequential Exoglycosidase Digestion | Various (Sialic acid, Galactose, GlcNAc, etc.) | Provides detailed sequence and linkage information for the entire glycan chain.[4] | Time-consuming and requires a panel of highly specific enzymes. | High, assuming optimal enzyme activity and accessibility. |
| Endoglycosidase (e.g., PNGase F) followed by Exoglycosidase Digestion | N-linked glycans | Efficiently removes the entire N-glycan for subsequent detailed analysis. | PNGase F activity can be hindered by core fucosylation. | >95% for non-core fucosylated N-glycans. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful enzymatic digestion and subsequent analysis. Below are representative protocols for the key enzymatic strategies.
Protocol 1: General Desialylation using a Broad-Specificity Sialidase
This protocol is suitable for removing all terminal sialic acids to confirm the presence of sialylation and to simplify the glycopeptide for further analysis.
Materials:
-
This compound sample
-
Broad-specificity Sialidase (e.g., from Arthrobacter ureafaciens)
-
5X Reaction Buffer (e.g., 250 mM sodium phosphate, pH 6.0)
-
Nuclease-free water
Procedure:
-
To a microcentrifuge tube, add up to 100 µg of the this compound sample.
-
Add nuclease-free water to a final volume of 14 µL.
-
Add 4 µL of 5X Reaction Buffer.
-
Add 2 µL of broad-specificity Sialidase.
-
Incubate the reaction mixture at 37°C for 1 hour. For branched sialic acids, a longer incubation time may be necessary.
-
The desialylated glycopeptide is now ready for analysis by mass spectrometry or other methods.
Protocol 2: Linkage-Specific Sialic Acid Cleavage
This protocol allows for the determination of specific sialic acid linkages by using linkage-specific sialidases.
Materials:
-
This compound sample
-
Linkage-specific Sialidase (e.g., Sialidase S for α2-3 linkages)
-
Appropriate reaction buffer (refer to manufacturer's instructions)
-
Nuclease-free water
Procedure:
-
Set up parallel digestions for each linkage-specific sialidase to be tested, including a no-enzyme control.
-
In separate tubes, dissolve the this compound in the recommended reaction buffer.
-
Add the specific sialidase to each corresponding tube.
-
Incubate at 37°C for 1 to 18 hours, depending on the enzyme and substrate.
-
Analyze the products of each reaction by mass spectrometry to identify which linkages were cleaved.
Protocol 3: N-Glycan Release using PNGase F
This protocol is used to release entire N-linked glycans from the peptide backbone for detailed structural analysis of the glycan itself.
Materials:
-
This compound sample
-
PNGase F
-
Glycoprotein Denaturing Buffer (10X)
-
GlycoBuffer 2 (10X)
-
10% NP-40
-
Nuclease-free water
Procedure (Denaturing Conditions):
-
Combine 1-20 µg of the this compound, 1 µL of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a total volume of 10 µL.
-
Denature the sample by heating at 100°C for 10 minutes.
-
Chill the sample on ice and briefly centrifuge.
-
Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 5 µL of nuclease-free water.
-
Add 1 µL of PNGase F and gently mix.
-
Incubate at 37°C for 1 hour.
-
The released N-glycans can then be purified and analyzed.
Visualizing the Workflow
Understanding the experimental workflow is crucial for planning and execution. The following diagrams illustrate the key steps in enzymatic digestion for this compound analysis.
Figure 1: General workflow for enzymatic digestion of sialylglycopeptides.
Figure 2: Sequential exoglycosidase digestion workflow for detailed glycan sequencing.
Alternative and Complementary Methods
While enzymatic digestion is a powerful tool, other methods can be used in conjunction to provide a more complete picture of this compound structure.
-
Chemical Derivatization: Methods such as sialic acid linkage-specific alkylamidation (SALSA) can be used to differentiate α2,3- and α2,6-linked sialic acids by mass spectrometry, providing an alternative to linkage-specific enzymes.
-
Mass Spectrometry Fragmentation: Techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) in MS/MS can provide information about glycan branching and peptide sequence.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate isomeric glycopeptides, including those with different sialic acid linkages, providing an additional dimension of structural information.
Conclusion
The enzymatic digestion of sialylglycopeptides is an indispensable tool for their structural confirmation. The choice of a broad-specificity sialidase, linkage-specific sialidases, or a sequential digestion strategy depends on the specific research question. By combining these enzymatic approaches with advanced analytical techniques like mass spectrometry, researchers can confidently elucidate the complex structures of sialylglycopeptides, paving the way for a deeper understanding of their biological significance and the development of novel therapeutics.
References
A Researcher's Guide to Statistical Validation of Sialylglycopeptide Experimental Data
This guide provides a comprehensive comparison of statistical methodologies for validating experimental data on sialylglycopeptides. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their findings. The guide details experimental protocols and presents quantitative data in a clear, comparative format.
Data Presentation: Comparison of Statistical Approaches
The validation of sialylglycopeptide data hinges on robust statistical analysis. Traditional methods are often employed, but the compositional nature of glycomics data presents unique challenges. This section compares two primary statistical approaches: traditional statistical tests and compositional data analysis.
| Feature | Traditional Statistical Tests (e.g., t-test, ANOVA) | Compositional Data Analysis (CoDA) |
| Primary Use Case | Identifying significant differences in the abundance of individual sialylglycopeptides between experimental groups.[1] | Analyzing the relationships and relative changes between all measured sialylglycopeptides, accounting for the fact that they are parts of a whole.[2] |
| Data Handling | Treats each this compound as an independent variable. | Recognizes that the relative abundances of sialylglycopeptides are interconnected; an increase in one necessitates a decrease in others.[2] |
| Potential Pitfalls | Can lead to a high rate of false positives and spurious conclusions, especially with large datasets.[2] | Requires specialized data transformations (e.g., centered log-ratio) which can be more complex to implement and interpret.[2] |
| Strengths | Simple to implement and widely understood. | Provides a more accurate representation of the underlying biological changes in the glycome and reduces false discoveries. |
| Recommended Application | Preliminary analysis or when investigating a small number of specific sialylglycopeptides. | Comprehensive, high-throughput studies aiming to understand systemic changes in sialylation. |
Experimental Protocols
Accurate data generation is a prerequisite for meaningful statistical analysis. The following are detailed methodologies for key experiments in this compound analysis.
This compound Enrichment from Biological Samples
Objective: To selectively isolate sialylglycopeptides from complex biological mixtures like serum or cell lysates.
Methodology:
-
Protein Extraction and Digestion:
-
Extract total protein from the biological sample using a suitable lysis buffer.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment using Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC):
-
Condition a ZIC-HILIC micro-column with an appropriate equilibration buffer.
-
Load the peptide digest onto the column.
-
Wash the column with a high-organic-content buffer to remove non-glycosylated peptides.
-
Elute the enriched glycopeptides using a buffer with a higher aqueous content.
-
-
Alternative Enrichment: Lectin Affinity Chromatography:
-
Utilize lectins with a high affinity for sialic acid, such as Sambucus nigra agglutinin (SNA).
-
Immobilize the lectin on a solid support (e.g., agarose beads).
-
Incubate the peptide digest with the lectin-coated beads.
-
Wash the beads to remove non-binding peptides.
-
Elute the sialylglycopeptides using a competitive sugar or by changing the pH.
-
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify the enriched sialylglycopeptides.
Methodology:
-
LC Separation:
-
Resuspend the enriched sialylglycopeptides in an appropriate solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.
-
Separate the glycopeptides using a reversed-phase column with a gradient of increasing organic solvent.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition mode.
-
Acquire full MS scans to detect the precursor ions of the glycopeptides.
-
Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire MS/MS spectra of the fragment ions to determine the peptide sequence and glycan composition.
-
-
Data Processing and Quantification:
-
Process the raw MS data using specialized software such as Byonic, pGlyco, or GlycoWorkbench.
-
Identify the sialylglycopeptides by matching the experimental MS/MS spectra to a protein sequence database.
-
Quantify the relative abundance of each glycopeptide based on the peak intensity or spectral counts. For more precise quantification, isobaric labeling techniques like Tandem Mass Tags (TMT) can be employed.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A general workflow for the analysis of sialylglycopeptides.
Statistical Validation Workflow Comparison
Caption: Role of aberrant sialylation in cancer signaling.
References
Navigating the Sialome: A Guide to Inter-laboratory Comparison of Sialylglycopeptide Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of sialylglycopeptides is critical for understanding protein function, disease pathology, and ensuring the quality of biotherapeutics. This guide provides a comprehensive comparison of current analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Sialic acids are terminal monosaccharides on glycans that play crucial roles in various biological processes, including cell-cell interactions and immune responses.[1][2][3] Their analysis, however, is fraught with challenges due to the low abundance of sialylglycopeptides, the instability of sialyl linkages, and the presence of linkage isomers.[4][5] This guide delves into the primary methods employed for sialylglycopeptide analysis, presenting their principles, workflows, and comparative performance.
Comparative Analysis of Methodologies
The analytical techniques for this compound analysis can be broadly categorized into colorimetric, fluorometric, enzymatic, and chromatographic/mass spectrometric methods. Each approach offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the level of structural detail provided.
Method Performance at a Glance
| Method Category | Principle | Sensitivity | Specificity | Throughput | Key Information Provided |
| Colorimetric Assays | Formation of a colored product upon reaction with sialic acids. | Low | Low (interference from other sugars) | High | Total sialic acid content. |
| Fluorometric Assays | Derivatization of sialic acids with a fluorescent tag. | High (approx. 500x more sensitive than colorimetric) | Moderate (less interference than colorimetric) | Medium | Total sialic acid content. |
| Enzymatic Assays | Use of specific enzymes (e.g., neuraminidase) to release sialic acids, followed by detection. | High | High | Medium | Linkage-specific information (with specific enzymes). |
| Chromatography & Mass Spectrometry | Separation of glycopeptides followed by mass-based detection and fragmentation. | Very High | Very High | Low to Medium | Detailed structural information, including linkage, site of attachment, and glycan composition. |
In-Depth Look at Key Experimental Protocols
The choice of analytical method is dictated by the specific research question, whether it is determining total sialylation, identifying specific linkages, or performing a comprehensive structural characterization.
Enrichment of Sialylglycopeptides
Due to their low abundance, enrichment is a critical first step for the analysis of sialylglycopeptides from complex biological samples.
Protocol: Hydrazide Chemistry-Based Enrichment
-
Oxidation: The vicinal diol groups on sialic acids are selectively oxidized to aldehydes using mild periodate oxidation.
-
Capture: The aldehyde-containing glycopeptides are captured onto hydrazide-functionalized beads.
-
Washing: Non-specifically bound peptides are removed through a series of washes.
-
Elution: The captured sialylglycopeptides are eluted for downstream analysis. A common method involves the use of hydrazine, which facilitates a dynamic covalent exchange.
Quantification of Total Sialic Acid
For a general assessment of sialylation, colorimetric and fluorometric assays are often employed.
Protocol: Fluorometric Quantification using DMB Labeling
-
Hydrolysis: Sialic acids are released from the glycopeptide by mild acid hydrolysis.
-
Derivatization: The released sialic acids are labeled with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Separation: The labeled sialic acids are separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Detection: The fluorescently labeled sialic acids are detected using a fluorescence detector.
Detailed Structural Analysis by LC-MS/MS
For in-depth characterization, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.
Protocol: LC-MS/MS Analysis of Intact Sialylglycopeptides
-
Enrichment: Sialylglycopeptides are enriched from a proteolytic digest of the glycoprotein sample.
-
Chromatographic Separation: The enriched glycopeptides are separated using a C18 reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry (MS): The eluted glycopeptides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is measured to determine the mass of the intact glycopeptide.
-
Tandem Mass Spectrometry (MS/MS): Selected glycopeptide ions are fragmented (e.g., by collision-induced dissociation - CID) to generate fragment ions that provide information about the peptide sequence and the glycan structure.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and decision points in this compound analysis.
Figure 1. General workflow for this compound analysis.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sialylglycopeptides: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling sialylglycopeptides must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of sialylglycopeptide waste, drawing from safety data sheets and general laboratory waste management principles.
Immediate Safety and Handling
Before beginning any work with sialylglycopeptides, it is crucial to review the product-specific Safety Data Sheet (SDS). While this compound is not classified as hazardous goods, general precautions should always be taken when handling chemical substances.[1]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety goggles or a face shield to protect the eyes.
-
A buttoned lab coat is essential to prevent skin contact.
-
In case of dust, wear a dust mask or respirator.[2]
Handling:
-
Prevent contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
This compound Disposal Procedures
The proper disposal method for this compound waste depends on its form (solid or liquid) and the presence of other hazardous materials. The overriding principle is that a disposal plan should be in place before any procedure begins. Never dispose of chemical waste, including sialylglycopeptides, down the sink or in regular trash unless explicitly permitted by institutional and local regulations.
Step 1: Waste Characterization and Segregation
Properly identify and segregate this compound waste at the point of generation.
-
Solid Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and weighing paper.
-
Liquid Waste: Includes unused this compound solutions, and solvents used in experiments. Segregate aqueous waste from organic solvent waste.
-
Mixed Waste: If the this compound waste is mixed with other hazardous materials (e.g., biological or radioactive components), it must be treated as hazardous chemical waste and segregated accordingly.
Step 2: Waste Collection and Labeling
-
Use designated, leak-proof, and compatible waste containers. Glass or polyethylene containers are generally recommended.
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents. Do not use abbreviations or chemical formulas.
-
Keep waste containers securely closed except when adding waste.
Step 3: Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.
-
Ensure that incompatible wastes are not stored together. For example, store acids and bases separately.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and contain the spill to as small an area as possible.
-
Personal Precautions: Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.
-
Containment and Cleanup:
-
For solid spills, sweep up the material, place it in a sealed bag or container, and hold for waste disposal. Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent. Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Ventilate the area and wash the spill site thoroughly after the material has been collected.
-
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash the affected area with plenty of soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Rinse the mouth with water.
-
In all cases of exposure, seek medical attention if you feel unwell.
-
Data Summary for this compound Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Non-hazardous, but handle with caution. Treat as chemical waste. | |
| Solid Waste Disposal | Collect in a labeled hazardous waste container for professional disposal. | |
| Liquid Waste Disposal | Segregate by solvent type (aqueous/organic) in labeled hazardous waste containers. Do not dispose down the drain. | |
| Recommended Disposal Method | Incineration in a chemical incinerator with a combustible solvent. | |
| Spill Cleanup | Sweep up solids, absorb liquids. Place in a sealed container for disposal. | |
| Regulatory Compliance | Observe all federal, state, and local environmental regulations. Consult your institutional EHS department. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sialylglycopeptide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Sialylglycopeptide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), material handling, and disposal are designed to minimize risk and streamline your workflow.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion.[1][2] While specific quantitative data such as glove thickness or respirator cartridge type are not detailed in available safety data sheets, the following table summarizes the required PPE based on established safety protocols for chemical handling.[3][4][5]
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a combination of safety glasses and a face shield | Protects against potential splashes, vapors, mists, and airborne particles. |
| Hand Protection | Heavy rubber gloves | Provides a barrier against skin contact. |
| Body Protection | Lab coat or protective apparel that fully covers the torso, arms, and legs | Prevents accidental contact with skin and clothing through spills or splashes. |
| Respiratory Protection | Respirator | Required when engineering controls are insufficient to minimize inhalation of dust or aerosols. |
| Foot Protection | Rubber boots | Protects feet from spills. |
Note: It is critical to select PPE that is appropriate for the scale of the operation and the potential for exposure. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on PPE selection and to ensure enrollment in any required respiratory protection programs.
Procedural Guidance for Handling this compound
Follow these step-by-step instructions for the safe handling, storage, and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a mechanical exhaust system is required.
-
Safety Stations: Ensure that a safety shower and eye bath are readily accessible in the immediate work area.
-
Gather Materials: Before beginning work, assemble all necessary PPE and handling materials.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.
-
Avoid Inhalation: Do not inhale dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly after handling the material.
Storage
-
Temperature: Store this compound in a freezer.
-
Container: Keep the container tightly closed.
-
Environment: Store in a location free from heat and humidity, and separate from oxidizing agents.
Accidental Release Measures
-
Personal Precautions: In the event of a spill, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves. Exercise appropriate precautions to minimize direct contact with skin or eyes and prevent inhalation of dust.
-
Environmental Precautions: Prevent the spilled material from entering drains or the environment.
-
Cleanup:
-
Sweep up the spilled material.
-
Place the swept material into a designated bag for waste disposal.
-
Avoid raising dust during cleanup.
-
Ventilate the area of the spill.
-
Wash the spill site after the material has been completely removed.
-
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: If the material enters the eyes, flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.
Disposal
-
Waste Containment: Place waste material in a designated, sealed bag.
-
Regulations: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
Safe Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final disposal.
A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
